KAT681
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H22FNNaO6 |
|---|---|
分子量 |
462.4 g/mol |
InChI |
InChI=1S/C24H22FNO6.Na/c1-13-9-17(26-21(28)12-22(29)30)10-14(2)24(13)32-18-7-8-20(27)19(11-18)23(31)15-3-5-16(25)6-4-15;/h3-11,23,27,31H,12H2,1-2H3,(H,26,28)(H,29,30); |
InChI 键 |
FRWIHVHCRDVQOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C)NC(=O)CC(=O)O.[Na] |
产品来源 |
United States |
Foundational & Exploratory
KAT681 as a selective KAT6A/B inhibitor
An In-depth Technical Guide to Selective KAT6A/B Inhibitors: Focus on WM-8014 and CTx-648 (PF-9363)
Introduction
Lysine acetyltransferases (KATs) are a family of enzymes crucial for regulating chromatin structure and gene expression through the acetylation of histone and non-histone proteins. Among them, KAT6A (also known as MOZ or MYST3) and its paralog KAT6B (MORF or MYST4) have emerged as significant targets in oncology. Dysregulation of KAT6A/B activity is implicated in various cancers, including breast cancer and acute myeloid leukemia (AML), making their selective inhibition a promising therapeutic strategy.[1][2][3] This technical guide provides a comprehensive overview of two pioneering selective KAT6A/B inhibitors, WM-8014 and CTx-648 (PF-9363), detailing their biochemical and cellular activity, mechanisms of action, and the experimental methodologies used for their characterization.
Core Compounds
WM-8014 is a potent and selective inhibitor of both KAT6A and KAT6B.[4] It acts as a reversible competitor of acetyl coenzyme A (Ac-CoA), binding to the Ac-CoA binding site of the enzymes.[1][5] This inhibition leads to a reduction in histone acetylation, ultimately inducing cell cycle arrest and senescence in cancer cells.[1]
CTx-648 (PF-9363) is another first-in-class, potent, and highly selective KAT6A/B inhibitor with oral bioavailability.[6][7][8] It has demonstrated significant anti-tumor activity, particularly in preclinical models of estrogen receptor-positive (ER+) breast cancer, including those resistant to endocrine therapies.[7][8]
Quantitative Data
The following tables summarize the key quantitative data for WM-8014 and CTx-648, providing a comparative view of their potency and selectivity.
Table 1: In Vitro Potency of Selective KAT6A/B Inhibitors
| Compound | Target | IC50 (nM) | Kd (nM) |
| WM-8014 | KAT6A | 8[4] | 5[9] |
| KAT6B | 28[4] | ||
| CTx-648 (PF-9363) | ZR75-1 cells | 0.3[6] | |
| T47D cells | 0.9[6] |
Table 2: Selectivity Profile of WM-8014
| Enzyme | IC50 (nM) | Selectivity over KAT6A |
| KAT7 | 342[9] | >42-fold |
| KAT5 | 224[9] | >28-fold |
| KAT8 | No significant activity[4] | - |
| KAT2A/2B | No significant activity[4] | - |
| KAT3A/B | No significant activity[4] | - |
Mechanism of Action
Both WM-8014 and CTx-648 function by inhibiting the enzymatic activity of KAT6A and KAT6B. This leads to a reduction in the acetylation of key histone residues, most notably H3K23.[6][7][8] The hypoacetylation of histones results in a more condensed chromatin state, leading to the transcriptional repression of genes involved in cell cycle progression and oncogenesis.[1][7]
A primary consequence of KAT6A/B inhibition is the induction of cellular senescence, a state of irreversible cell cycle arrest, without causing DNA damage.[1][9] This is accompanied by the upregulation of cell cycle inhibitors such as CDKN2A and CDKN1A.[1][9] In the context of ER+ breast cancer, CTx-648 has been shown to downregulate genes involved in the estrogen receptor (ESR1) pathway, cell cycle, and stem cell pathways.[6][7][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of selective KAT6A/B inhibitors and a typical experimental workflow for their characterization.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CTx-648 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. KAT6 | Insilico Medicine [insilico.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CSIRO Research Publications Repository [publications.csiro.au]
- 8. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WM-8014 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]
- 10. oncologyone.com.au [oncologyone.com.au]
Understanding Histone Acetylation by KAT6A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein) or MYST3, is a critical epigenetic regulator belonging to the MYST family of histone acetyltransferases (HATs).[1] It plays a pivotal role in a diverse range of cellular processes, including gene transcription, cell cycle progression, and stem cell maintenance, primarily through the acetylation of histone and non-histone proteins.[2] Dysregulation of KAT6A activity is increasingly implicated in various pathologies, most notably in cancer and developmental disorders, making it a compelling target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of the core mechanisms of KAT6A-mediated histone acetylation, its involvement in key signaling pathways, and detailed protocols for its experimental investigation.
Core Mechanism of KAT6A-Mediated Histone Acetylation
KAT6A functions as the catalytic subunit of a multi-protein complex, which is essential for its histone acetyltransferase activity and substrate specificity.[4] This complex typically includes scaffolding proteins like BRPF1, and other regulatory subunits such as ING5 and MEAF6.[5] The formation of this complex is crucial for directing KAT6A to specific genomic loci and for modulating its catalytic activity towards histone substrates.[1]
The primary enzymatic function of KAT6A is to transfer an acetyl group from acetyl-CoA to the ε-amino group of specific lysine residues on histone tails.[6] This post-translational modification neutralizes the positive charge of the lysine residue, thereby weakening the electrostatic interactions between the histone tail and the negatively charged DNA backbone. This "loosening" of the chromatin structure, often referred to as chromatin relaxation, generally leads to increased accessibility of DNA to transcription factors and the transcriptional machinery, ultimately resulting in gene activation.[7]
Substrate Specificity
KAT6A exhibits a degree of substrate specificity, primarily targeting lysine residues on the N-terminal tail of histone H3. The most well-documented sites of KAT6A-mediated acetylation are H3K9, H3K14, and H3K23.[1][5] However, the preferential target can be context-dependent and is significantly influenced by the composition of the KAT6A complex. For instance, in the context of glioma, KAT6A shows a strong preference for acetylating H3K23.[5] The scaffolding protein BRPF1 has been shown to be a key determinant in shifting KAT6A's substrate preference.[1]
Recruitment to Chromatin
KAT6A is recruited to specific genomic locations through various mechanisms. One key mechanism involves a winged helix (WH) domain at the N-terminus of KAT6A, which directly and specifically interacts with unmethylated CpG motifs in DNA.[8] This interaction facilitates the association of KAT6A with unmethylated CpG islands, which are often located at the promoters of active genes.[8] Additionally, the double PHD finger (DPF) domain of KAT6A can recognize and bind to pre-existing histone modifications, such as acetylated H3K9 and H3K14, further stabilizing its association with chromatin.[8]
Role of KAT6A in Cellular Signaling
KAT6A is a critical node in several signaling pathways that are fundamental to cellular growth, proliferation, and survival. Its dysregulation is a key factor in the pathogenesis of various diseases, particularly cancer.
The PI3K/AKT Signaling Pathway in Cancer
In several cancers, including glioblastoma, KAT6A has been shown to be a potent activator of the PI3K/AKT signaling pathway.[5][9] This pathway is a central regulator of cell proliferation, survival, and metabolism. The mechanism of activation by KAT6A involves the following key steps:
-
H3K23 Acetylation: KAT6A, as part of its complex, acetylates H3K23 at the promoter of the PIK3CA gene.[5] PIK3CA encodes the p110α catalytic subunit of PI3K.
-
TRIM24 Recruitment: The acetylated H3K23 mark (H3K23ac) acts as a binding site for the bromodomain-containing protein TRIM24.[5]
-
PIK3CA Transcription: The recruitment of TRIM24 to the PIK3CA promoter leads to the transcriptional activation of the gene, resulting in increased levels of the p110α protein.[5]
-
PI3K/AKT Activation: Elevated levels of p110α enhance the activity of the PI3K enzyme, which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates the serine/threonine kinase AKT.[10]
-
Tumorigenesis: Activated AKT promotes cell proliferation, inhibits apoptosis, and drives tumor growth.[5][11]
Acetylation of Non-Histone Targets: The p53 Pathway
KAT6A's role extends beyond histone modification. It can also acetylate non-histone proteins, thereby modulating their function. A prominent example is the tumor suppressor protein p53.[12] KAT6A, also referred to as MOZ in this context, can directly interact with and acetylate p53 at lysines K120 and K382.[12] This acetylation event is enhanced by the formation of a ternary complex with the Promyelocytic Leukemia (PML) protein within PML nuclear bodies.[12] Acetylation of p53 by KAT6A enhances its transcriptional activity, leading to increased expression of downstream targets like the cell cycle inhibitor p21.[12] This, in turn, can induce cellular senescence, a state of irreversible cell cycle arrest.[12]
Quantitative Data on KAT6A Activity and Inhibition
The development of small molecule inhibitors targeting KAT6A is an active area of research for cancer therapy. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| WM-8014 | KAT6A | 4.6 | [6] |
| WM-1119 | KAT6A | 12.6 | [6] |
| PF-9363 | KAT6A | 1.6 | [6] |
| Anacardic Acid | HATs | 40,000 | [6] |
| Garcinol | HATs | 31,000 | [6] |
| Curcumin | HATs | >100,000 | [6] |
| C646 | p300/CBP | 13,000 | [6] |
Experimental Protocols
Investigating the function of KAT6A requires a combination of in vitro biochemical assays and cell-based techniques. Below are detailed methodologies for key experiments.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol describes a radiometric assay to measure the acetyltransferase activity of recombinant KAT6A on a histone H3 substrate.
Materials:
-
Recombinant human KAT6A enzyme
-
Histone H3 (full-length or peptide)
-
[³H]-Acetyl-CoA
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Scintillation fluid and vials
-
Phosphocellulose filter paper
-
Wash Buffer (e.g., 50 mM sodium bicarbonate/carbonate buffer, pH 9.2)
-
Microcentrifuge tubes
-
Incubator at 30°C
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 25 µL reaction would consist of:
-
5 µL of 5x HAT Assay Buffer
-
1 µg of Histone H3 substrate (or peptide equivalent)
-
100-500 ng of recombinant KAT6A
-
0.1 µCi of [³H]-Acetyl-CoA (adjust volume based on stock concentration)
-
Nuclease-free water to a final volume of 25 µL.
-
-
Initiate Reaction: Mix the components gently by pipetting and incubate the reaction at 30°C for 30-60 minutes.
-
Stop Reaction: Spot 20 µL of the reaction mixture onto a piece of phosphocellulose filter paper.
-
Washing:
-
Wash the filter paper 3 times for 5 minutes each in Wash Buffer.
-
Perform a final rinse with acetone and let the paper air dry completely.
-
-
Quantification:
-
Place the dried filter paper into a scintillation vial.
-
Add 5 mL of scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the HAT activity.
-
Chromatin Immunoprecipitation (ChIP)
This protocol outlines the general steps for performing ChIP to identify the genomic regions occupied by KAT6A.
Materials:
-
Cells of interest
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Anti-KAT6A antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Sonicator or micrococcal nuclease (MNase)
-
qPCR machine and reagents
Procedure:
-
Cross-linking:
-
Cell Lysis and Chromatin Shearing:
-
Immunoprecipitation:
-
Washing and Elution:
-
Reverse Cross-linking and DNA Purification:
-
Analysis:
-
Quantify the enriched DNA using qPCR with primers specific to target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Mass Spectrometry for Histone Modification Analysis
This protocol provides a general workflow for the analysis of histone post-translational modifications (PTMs) by bottom-up mass spectrometry.
Materials:
-
Cell or tissue samples
-
Histone extraction buffers (e.g., acid extraction)
-
Trichloroacetic acid (TCA)
-
Ammonium bicarbonate
-
DTT (dithiothreitol)
-
Iodoacetamide
-
Trypsin (or other suitable protease)
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Histone Extraction:
-
Sample Preparation for MS:
-
Resuspend the histone pellet in ammonium bicarbonate.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the histones into peptides using trypsin. The digestion is often performed overnight at 37°C.[8]
-
-
Peptide Desalting:
-
Desalt the peptide mixture using C18 columns to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein database to identify the peptides and their modifications.
-
Specialized software is used to quantify the relative abundance of different histone PTMs.[20]
-
Experimental and Logical Workflows
Conclusion
KAT6A is a multifaceted epigenetic writer with profound implications for cellular function and disease. Its role in acetylating histones to regulate gene expression, particularly within the context of critical signaling pathways like PI3K/AKT, underscores its importance as a potential therapeutic target. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further elucidate the intricate mechanisms of KAT6A and to accelerate the development of novel therapeutic strategies targeting this key enzyme. As our understanding of the epigenetic landscape continues to expand, the significance of KAT6A in health and disease is certain to grow.
References
- 1. Modulation of the substrate preference of a MYST acetyltransferase by a scaffold protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. The histone acetyltransferase KAT6A is recruited to unmethylated CpG islands via a DNA binding winged helix domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. MOZ increases p53 acetylation and premature senescence through its complex formation with PML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. youtube.com [youtube.com]
- 17. whatisepigenetics.com [whatisepigenetics.com]
- 18. researchgate.net [researchgate.net]
- 19. A quantitative multiplexed mass spectrometry assay for studying the kinetic of residue-specific histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls (2020) | Sydney P. Thomas | 24 Citations [scispace.com]
The Role of KAT6A in H3K23 Acetylation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the lysine acetyltransferase KAT6A (also known as MOZ) and its specific enzymatic role in the acetylation of histone H3 at lysine 23 (H3K23ac). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research to elucidate the mechanisms, functional consequences, and experimental methodologies related to KAT6A-mediated H3K23 acetylation.
Core Concepts: KAT6A's Acetyltransferase Activity
KAT6A is a member of the MYST family of histone acetyltransferases, which are crucial regulators of gene expression.[1][2] While KAT6A has been shown to acetylate multiple lysine residues on histone H3, including H3K9 and H3K14, its role in H3K23 acetylation is of particular interest due to its implications in various cancers, including glioblastoma and hepatocellular carcinoma.[3][4][5][6]
The substrate specificity of KAT6A is significantly influenced by its interaction with scaffold proteins.[7][8] In its uncomplexed form, KAT6A preferentially acetylates H3K14.[7][8] However, when assembled into a four-protein complex with BRPF1, ING4/5, and MEAF6, its preference shifts dramatically towards H3K23.[7][8] The scaffold protein BRPF1 is a key mediator of this change in substrate specificity, altering the recognition of H3K23 by KAT6A by approximately 1000-fold.[7][8]
Signaling Pathways and Functional Implications
KAT6A-mediated H3K23 acetylation plays a critical role in transcriptional activation.[9][10] In glioma, for instance, KAT6A-induced H3K23ac recruits the nuclear receptor binding protein TRIM24 to the promoter of PIK3CA.[11][4][5][6] This recruitment activates the transcription of PIK3CA, leading to the upregulation of the PI3K/AKT signaling pathway and promoting tumorigenesis.[4][5][6] A similar mechanism involving the H3K23ac/TRIM24 axis has been identified in hepatocellular carcinoma, where it leads to the activation of SOX2 transcription.[3]
The enzymatic activity of KAT6A is essential for these downstream effects.[3][4][5][6] Studies have shown that mutations rendering KAT6A catalytically inactive fail to promote the expression of target genes like PIK3CA and subsequent cell proliferation.[4][5][6]
KAT6A-mediated H3K23 acetylation and downstream signaling.
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding the impact of KAT6A on H3K23 acetylation and its downstream effects.
| Cell Line | Condition | Change in H3K23ac Level | Downstream Effect | Reference |
| U87 (Glioblastoma) | KAT6A Knockdown | Decreased | Reduced PIK3CA expression and AKT phosphorylation | [11] |
| LN229 (Glioblastoma) | KAT6A Knockdown | Decreased | Reduced PIK3CA expression and AKT phosphorylation | [11] |
| Huh7 (Hepatocellular Carcinoma) | KAT6A Knockdown | Decreased | Reduced SOX2 expression | [3] |
| MHCC97H (Hepatocellular Carcinoma) | KAT6A Knockdown | Decreased | Reduced SOX2 expression | [3] |
| Construct | Effect on H3K23ac | Effect on PIK3CA Expression | Reference |
| Wild-type KAT6A | Increased | Increased | [11] |
| KAT6A (acetyltransferase deficient mutant) | No significant change | No significant change | [11] |
| Wild-type TRIM24 | No direct effect | Increased | [11] |
| TRIM24 (H3K23ac binding mutant) | No direct effect | No significant change | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.[12][13][14][15][16][17][18][19][20][21][22][23][24]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol outlines the general steps for performing ChIP-seq to identify the genomic localization of H3K23ac.
A generalized workflow for a ChIP-seq experiment.
1. Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine.
2. Chromatin Preparation:
-
Lyse cells and isolate nuclei.
-
Resuspend nuclei in a suitable buffer and sonicate to shear chromatin to an average size of 200-1000 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K23ac.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard DNA purification kit.
6. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA fragments.
-
Perform high-throughput sequencing.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the ability of KAT6A to acetylate a histone H3 substrate in vitro.
Workflow for an in vitro histone acetyltransferase assay.
1. Reaction Setup:
-
Prepare a reaction mixture containing recombinant KAT6A enzyme, a histone H3 substrate (e.g., purified histones or a synthetic peptide), acetyl-CoA, and a suitable HAT assay buffer.
2. Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
3. Detection:
-
The method of detection can vary:
-
Western Blot: Stop the reaction and run the products on an SDS-PAGE gel. Transfer to a membrane and probe with an antibody specific for H3K23ac.
-
Radioactive Assay: Use [3H]-labeled acetyl-CoA and measure the incorporation of radioactivity into the histone substrate.
-
Colorimetric/Fluorometric Assay: Use a kit that detects the production of Coenzyme A (CoA), a byproduct of the acetylation reaction.
-
4. Data Analysis:
-
Quantify the signal from the chosen detection method to determine the level of histone acetylation and, consequently, the activity of the KAT6A enzyme.
Mass Spectrometry for Histone PTM Analysis
This protocol provides a general workflow for the analysis of histone post-translational modifications (PTMs), including H3K23ac, by mass spectrometry.
1. Histone Extraction:
-
Isolate nuclei from cells or tissues.
-
Extract histones using an acid extraction method.
2. Sample Preparation:
-
Perform enzymatic digestion of the purified histones (e.g., with trypsin) to generate peptides.
-
Derivatize the peptides if necessary to improve ionization or fragmentation.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides using liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
4. Data Analysis:
-
Identify and quantify the peptides corresponding to different histone PTMs, including H3K23ac, using specialized software.
This technical guide provides a foundational understanding of KAT6A's role in H3K23 acetylation. The provided data, pathways, and protocols are intended to support further research and drug development efforts targeting this important epigenetic regulator.
References
- 1. Regulation of KAT6 Acetyltransferases and Their Roles in Cell Cycle Progression, Stem Cell Maintenance, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Data from Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding (2023) | Jinshan Zeng [scispace.com]
- 7. Modulation of the substrate preference of a MYST acetyltransferase by a scaffold protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the substrate preference of a MYST acetyltransferase by a scaffold protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 13. benchchem.com [benchchem.com]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Techniques for Histone PTMs - Creative Proteomics [creative-proteomics.com]
- 16. clyte.tech [clyte.tech]
- 17. google.com [google.com]
- 18. In Vitro Histone Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mass spectrometry‐based characterization of histones in clinical samples: applications, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
- 23. 3hbiomedical.com [3hbiomedical.com]
- 24. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of KAT6A/B in MLL-Rearranged Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mixed-lineage leukemia (MLL)-rearranged (MLLr) acute myeloid leukemia (AML) is an aggressive hematologic malignancy with a historically poor prognosis, driven by chromosomal translocations involving the KMT2A (MLL1) gene. This rearrangement creates potent oncogenic fusion proteins that hijack the transcriptional machinery to enforce a state of differentiation arrest and uncontrolled proliferation. Emerging evidence has identified the lysine acetyltransferase (KAT) family, specifically KAT6A (also known as MOZ or MYST3) and its paralog KAT6B (MORF or MYST4), as critical epigenetic co-factors essential for the survival and maintenance of MLLr leukemia cells. These proteins, primarily through the catalytic activity of KAT6A, establish a permissive chromatin environment required for the expression of key leukemogenic genes. This guide provides an in-depth examination of the function of the KAT6A/B complex in MLLr leukemia, detailing the underlying molecular mechanisms, summarizing key experimental findings, and outlining methodologies for future research and therapeutic development.
The KAT6A/B-MLL Axis in Normal and Malignant Hematopoiesis
KAT6A and KAT6B are highly related histone acetyltransferases (HATs) belonging to the MYST family. They typically function as the catalytic subunits of larger tetrameric complexes that include scaffolding proteins like BRPF1 and other regulatory subunits such as ING5 and MEAF6. In normal hematopoiesis, these complexes play a crucial role in regulating gene expression programs essential for the self-renewal and maintenance of hematopoietic stem cells (HSCs). A key function of KAT6A is its interaction with the wild-type MLL1 protein to regulate the expression of critical developmental genes, most notably the HOXA gene cluster.
In MLL-rearranged leukemia, this physiological relationship is subverted. The MLL fusion protein (e.g., MLL-AF9, MLL-AF4) loses its native histone methyltransferase SET domain but retains the N-terminal portion that interacts with various co-factors, creating a dependency on other epigenetic modifiers to drive its oncogenic program. Extensive research, including functional genomic screens, has revealed that MLLr AML cells are exceptionally dependent on wild-type KAT6A for their proliferation and survival.
Mechanism of Action: The KAT6A-ENL Transcriptional Control Module
The primary mechanism through which KAT6A supports MLLr leukemia is by creating a specific epigenetic signature at the promoters of critical oncogenes. This process can be understood as a "writer-reader" module that drives transcriptional elongation.
-
Writer - KAT6A: The MLL fusion protein complex recruits KAT6A to the chromatin of target genes. KAT6A then acts as a histone acetyltransferase, specifically catalyzing the acetylation of histone H3 at lysine 9 (H3K9ac). This modification neutralizes the positive charge of the histone tail, contributing to a more open and transcriptionally active chromatin state.
-
Reader - ENL: The newly deposited H3K9ac marks are recognized and bound by the YEATS domain of the ENL protein, an acetyl-lysine "reader."
-
Effector - Transcriptional Elongation: ENL, now anchored to the chromatin, recruits a network of other essential MLLr leukemia co-factors, including the histone methyltransferase DOT1L (which catalyzes H3K79 methylation) and the super elongation complex (SEC), which contains the kinase CDK9. This assembly promotes the phosphorylation of RNA Polymerase II, releasing it from promoter-proximal pausing and driving robust transcriptional elongation of key leukemogenic target genes.
Key downstream targets of this KAT6A-ENL module include the master regulators of leukemogenesis, such as MYC , MYB , and MLL-fusion target genes like HOXA9 and LAMP5 . Depletion of KAT6A leads to a significant downregulation of these oncogenes, triggering cell cycle arrest, apoptosis, and myeloid differentiation.
Caption: KAT6A-ENL "writer-reader" module in MLL-rearranged leukemia.
Quantitative Data Summary
Genetic depletion or pharmacologic inhibition of KAT6A has profound and quantifiable effects on the viability and differentiation status of MLLr AML cells. The catalytic activity of KAT6A is essential for these functions.
| Cell Line (MLL Fusion) | Assay Type | Result of KAT6A Depletion/Inhibition | Quantitative Effect | Reference |
| MOLM-13 (MLL-AF9) | Proliferation (Competition Assay) | sgKAT6A cells were rapidly outcompeted by wild-type cells. | >90% depletion of sgKAT6A cells by day 21 | |
| MV4;11 (MLL-AF4) | Proliferation (Competition Assay) | sgKAT6A cells were rapidly outcompeted by wild-type cells. | >90% depletion of sgKAT6A cells by day 21 | |
| NOMO-1 (MLL-AF9) | Proliferation (Competition Assay) | sgKAT6A cells were rapidly outcompeted by wild-type cells. | >80% depletion of sgKAT6A cells by day 21 | |
| MOLM-13 (MLL-AF9) | Self-Renewal (Clonogenic Assay) | Markedly impaired ability to form colonies. | ~75% reduction in colony formation | |
| MOLM-13 (MLL-AF9) | Apoptosis | Moderately elevated levels of apoptosis. | ~2-fold increase in Annexin V positive cells | |
| MV4;11 (MLL-AF4) | Apoptosis | Moderately elevated levels of apoptosis. | ~1.5-fold increase in Annexin V positive cells | |
| MOLM-13 (MLL-AF9) | Differentiation (Flow Cytometry) | Increased expression of myeloid differentiation marker CD11b. | ~40% of cells become CD11b positive | |
| MV4;11 (MLL-AF4) | Differentiation (Flow Cytometry) | Increased expression of myeloid differentiation marker CD11b. | ~30% of cells become CD11b positive | |
| Mouse MLL-AF9 | Proliferation (In Vivo) | Delayed leukemia progression in transplant recipient mice. | Significant extension of survival (p < 0.001) | |
| Various Leukemia | Proliferation (IC50) | A novel small molecule KAT6A inhibitor shows potent anti-proliferative activity. | IC50 values: K562 (0.082 µM), U937 (0.162 µM), HL-60 (0.197 µM) |
Therapeutic Targeting of KAT6A
The profound dependency of MLLr AML on KAT6A makes it a compelling therapeutic target. Small molecule inhibitors designed to block the catalytic HAT activity of KAT6A/B are in preclinical and early clinical development.
-
WM-1119: A first-in-class inhibitor of the MYST family of acetyltransferases that has been shown to inhibit the KAT6A-mediated transcriptional program and AML growth.
-
PF-07248144 (PF-9363): A potent KAT6A/B and KAT7 inhibitor that demonstrates therapeutic efficacy in preclinical models, including those resistant to other targeted agents like menin inhibitors.
Treatment with these inhibitors phenocopies the effects of genetic KAT6A depletion, leading to a loss of leukemic stemness, induction of myeloid differentiation, and suppression of oncogenic gene expression programs. A key distinction has been noted between inhibiting KAT6A's catalytic function and deleting the entire protein; in some MLLr contexts, complete protein loss has a more dramatic anti-leukemic effect, suggesting that the scaffolding function of KAT6A may also play a role. This opens the door for the development of targeted protein degraders (e.g., PROTACs) as a potentially more effective therapeutic strategy.
Key Experimental Protocols
The following sections outline the core methodologies used to elucidate the function of KAT6A in MLLr leukemia.
Differentiation-Focused CRISPR-Cas9 Screening
This unbiased, genome-wide approach is used to identify genes whose loss-of-function induces a specific cellular phenotype, such as differentiation.
The Role of KAT6A in Oncogenic Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
K(lysine) acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a member of the MYST family of histone acetyltransferases (HATs).[1][2] As a critical epigenetic regulator, KAT6A plays a pivotal role in controlling gene expression by acetylating histone and non-histone proteins, thereby modulating chromatin structure and transcriptional activity.[1] Dysregulation of KAT6A, through gene fusion, amplification, or overexpression, is increasingly recognized as a key driver in various malignancies, including acute myeloid leukemia (AML), breast cancer, glioblastoma, and ovarian cancer.[2][3][4][5] This guide provides an in-depth overview of the mechanisms by which KAT6A promotes oncogenic transcription, summarizes the development of targeted inhibitors, and details key experimental protocols for its study.
Core Function of KAT6A in Transcriptional Regulation
KAT6A is the catalytic subunit of a large multiprotein complex that typically includes BRPF1, ING5, and EAF6.[6] Its primary function is to transfer an acetyl group from acetyl-CoA to specific lysine residues on histone tails, most notably H3K9, H3K14, and H3K23.[7][8] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA. The result is a more relaxed, open chromatin state known as euchromatin, which allows transcription factors and the RNA polymerase machinery to access gene promoters and enhancers, thereby activating gene expression.[1]
Beyond histones, KAT6A also acetylates non-histone proteins such as p53 and SMAD3, directly influencing their activity in pathways related to cell cycle control, senescence, and metastasis.[9][10]
Mechanisms of KAT6A-Driven Oncogenic Transcription
KAT6A contributes to tumorigenesis through distinct, context-dependent mechanisms that hijack normal transcriptional programs.
Writer-Reader Module in Acute Myeloid Leukemia (AML)
In AML, particularly in cases with chromosomal translocations involving KAT6A, the enzyme is a critical component of a "writer-reader" epigenetic module that maintains a state of differentiation arrest.[3][11]
-
Writer (KAT6A): KAT6A "writes" an epigenetic mark by catalyzing the acetylation of H3K9 (H3K9ac) at the promoters of critical leukemogenic genes, such as MYC and MYB.[7][12]
-
Reader (ENL): The H3K9ac mark is then "read" by the acetyllysine-binding YEATS domain of the protein ENL.[3][11]
-
Transcriptional Elongation: The binding of ENL recruits a network of chromatin factors that promote transcriptional elongation, leading to the sustained high-level expression of oncogenes that drive leukemia cell proliferation and block myeloid differentiation.[3][7][11]
PI3K/AKT Pathway Activation in Glioblastoma (GBM)
In glioblastoma, where KAT6A is often upregulated, it drives tumorigenesis by activating the pro-survival PI3K/AKT signaling pathway.[2]
-
H3K23 Acetylation: KAT6A specifically acetylates H3K23 at the promoter of the PIK3CA gene.[2]
-
TRIM24 Recruitment: The H3K23ac mark serves as a docking site for the bromodomain-containing protein TRIM24.[2]
-
PIK3CA Transcription: The recruitment of TRIM24 activates the transcription of PIK3CA, the gene encoding the catalytic subunit of PI3K.[2]
-
Pathway Activation: Increased PIK3CA expression leads to hyperactivation of the PI3K/AKT pathway, promoting cell proliferation, migration, and tumor growth.[2]
Therapeutic Targeting of KAT6A
The clear role of KAT6A's acetyltransferase activity in driving cancer makes it a compelling therapeutic target. Several small molecule inhibitors have been developed that are competitive with acetyl-CoA.[1] These inhibitors have shown preclinical efficacy by inducing cell cycle arrest and cellular senescence, thereby halting tumor growth.[1][13]
Quantitative Data on KAT6A Inhibitors
The following tables summarize key quantitative data for prominent KAT6A inhibitors.
Table 1: Preclinical Potency of KAT6A Inhibitors
| Compound | Target(s) | Assay Type | IC50 / Kd | Cell Line / Context | Citation(s) |
| WM-1119 | KAT6A | Cell Growth IC50 | 0.25 µM | EMRK1184 Lymphoma | [1][13] |
| KAT6A | Binding Affinity (Kd) | 2 nM | N/A (Biochemical) | [1] | |
| KAT5 (Tip60) | Binding Affinity (Kd) | 2.2 µM | N/A (Biochemical) | [1] | |
| KAT7 (HBO1) | Binding Affinity (Kd) | 0.5 µM | N/A (Biochemical) | [1] | |
| WM-8014 | KAT6A/B | Cell Growth IC50 | 2.3 µM | EMRK1184 Lymphoma | [1] |
| PF-07248144 | KAT6A/B | H3K23Ac Inhibition | ≥70% at ≥1 mg dose | Patient PBMCs | [14] |
Table 2: Clinical Efficacy Data for PF-07248144 in ER+/HER2- Metastatic Breast Cancer (Phase 1)
| Treatment Arm | Number of Patients (n) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation(s) |
| Monotherapy | 35 | 11.4% | Not Reported | [15] |
| Combination with Fulvestrant | 43 | 30.2% | 10.7 months | [15][16] |
Key Experimental Protocols
Studying KAT6A's role in oncogenic transcription requires a combination of biochemical, cellular, and genomic techniques.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of KAT6A and is crucial for screening and validating inhibitors.
-
Principle: A recombinant KAT6A enzyme is incubated with a histone peptide substrate (e.g., a peptide derived from Histone H3) and the acetyl donor, acetyl-CoA. The activity is measured by detecting one of the reaction products: either the acetylated peptide or the co-product, Coenzyme A (CoA-SH).[4][17] Detection can be achieved through various methods, including radioactivity (using 14C-acetyl CoA), fluorescence, or antibody-based techniques like ELISA.[4][17]
-
Key Reagents:
-
Recombinant KAT6A protein
-
Histone H3 or H4 peptide substrate
-
Acetyl-Coenzyme A
-
HAT assay buffer (e.g., Tris-HCl, NaCl, DTT)
-
Detection reagents (e.g., fluorescent developer for CoA-SH, specific antibody for acetylated lysine)[4]
-
-
General Procedure:
-
Prepare the enzymatic reaction in a microplate or PCR tube, combining the assay buffer, KAT6A enzyme, and the inhibitor being tested.
-
Initiate the reaction by adding the histone peptide substrate and acetyl-CoA.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[2]
-
Stop the reaction.
-
Add detection reagents and measure the output signal (e.g., fluorescence, colorimetric change, or radioactivity) using a plate reader or scintillation counter.
-
Calculate IC50 values for inhibitors by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing
ChIP is the definitive method for mapping the genomic location of KAT6A and the histone acetylation marks it deposits.
-
Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then isolated and sheared into small fragments. An antibody specific to KAT6A or a histone mark (e.g., H3K9ac) is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the purified DNA is analyzed by quantitative PCR (ChIP-qPCR) to measure enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[3][18]
-
Key Reagents:
-
Formaldehyde (for cross-linking)
-
Cell lysis and sonication buffers
-
Specific primary antibodies (e.g., anti-KAT6A, anti-H3K9ac, anti-H3K23ac)
-
Protein A/G magnetic beads to capture antibody-chromatin complexes[2]
-
Wash buffers and elution buffer
-
Proteinase K and RNase A
-
Reagents for DNA purification
-
-
General Procedure:
-
Cross-linking: Treat cultured cells or tissues with 1% formaldehyde to cross-link proteins to DNA.[18] Quench with glycine.
-
Chromatin Preparation: Lyse cells and isolate nuclei. Shear chromatin into 200-1000 bp fragments using sonication or enzymatic digestion.[10]
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with a specific antibody. A non-specific IgG is used as a negative control.[10]
-
Complex Capture: Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution & Cross-link Reversal: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high-salt buffer. Digest proteins with Proteinase K.
-
DNA Purification: Purify the enriched DNA.
-
Analysis:
-
ChIP-qPCR: Use primers specific to target gene promoters (e.g., MYC) to quantify enrichment relative to an input control and a negative control region.[19][20]
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to map binding sites across the entire genome.[7]
-
-
Conclusion
KAT6A is a potent oncogene that drives tumorigenesis by creating a permissive chromatin environment for the expression of key cancer-promoting genes. Its well-defined acetyltransferase activity presents a clear and druggable vulnerability. The development of selective small molecule inhibitors has provided both powerful research tools and promising therapeutic candidates that have shown durable antitumor activity in clinical trials.[16] Future research will likely focus on refining the therapeutic window of KAT6A inhibitors, identifying predictive biomarkers for patient stratification, and exploring rational combination strategies to overcome resistance and improve outcomes in KAT6A-dependent cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Video: Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
- 3. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. In Vitro Histone Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. KAT6A and ENL form an epigenetic transcriptional control module to drive critical leukemogenic gene expression programs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. ascopubs.org [ascopubs.org]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chromatin immunoprecipitation (ChIP) coupled to detection by quantitative real-time PCR to study transcription factor binding to DNA in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of KAT6 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine Acetyltransferases (KATs) are critical regulators of the epigenome, and their dysregulation is increasingly implicated in the pathogenesis of various cancers. Among these, the KAT6 family, comprising KAT6A (also known as MOZ or MYST3) and KAT6B (also known as MORF or QKF), has emerged as a compelling therapeutic target.[1][2] KAT6A is frequently amplified or overexpressed in a range of malignancies, including breast cancer, leukemia, and solid tumors, where it plays a crucial role in driving oncogenic gene expression programs.[3][4][5][6] This technical guide provides an in-depth exploration of the therapeutic potential of KAT6 inhibitors, detailing their mechanism of action, key signaling pathways, preclinical and clinical efficacy, and relevant experimental protocols.
Mechanism of Action
KAT6A and KAT6B are histone acetyltransferases (HATs) that primarily catalyze the acetylation of histone H3 at lysine 23 (H3K23ac).[7] This post-translational modification neutralizes the positive charge of the lysine residue, leading to a more relaxed chromatin structure. This "open" chromatin state facilitates the binding of transcription factors and the recruitment of the transcriptional machinery, ultimately promoting gene expression.[8]
KAT6 inhibitors are small molecules designed to competitively bind to the acetyl-CoA binding pocket of the KAT6 enzyme, thereby preventing the transfer of an acetyl group to its histone substrate.[3] This inhibition leads to a reduction in H3K23ac levels, resulting in a more condensed chromatin state and the transcriptional repression of KAT6 target genes.[3][4] The downstream effects of KAT6 inhibition include the induction of cell cycle arrest, cellular senescence, and apoptosis in cancer cells.[3][8]
Key Signaling Pathways and Interactions
The oncogenic activity of KAT6A is mediated through its influence on several critical signaling pathways. Understanding these pathways is crucial for identifying patient populations who may benefit from KAT6 inhibitor therapy and for developing rational combination strategies.
PI3K/AKT Signaling Pathway
In glioblastoma, KAT6A has been shown to upregulate the expression of PIK3CA, the catalytic subunit of phosphoinositide 3-kinase (PI3K).[7][9] Mechanistically, KAT6A-mediated H3K23 acetylation recruits the tripartite motif-containing protein 24 (TRIM24) to the PIK3CA promoter, leading to its transcriptional activation.[7][9] This, in turn, activates the downstream AKT signaling cascade, promoting cell proliferation, survival, and tumor growth.[7][9]
Interaction with Menin in ER+ Breast Cancer
In estrogen receptor-positive (ER+) breast cancer, a cooperative relationship between KAT6A and the menin-KMT2A complex has been identified.[4][10][11][12] Both complexes co-localize at the promoters of ER target genes and work together to regulate their expression.[10][12] Preclinical studies have demonstrated that the combined inhibition of KAT6A/B and menin results in a synergistic anti-proliferative effect in ER+ breast cancer cell lines.[10][12] This combination therapy leads to the displacement of both complexes from chromatin, causing a more profound suppression of ER-driven gene expression than either inhibitor alone.[10][12]
Regulation of Cell Cycle and Senescence
KAT6A plays a significant role in cell cycle progression and the suppression of cellular senescence.[2][3] It achieves this, in part, by regulating the expression of genes involved in cell cycle control.[2] Inhibition of KAT6A/B has been shown to induce a G1/G0 cell cycle arrest and trigger a state of cellular senescence in cancer cells, which is dependent on the INK4A/ARF tumor suppressor pathway.[2][3] This induction of senescence represents a non-apoptotic mechanism of tumor growth inhibition.[3]
Quantitative Data on KAT6 Inhibitors
A growing number of small molecule inhibitors targeting KAT6A and KAT6B are under development. The following tables summarize key quantitative data for some of the most prominent examples.
Table 1: In Vitro Potency of Selected KAT6 Inhibitors
| Inhibitor | Target(s) | IC50 (KAT6A) | IC50 (KAT6B) | Cell Line | Reference |
| WM-8014 | KAT6A, KAT6B | 8 nM | 28 nM | MEFs | [13] |
| PF-9363 (CTx-648) | KAT6A, KAT6B | 1.6 nM | - | - | [14] |
| OP-3136 | KAT6A, KAT6B | - | - | LCLC-97TM1 (NSCLC) | [15] |
| OP-3136 | KAT6A, KAT6B | - | - | NCI-H1648 (NSCLC) | [15] |
| OP-3136 | KAT6A, KAT6B | - | - | LNCaP (Prostate) | [15] |
| OP-3136 | KAT6A, KAT6B | - | - | VCaP (Prostate) | [15] |
| OP-3136 | KAT6A, KAT6B | - | - | OAW28 (Ovarian) | [15] |
| OP-3136 | KAT6A, KAT6B | - | - | OVCAR3 (Ovarian) | [15] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Preclinical In Vivo Efficacy of KAT6 Inhibitors
| Inhibitor | Cancer Model | Dosing | Outcome | Reference |
| WM-8014 | Zebrafish model of hepatocellular carcinoma | Not specified | Potentiated oncogene-induced senescence | [13] |
| OP-3136 | OVCAR3 ovarian cancer xenograft | 0.5 and 1 mg/kg | Sustained tumor regression | [9][16] |
| OP-3136 | LCLC-97TM1 NSCLC xenograft | 1 and 3 mg/kg | Tumor growth inhibition | [9][16] |
| OP-3136 | 22Rv1 prostate cancer xenograft | Dose-dependent | Tumor growth inhibition | [17] |
Table 3: Clinical Trial Data for PF-07248144 in ER+/HER2- Metastatic Breast Cancer
| Treatment Arm | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| PF-07248144 (5mg) + Fulvestrant | Heavily pretreated | 37.2% | 10.7 months | [18] |
| PF-07248144 (5mg) Monotherapy | Heavily pretreated | 11.4% | Not Reported |
Table 4: Common Treatment-Related Adverse Events (TRAEs) for PF-07248144 (Any Grade)
| Adverse Event | Frequency |
| Dysgeusia | 72% |
| Anemia | 52% |
| Neutropenia | 48% |
| Diarrhea | 31% |
| Thrombocytopenia | 31% |
| Decreased White Blood Cell Count | 28% |
| Fatigue | 24% |
| Increased Aspartate Aminotransferase | 21% |
Data from a Phase 1 dose escalation study.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of KAT6 inhibitors.
KAT6A Histone Acetyltransferase (HAT) Activity Assay (Fluorometric)
This assay measures the enzymatic activity of KAT6A and the inhibitory potential of test compounds.
Materials:
-
HAT Assay Buffer
-
Recombinant human KAT6A enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
Developer solution
-
NADH generating enzyme
-
WST-1 solution
-
Test compounds
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing HAT Assay Buffer, KAT6A enzyme, and H3 peptide substrate.
-
Add the test compound or vehicle control to the appropriate wells.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the plate at 37°C for the desired time.
-
Prepare a working reagent by mixing HAT Assay Buffer, developer solution, NADH generating enzyme, and WST-1 solution.
-
Add the working reagent to each well.
-
Measure the absorbance at 440 nm at multiple time points to determine the reaction kinetics.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine the effect of KAT6 inhibitors on cell viability.[19][20]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
KAT6 inhibitor
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to attach overnight.[20]
-
Treat cells with a serial dilution of the KAT6 inhibitor or vehicle control for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[21][22]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19][22]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21][22]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22]
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for Histone H3K23 Acetylation
This technique is used to detect changes in the levels of H3K23ac in cells treated with KAT6 inhibitors.[23]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against H3K23ac
-
Primary antibody against total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.[23]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[23]
-
Incubate the membrane with the primary antibody against H3K23ac overnight at 4°C.[23]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KAT6 inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
KAT6 inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the KAT6 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to investigate the interaction of KAT6A with specific genomic regions, such as the promoters of its target genes.[24][25]
Materials:
-
Cells treated with or without a KAT6 inhibitor
-
Formaldehyde for cross-linking
-
Lysis and wash buffers
-
Antibody against KAT6A
-
Protein A/G magnetic beads
-
Buffers for elution and reverse cross-linking
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitate the chromatin with an antibody specific to KAT6A.
-
Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
Purify the DNA.
-
Use quantitative PCR (qPCR) with primers specific to the promoter regions of putative KAT6A target genes to quantify the amount of enriched DNA.[25][26]
Conclusion and Future Directions
The development of KAT6 inhibitors represents a promising new frontier in epigenetic therapy for cancer. These agents have demonstrated compelling preclinical and early clinical activity, particularly in ER+ breast cancer. The elucidation of key signaling pathways involving KAT6A, such as the PI3K/AKT pathway and its interplay with menin, is opening up new avenues for rational combination therapies that could overcome resistance to existing treatments.
Future research in this field will likely focus on several key areas:
-
Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to KAT6 inhibitor therapy.
-
Combination Strategies: Exploring the synergistic potential of KAT6 inhibitors with other targeted agents, such as CDK4/6 inhibitors, PI3K inhibitors, and menin inhibitors.
-
Expansion to Other Indications: Investigating the efficacy of KAT6 inhibitors in other cancer types with documented KAT6A/B dysregulation.
-
Understanding Resistance Mechanisms: Elucidating the mechanisms by which tumors may develop resistance to KAT6 inhibition to inform the development of next-generation inhibitors and rational combination therapies.
The continued investigation of KAT6 inhibitors holds great promise for improving the treatment landscape for a variety of cancers. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to advance this exciting class of therapeutics.
References
- 1. New KAT6 inhibitors induce senescence and arrest cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. KAT6A, a Chromatin Modifier from the 8p11-p12 Amplicon is a Candidate Oncogene in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KAT6A, a novel regulator of β-catenin, promotes tumorigenicity and chemoresistance in ovarian cancer by acetylating COP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. KAT6A/B and Menin Inhibition Synergize to Suppress ER+ Breast Cancer | Docwire News [docwirenews.com]
- 11. onclive.com [onclive.com]
- 12. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. ir.olema.com [ir.olema.com]
- 16. Olema Oncology – Better medicines for breast cancer and beyond – Olema Oncology Announces New Preclinical Data for OP-3136 Demonstrating Anti-Tumor Activity in Multiple Solid Tumor Models at AACR 2025 [ir.olema.com]
- 17. Olema Oncology – Better medicines for breast cancer and beyond – Olema Oncology Announces New Preclinical Data for OP-3136 Demonstrating Anti-Tumor Activity in Multiple Solid Tumor Models at AACR 2025 [ir.olema.com]
- 18. Olema Oncology to Present Preclinical Data for OP-3136, a [globenewswire.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 20. benchchem.com [benchchem.com]
- 21. OUH - Protocols [ous-research.no]
- 22. ch.promega.com [ch.promega.com]
- 23. Histone western blot protocol | Abcam [abcam.com]
- 24. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ChIP-Quantitative Polymerase Chain Reaction (ChIP-qPCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to KAT6A Amplification in Hormone Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
K(lysine) acetyltransferase 6A (KAT6A) is a histone acetyltransferase that has emerged as a critical oncogene in hormone receptor-positive (HR+) breast cancer. Located on the 8p11-p12 chromosomal region, the KAT6A gene is frequently amplified in a significant subset of HR+ tumors.[1][2] This amplification leads to protein overexpression, which is correlated with a worse prognosis and the development of resistance to standard endocrine therapies.[1][3] Mechanistically, KAT6A promotes tumorigenesis by regulating the expression of key genes, including the estrogen receptor α (ESR1), and by influencing critical signaling pathways such as PI3K/AKT.[4][5] The dependence of these tumors on KAT6A activity makes it a compelling therapeutic target. Several small molecule inhibitors of KAT6A are now in clinical development, showing promise in preclinical models and early-phase trials, particularly in heavily pretreated and endocrine-resistant settings.[6][7][8] This guide provides an in-depth overview of the prevalence, molecular mechanisms, and therapeutic potential of targeting KAT6A in HR+ breast cancer, along with detailed experimental protocols for its study.
Introduction to KAT6A in HR+ Breast Cancer
Hormone receptor-positive (HR+) breast cancer, characterized by the expression of the estrogen receptor (ER) and/or progesterone receptor (PR), is the most common subtype of breast cancer. Endocrine therapy, which targets the ER signaling axis, is the cornerstone of treatment. However, a significant number of patients eventually develop resistance, leading to disease progression.
KAT6A (also known as MOZ or MYST3) is an enzyme that belongs to the MYST family of histone acetyltransferases (HATs).[3][9] These enzymes play a crucial role in epigenetic regulation by transferring an acetyl group to lysine residues on histone proteins, primarily H3.[9] This acetylation alters chromatin structure, making DNA more accessible for transcription and thereby regulating gene expression. Dysregulation of KAT6A has been implicated in various cancers, including acute myeloid leukemia and glioblastoma.[5][10] In breast cancer, KAT6A is part of a recurrent chromosomal amplification on 8p11-p12, a region frequently gained in luminal B breast cancers.[1][2][6] This amplification drives overexpression of KAT6A, which has been identified as a key factor in tumor progression and therapeutic resistance.[1][3]
Prevalence and Prognostic Significance of KAT6A Amplification
KAT6A amplification is a notable genomic alteration in HR+ breast cancer, with studies reporting its presence in approximately 10-15% of ER-positive tumors.[3][6] This amplification is not a random event; it is strongly correlated with increased KAT6A mRNA and protein expression and has significant clinical implications.[2] Patients with ER-positive breast cancer whose tumors have KAT6A amplification and overexpression have been shown to have a significantly worse prognosis and a higher likelihood of late recurrence.[1][2][3]
Table 1: Summary of KAT6A Amplification Frequency and Clinical Correlation in HR+ Breast Cancer
| Study Cohort / Publication | Technology Used | Frequency of Amplification in HR+/ER+ Tumors | Key Prognostic and Clinicopathological Findings |
| The Cancer Genome Atlas (TCGA) | Copy Number Variation (CNV) Analysis | ~12-15% | Associated with luminal B subtype and poor overall survival.[2] |
| Turner et al. (2014) | FISH, Microarray | 12-15% | Correlated with poor prognosis and late recurrence in ER-positive patients.[2] |
| Yu et al. (2017) | Not Specified | 11% (amplified), 15% (overexpressed) | Overexpression linked to worse clinical outcomes in ER+ tumors.[3][4] |
| Olsen et al. (2025) | Not Specified | 10-15% | Highlighted as a key therapeutic target due to its prevalence.[6] |
Molecular Mechanisms of KAT6A in HR+ Breast Cancer Pathogenesis
KAT6A exerts its oncogenic function through several interconnected mechanisms, primarily centered on its role as a master epigenetic regulator that sustains the ER-driven transcriptional program.
3.1 Regulation of Estrogen Receptor Signaling KAT6A is a critical coactivator of ERα. It directly binds to the ESR1 promoter, leading to histone acetylation (specifically H3K9ac) and enhanced transcription of the estrogen receptor itself.[4][5] This creates a positive feedback loop that heightens cellular sensitivity to estrogen and promotes the expression of canonical ER target genes essential for cell proliferation and survival. Silencing of KAT6A leads to a marked decrease in both ERα gene and protein expression.[4]
3.2 Interaction with Key Signaling Pathways Beyond direct ER regulation, KAT6A influences other major cancer signaling pathways. Knockdown of KAT6A has been shown to affect the Wnt, PI3K-Akt, and ErbB signaling pathways.[2] One key mechanism involves KAT6A-mediated acetylation of H3K23, which recruits the protein TRIM24 to the promoter of PIK3CA (the catalytic subunit of PI3K), activating the PI3K/AKT pathway and promoting tumorigenesis.[5]
3.3 Role in Endocrine Resistance The dysregulation of KAT6A is a significant contributor to resistance against endocrine therapies. By maintaining high levels of ERα expression and activating pro-survival pathways like PI3K/AKT, KAT6A amplification allows tumor cells to bypass the inhibitory effects of drugs like tamoxifen or aromatase inhibitors.[1][6] Furthermore, KAT6A cooperatively regulates ER-driven genes with the chromatin adaptor Menin.[3][6] This cooperation suggests that dual inhibition of both KAT6A and Menin could be a powerful strategy to overcome endocrine resistance, even in tumors with ESR1 mutations.[3][6][11]
3.4 Promotion of Stem Cell-like Properties Evidence suggests KAT6A plays a role in maintaining cancer stem cell characteristics. Knockdown of KAT6A in amplicon-bearing breast cancer cells resulted in a reduced ability to form mammospheres, a hallmark of self-renewal capacity.[2][10] This implicates KAT6A in the regulation of luminal cell differentiation and the maintenance of a tumorigenic cell population.[2]
Methodologies for Detecting and Studying KAT6A Amplification
Accurate detection of KAT6A gene amplification is crucial for both research and potential clinical application. Several well-established techniques can be employed.
4.1 Fluorescence In Situ Hybridization (FISH) FISH is the gold standard for detecting gene copy number alterations in tumor tissue. It uses fluorescently labeled DNA probes that bind to specific regions of a chromosome. For KAT6A, a locus-specific probe for the 8p11-p12 region is co-hybridized with a control probe for the centromere of chromosome 8 (CEP8). The ratio of KAT6A signals to CEP8 signals is calculated to determine if amplification is present.
Detailed Protocol: FISH for KAT6A Amplification on FFPE Tissue
-
Deparaffinization and Pretreatment:
-
Bake formalin-fixed, paraffin-embedded (FFPE) slides at 60°C for 1 hour.
-
Deparaffinize slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through a series of graded ethanol (100%, 95%, 70%), 2 minutes each, followed by a rinse in deionized water.
-
Perform heat-induced epitope retrieval in a citrate buffer (pH 6.0) at 95-100°C for 15-30 minutes.
-
Digest with pepsin or protease solution (e.g., 40 units/mL in 10 mM HCl) at 37°C for 10-20 minutes to permeabilize the tissue.
-
Wash slides in 2x SSC buffer.
-
-
Probe Hybridization:
-
Post-Hybridization Washes and Counterstaining:
-
Carefully remove the coverslip.
-
Wash the slide in a stringent wash buffer (e.g., 0.4x SSC with 0.3% IGEPAL) at 72°C for 2 minutes to remove non-specifically bound probes.[12]
-
Wash in 2x SSC with 0.1% IGEPAL at room temperature for 1 minute.
-
Dehydrate through an ethanol series and air dry in the dark.
-
Apply an antifade mounting medium containing DAPI for nuclear counterstaining.[12]
-
-
Analysis:
-
Visualize using a fluorescence microscope with appropriate filters.
-
Score at least 50-100 non-overlapping tumor cell nuclei.
-
Calculate the KAT6A/CEP8 ratio. A ratio ≥ 2.0 is typically considered amplification.
-
4.2 Next-Generation Sequencing (NGS) NGS-based cancer panels can simultaneously assess copy number variations, mutations, and other alterations across hundreds of genes. By analyzing the sequencing read depth across the KAT6A gene relative to a baseline diploid genome, amplification can be accurately quantified. This method provides comprehensive genomic context but requires sophisticated bioinformatics analysis.
4.3 Immunohistochemistry (IHC) IHC detects the overexpression of the KAT6A protein in tumor tissue. While gene amplification is highly correlated with protein overexpression, IHC provides a direct measure of the protein level, which may be more functionally relevant. A validated anti-KAT6A antibody is used to stain FFPE sections, and the intensity and percentage of positive tumor cells are scored.
KAT6A as a Therapeutic Target in HR+ Breast Cancer
The clear role of KAT6A as a driver oncogene in a defined subset of HR+ breast cancers makes it an attractive target for drug development.[1][6] The goal is to inhibit the histone acetyltransferase activity of KAT6A, thereby reversing its epigenetic effects, downregulating ER signaling, and halting tumor cell proliferation.
Several potent and selective small molecule inhibitors of KAT6A and its close paralog KAT6B are in development.[6][7]
-
PF-07248144 (formerly CTx-648): This is a first-in-class, selective, and orally bioavailable KAT6A/B inhibitor.[6][7] In preclinical models of ER-positive breast cancer, it demonstrated potent anti-tumor activity, including in models resistant to hormone therapy.[7] A Phase 1 clinical trial (NCT04606446) in patients with heavily pretreated ER+/HER2- metastatic breast cancer showed a tolerable safety profile and durable anti-tumor activity, both as a monotherapy and in combination with fulvestrant.[8] The combination with fulvestrant yielded an objective response rate of 30.2% and a median progression-free survival of 10.7 months.[8] This agent has now advanced to a Phase 3 trial.[13]
-
ISM-5043: Another novel KAT6A inhibitor that has shown robust anti-proliferation activity in ER+/HER2- breast cancer cell lines with KAT6A amplification.[14] In xenograft models, it resulted in significant tumor growth inhibition with a good tolerability profile.[14]
The development of these inhibitors provides clinical proof-of-concept that KAT6A is a druggable target in HR+ breast cancer.[8] Combination strategies, such as pairing KAT6 inhibitors with menin inhibitors or existing endocrine therapies, represent a promising avenue to enhance efficacy and overcome resistance.[3][6]
Conclusion and Future Directions
KAT6A amplification is a clinically significant genomic alteration that defines a distinct subset of high-risk HR+ breast cancers. Its role as a master epigenetic regulator that sustains oncogenic ER signaling and promotes endocrine resistance is well-established. The development of targeted KAT6A inhibitors has moved rapidly from preclinical discovery to late-stage clinical trials, offering a new therapeutic option for patients with advanced, heavily pretreated disease.
Future research should focus on:
-
Refining biomarker strategies to accurately identify patients most likely to benefit from KAT6A inhibition.
-
Investigating mechanisms of acquired resistance to KAT6A inhibitors.
-
Exploring rational combination therapies to maximize anti-tumor activity and prevent relapse.
-
Expanding the application of KAT6A inhibitors to other cancer types where its dysregulation is implicated.
Targeting KAT6A represents a paradigm of precision oncology, leveraging a deep understanding of tumor biology to develop a novel therapy for a patient population with a clear unmet need.
References
- 1. researchgate.net [researchgate.net]
- 2. KAT6A, a Chromatin Modifier from the 8p11-p12 Amplicon is a Candidate Oncogene in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. monash.edu [monash.edu]
- 8. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. citedrive.com [citedrive.com]
- 10. KAT6A, a chromatin modifier from the 8p11-p12 amplicon is a candidate oncogene in luminal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. crpr-su.se [crpr-su.se]
- 13. trial.medpath.com [trial.medpath.com]
- 14. KAT6 inhibitor is active in advanced breast cancer models | BioWorld [bioworld.com]
the biological function of the MYST family of histone acetyltransferases
An In-depth Technical Guide on the Biological Function of the MYST Family of Histone Acetyltransferases
Introduction to the MYST Family
The MYST family of histone acetyltransferases (HATs) represents a crucial class of enzymes involved in the epigenetic regulation of gene expression and other DNA-templated processes. Named after its founding members—MOZ, Ybf2/Sas3, Sas2, and TIP60—this family is characterized by a highly conserved MYST domain of approximately 240 amino acids, which includes a C2HC-type zinc finger and a classic acetyl-CoA binding motif. MYST proteins are unique among HATs due to their distinct catalytic mechanism and their assembly into large, multi-subunit complexes that are essential for their function and substrate specificity. These enzymes play fundamental roles in a wide array of cellular processes, including DNA damage repair, transcription, and DNA replication, and their dysregulation is frequently implicated in human diseases, most notably cancer.
Core Biological Functions and Catalytic Mechanism
The biological functions of MYST HATs are intrinsically linked to their ability to acetylate both histone and non-histone proteins, thereby altering chromatin structure and influencing protein function.
Transcriptional Regulation
A primary function of MYST proteins is the regulation of gene transcription. By acetylating specific lysine residues on histone tails, particularly H4K16, H3K4, and H3K14, they neutralize the positive charge of the lysine, which is thought to weaken the interaction between histones and DNA. This "opening" of the chromatin structure allows for the recruitment of transcription factors and the transcriptional machinery, leading to gene activation. For instance, the Mof (males absent on the first) protein in Drosophila is responsible for the majority of H4K16 acetylation, a mark predominantly found on active genes. In humans, the hMOF complex is a key regulator of genes involved in cell cycle progression and apoptosis. Similarly, TIP60 (Tat-interactive protein 60 kDa) acts as a coactivator for various transcription factors, including the androgen receptor and c-Myc, by acetylating histones at their target gene promoters.
DNA Damage Response and Repair
Several members of the MYST family are integral components of the DNA damage response (DDR). Upon DNA damage, particularly double-strand breaks (DSBs), TIP60 is rapidly recruited to the site of damage. There, it plays a critical role in the activation of the ATM (ataxia-telangiectasia mutated) kinase, a master regulator of the DDR. TIP60-mediated acetylation of ATM is a key step in its autophosphorylation and subsequent activation. Activated ATM then phosphorylates a plethora of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. TIP60 also directly acetylates histone H2AX, which is essential for the recruitment of repair factors to the damaged chromatin.
DNA Replication
MYST proteins also contribute to the regulation of DNA replication. HBO1 (histone acetyltransferase binding to ORC1) is recruited to origins of replication through its interaction with the origin recognition complex (ORC). HBO1-mediated acetylation of histone H4 is thought to be important for the loading of the minichromosome maintenance (MCM) complex, a critical step in licensing origins for replication. This function ensures that DNA replication is initiated only once per cell cycle.
Catalytic Mechanism
The catalytic mechanism of MYST HATs is distinct from that of other HAT families. It is proposed to involve a "hit-and-run" or Theorell-Chance mechanism. In this model, acetyl-CoA first binds to the enzyme, followed by the histone substrate. The acetyl group is then transferred directly from acetyl-CoA to the lysine residue. A conserved glutamate residue within the MYST domain acts as a general base, abstracting a proton from the lysine's ε-amino group to facilitate its nucleophilic attack on the acetyl-CoA thioester carbonyl.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic activity and inhibition of MYST family HATs.
| Enzyme | Substrate | Apparent Km (μM) | kcat (s-1) | Reference |
| hMOF | H4 (1-20) peptide | 4.3 | 0.041 | |
| TIP60 | H4 (1-24) peptide | 1.8 | 0.13 | |
| ScSas2 | H4 (1-28) peptide | 1.3 | 0.015 | |
| hMOF | Acetyl-CoA | 0.4 | - | |
| TIP60 | Acetyl-CoA | 0.2 | - |
| Inhibitor | Target Enzyme | IC50 (μM) | Reference |
| MG149 | hMOF | ~10 | |
| NU9056 | TIP60 | 0.19 | |
| Anacardic Acid | hMOF | ~5 | |
| Anacardic Acid | TIP60 | ~8 |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Role of TIP60 in the DNA Damage Response Pathway.
Experimental Workflow Diagrams
Caption: Workflow for a radioactive histone acetyltransferase (HAT) assay.
Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq).
Detailed Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is adapted for measuring the activity of a purified MYST family HAT complex.
Materials:
-
Purified MYST HAT complex (e.g., TIP60, hMOF)
-
Histone octamers or peptide substrates (e.g., H4 peptide)
-
[3H]-Acetyl-Coenzyme A
-
HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Stop Solution (e.g., 2x Laemmli buffer for SDS-PAGE)
-
P81 phosphocellulose filter paper (for filter binding assay)
-
Scintillation fluid and counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL reaction, add:
-
10 µL of 2x HAT Assay Buffer
-
2 µL of histone substrate (to a final concentration of 1-10 µM)
-
X µL of purified MYST complex (amount to be optimized empirically)
-
X µL of nuclease-free water to bring the volume to 18 µL.
-
-
Initiate Reaction: Add 2 µL of [3H]-Acetyl-CoA (to a final concentration of 0.1-1 µM) to start the reaction.
-
Incubation: Incubate the reaction at 30°C for 15-60 minutes. The time should be within the linear range of the enzyme activity.
-
Stop Reaction:
-
For SDS-PAGE analysis: Add 20 µL of 2x Laemmli buffer. Boil at 95°C for 5 minutes. Run on an SDS-PAGE gel, stain with Coomassie Blue, and visualize the incorporated radioactivity by autoradiography.
-
For filter binding assay: Spot 15 µL of the reaction mixture onto a P81 filter paper. Wash the filter 3 times for 5 minutes each in 50 mM sodium bicarbonate buffer (pH 9.0). Air dry the filter.
-
-
Quantification: Place the dried filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
Chromatin Immunoprecipitation (ChIP)
This protocol outlines the basic steps for performing ChIP to identify the genomic localization of a MYST protein.
Materials:
-
Cells expressing the MYST protein of interest
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
-
Antibody specific to the MYST protein of interest
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl wash)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
RNase A and Proteinase K
-
DNA purification kit
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the MYST protein overnight at 4°C. An IgG control should be run in parallel.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Treat the eluate with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a standard DNA purification kit.
-
Analysis: The purified DNA can be analyzed by qPCR to assess enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.
Role in Disease and as Therapeutic Targets
The critical roles of MYST family members in fundamental cellular processes mean their dysregulation is linked to a variety of human diseases, particularly cancer.
-
MOZ and MLL: Chromosomal translocations involving the MOZ gene are associated with acute myeloid leukemia (AML). The resulting fusion proteins, such as MOZ-TIF2 and MOZ-CBP, possess aberrant acetyltransferase activity and contribute to leukemogenesis by altering the expression of key hematopoietic genes.
-
TIP60 in Cancer: TIP60 can act as both a tumor suppressor and an oncogene depending on the cellular context. Its tumor-suppressive functions are linked to its role in the DNA damage response and its ability to activate pro-apoptotic genes. Conversely, in some cancers, TIP60 is overexpressed and promotes cell proliferation and survival.
-
hMOF in Cancer: hMOF (human MOF) is frequently downregulated in various cancers, and its loss is associated with genomic instability and tumor progression.
Given their involvement in oncogenesis, MYST HATs have emerged as promising targets for cancer therapy. The development of small molecule inhibitors that specifically target the catalytic activity of individual MYST proteins is an active area of research. For example, inhibitors of TIP60 are being explored for their potential to sensitize cancer cells to DNA-damaging agents. The development of potent and selective inhibitors remains a challenge due to the conserved nature of the acetyl-CoA binding pocket among HATs. However, targeting the unique structural features of the MYST domain or disrupting the protein-protein interactions within the large MYST complexes may provide alternative therapeutic strategies.
Conclusion
The MYST family of histone acetyltransferases are master regulators of the chromatin landscape, playing indispensable roles in transcription, DNA repair, and replication. Their intricate involvement in these fundamental processes underscores their importance in maintaining cellular homeostasis. The dysregulation of MYST HATs is a common feature in cancer and other diseases, making them attractive targets for novel therapeutic interventions. Further research into the specific functions and regulation of individual MYST complexes will undoubtedly continue to provide critical insights into human biology and disease, paving the way for the development of innovative epigenetic drugs.
Methodological & Application
Application Notes and Protocols for In Vitro Cell Viability Assessment of KAT681
These application notes provide a detailed protocol for determining the in vitro efficacy of KAT681, a hypothetical KAT6A inhibitor, on the viability of cancer cell lines. The provided methodologies are based on established practices for assessing the anti-proliferative effects of small molecule inhibitors targeting lysine acetyltransferases.
Introduction
Lysine acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a member of the MYST family of histone acetyltransferases.[1][2] Dysregulation of KAT6A activity has been implicated in the progression of various cancers, including breast cancer, glioblastoma, leukemia, and ovarian cancer, making it a compelling target for therapeutic intervention.[1][3][4] KAT6A inhibitors are small molecules designed to block the enzymatic activity of KAT6A, thereby preventing the acetylation of histone and non-histone protein substrates.[1] This inhibition can lead to cell cycle arrest, apoptosis, and a reduction in tumor growth.[1] The following protocol describes a robust method for evaluating the in vitro cell viability of cancer cells upon treatment with the hypothetical KAT6A inhibitor, this compound.
Data Presentation
The anti-proliferative effect of a KAT6A inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits cell viability by 50%. The IC50 values for this compound would be determined in various cancer cell lines to assess its potency and selectivity.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| ZR-75-1 | Breast Cancer | 50 |
| OVCAR3 | Ovarian Cancer | 120 |
| LCLC-97TM1 | Non-Small Cell Lung Cancer | 250 |
| VCAP | Prostate Cancer | 180 |
| U87 | Glioblastoma | 300 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
This section provides a detailed methodology for a colorimetric cell viability assay using a tetrazolium salt-based reagent such as MTT, XTT, or WST-8. These assays measure the metabolic activity of viable cells.
Materials
-
Cancer cell lines (e.g., ZR-75-1, OVCAR3, LCLC-97TM1, VCAP, U87)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or WST-8)
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Cell Seeding
-
Culture cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of medium).
-
Seed the cells into a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
Cell Viability Measurement (WST-8 Assay Example)
-
Following the incubation period, add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.
-
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro cell viability assay of this compound.
KAT6A Signaling Pathway
KAT6A has been shown to be involved in multiple signaling pathways that promote tumorigenesis. For instance, in glioblastoma, KAT6A can enhance the PI3K/AKT signaling pathway.[4][5] In ovarian cancer, KAT6A has been found to promote the Wnt/β-catenin signaling pathway.[3] The following diagram illustrates a simplified representation of the PI3K/AKT pathway, which can be inhibited by KAT6A inhibitors.
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound on KAT6A.
References
- 1. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Expression of Histone Acetyltransferase KAT6A in Non-small Cell Lung Cancer | Anticancer Research [ar.iiarjournals.org]
- 3. KAT6A, a novel regulator of β-catenin, promotes tumorigenicity and chemoresistance in ovarian cancer by acetylating COP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for KAT681 in Patient-Derived Xenograft (PDX) Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Patient-Derived Xenograft (PDX) models, which involve the implantation of fresh patient tumor tissue into immunodeficient mice, have become a cornerstone of preclinical oncology research. These models are known to preserve the histological and genetic characteristics of the original tumor, offering a more predictive in vivo platform for evaluating novel therapeutic agents compared to traditional cell line-derived xenograft (CDX) models.[1][2] The maintenance of the tumor microenvironment and cellular heterogeneity in PDX models provides a more clinically relevant system for assessing drug efficacy.[1]
KAT681 is a potent and selective small molecule inhibitor of a lysine acetyltransferase (KAT). KATs are a family of enzymes that play a critical role in regulating gene transcription through the acetylation of histone and non-histone proteins.[3][4] Dysregulation of KAT activity is implicated in the pathogenesis of various cancers, making them an attractive target for therapeutic intervention.[2][5] These application notes provide a detailed protocol for utilizing PDX models to evaluate the preclinical efficacy of this compound.
Signaling Pathway of Lysine Acetyltransferases (KATs) in Cancer
Lysine acetyltransferases catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. Acetylation of histone tails neutralizes their positive charge, leading to a more open chromatin structure. This "euchromatin" state allows for the binding of transcription factors and RNA polymerase, thereby promoting gene expression. In many cancers, the aberrant activity of specific KATs leads to the upregulation of oncogenes that drive tumor proliferation, survival, and metastasis. KATs can also influence the activity of key signaling pathways, such as the PI3K/AKT and Ras/Raf/MEK/ERK pathways, through the acetylation of non-histone protein components of these cascades.[5] this compound is designed to inhibit this enzymatic activity, leading to the suppression of oncogenic gene transcription and a subsequent reduction in tumor growth.
Experimental Protocols
The following protocols provide a general framework for conducting studies with this compound in PDX models. Specific parameters may need to be optimized based on the tumor type and research question.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
Objective: To establish PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions and appropriate institutional review board (IRB) approval.
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice).
-
Sterile transport medium (e.g., DMEM with antibiotics) on ice.
-
Sterile phosphate-buffered saline (PBS).
-
Sterile surgical instruments.
-
Matrigel (optional, may improve engraftment rates).
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
-
Surgical clips or sutures.
-
Animal housing under specific pathogen-free (SPF) conditions.
Procedure:
-
Tumor Tissue Collection and Processing:
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold, sterile PBS to remove blood and debris.
-
Mechanically mince the tumor into small fragments of approximately 2-3 mm³.
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
For subcutaneous models, make a small incision on the flank of the mouse and create a subcutaneous pocket.
-
Implant one to two tumor fragments into the pocket.
-
Close the incision with surgical clips or sutures.
-
For orthotopic models, implant tumor fragments into the corresponding organ, which requires a more complex surgical procedure.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor mice 2-3 times per week for tumor growth and overall health.
-
Measure tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor. A portion can be cryopreserved, fixed for histology, or passaged into new mice for cohort expansion (F1 generation). It is recommended to use early-passage tumors (≤F5) for efficacy studies to maintain the characteristics of the original patient tumor.[6]
-
Protocol 2: this compound Efficacy Study in Established PDX Models
Objective: To evaluate the anti-tumor activity of this compound in established PDX models.
Materials:
-
A cohort of PDX-bearing mice with tumor volumes of 100-200 mm³.
-
This compound powder.
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO), Captisol®, or other appropriate solvent).
-
Sterile saline or PBS for dilution.
-
Sterile syringes and needles for the appropriate route of administration (e.g., oral gavage, intravenous injection).
Procedure:
-
Cohort Establishment:
-
Once tumors in passaged mice reach the desired size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. A typical cohort size is 8-10 mice per group for statistical power.
-
-
Preparation of this compound Solution:
-
Prepare the this compound formulation according to the specific instructions for the compound. This may involve dissolving the powder in a vehicle like DMSO and then diluting it with sterile saline to the final desired concentration.
-
The vehicle control group should receive the same formulation without the active compound.
-
-
Drug Administration and Monitoring:
-
Administer this compound or vehicle control to the respective groups at the predetermined dose and schedule.
-
Monitor tumor volumes and body weights 2-3 times per week.
-
Observe mice for any signs of toxicity.
-
-
Endpoint and Data Collection:
-
The study may conclude after a fixed duration or when tumors in the control group reach a predetermined endpoint volume.
-
At the end of the study, euthanize the mice and collect the tumors for downstream analyses (e.g., pharmacodynamics, histology, molecular analysis).
-
Experimental Workflow
The general workflow for utilizing this compound in PDX models involves several key stages from model establishment to data analysis.
Data Presentation
Quantitative data from preclinical efficacy studies should be summarized in a clear and structured format for easy comparison. The table below provides an example of how to present tumor growth inhibition data for this compound in a hypothetical PDX model derived from a breast cancer patient.
Table 1: Example Efficacy Data of this compound in a Breast Cancer PDX Model (BC-PDX-007)
| Treatment Group (n=10) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | p-value (vs. Vehicle) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | Daily, p.o. | 1250 ± 150 | - | - | -1.5 ± 0.5 |
| This compound (25 mg/kg) | Daily, p.o. | 625 ± 95 | 50% | <0.01 | -2.0 ± 0.8 |
| This compound (50 mg/kg) | Daily, p.o. | 250 ± 60 | 80% | <0.001 | -3.5 ± 1.2 |
% TGI is calculated at the end of the study (Day 21) using the formula: (1 - (Mean volume of treated group / Mean volume of control group)) x 100.
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific PDX model and experimental conditions.
Conclusion
Patient-derived xenograft models represent a powerful preclinical platform for evaluating the efficacy of novel cancer therapeutics like this compound. By preserving the key characteristics of the original patient tumor, PDX models offer a more clinically relevant setting to assess anti-tumor activity and identify potential biomarkers of response.[2][7] The protocols and guidelines presented here provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this compound in PDX models to advance oncology drug discovery.
References
- 1. Abstract A044: The discovery of potent KAT6 inhibitors that demonstrate anti-tumor activity in preclinical models of ER+ breast cancer | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The multifaceted role of lysine acetylation in cancer: prognostic biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the acetylation signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine Acetyltransferase 8: A Target for Natural Compounds in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The multifaceted role of lysine acetylation in cancer: prognostic biomarker and therapeutic target | Semantic Scholar [semanticscholar.org]
- 7. Patient-derived xenografts: a relevant preclinical model for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of KAT681 for Cell Culture Applications
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the optimal working concentration of KAT681, a novel small molecule inhibitor, for in vitro cell culture experiments. Establishing the precise concentration of a therapeutic compound is a critical first step in preclinical research to ensure meaningful and reproducible results. This guide outlines a systematic approach, including protocols for preparing the inhibitor, conducting dose-response studies to assess cell viability, and evaluating target engagement. The provided methodologies are designed to help researchers identify a concentration that maximizes the inhibitory effect on its target while minimizing off-target cytotoxicity.
Introduction
This compound is a small molecule inhibitor with potential therapeutic applications. To effectively utilize this compound in cell-based assays, it is imperative to determine its optimal concentration. This concentration should elicit the desired biological response, such as inhibition of a specific signaling pathway, without inducing significant cell death or other cytotoxic effects.[1] The ideal concentration will vary depending on the cell type, the duration of the experiment, and the specific biological question being investigated.[2] This application note provides a step-by-step methodology to empirically determine the optimal concentration range for this compound in your specific experimental system.
The process involves an initial broad-range dose-response experiment to identify a preliminary concentration window, followed by more refined analyses to pinpoint the half-maximal inhibitory concentration (IC50) for cell viability. Subsequent experiments should then be performed to confirm target engagement and downstream effects at non-toxic concentrations.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)[1]
-
Complete cell culture medium (specific to the cell line used)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell line of interest
-
Trypsin-EDTA (for adherent cells)[3]
-
Cell counting solution (e.g., Trypan blue)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent[2]
-
Reagents for Western blotting (lysis buffer, antibodies, etc.)
-
Reagents for qPCR (RNA extraction kit, reverse transcriptase, primers, etc.)
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor stock solution are crucial to maintain its stability and activity.
-
Dissolving this compound : Dissolve this compound in anhydrous DMSO to prepare a high-concentration stock solution, typically at 10 mM.[2]
-
Aliquoting : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
-
Storage : Store the aliquots at -20°C or -80°C for long-term stability.[2]
-
Working Dilutions : Immediately before each experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in complete cell culture medium to achieve the desired final concentrations.[2] It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1]
Protocol 1: Determining the Effect of this compound on Cell Viability using MTT Assay
This protocol describes a dose-response experiment to determine the concentration of this compound that affects cell viability.
-
Cell Seeding :
-
For adherent cells, trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]
-
For suspension cells, seed the cells at an appropriate density based on the cell line's growth characteristics.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[1]
-
-
Inhibitor Treatment :
-
Prepare serial dilutions of this compound in complete culture medium. A wide range of concentrations is recommended for the initial experiment (e.g., 0.01 µM to 100 µM).[1]
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.[2]
-
Carefully remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation : Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[2]
-
MTT Assay :
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
Protocol 2: Assessing Target Engagement via Western Blotting
This protocol is for assessing the effect of this compound on the phosphorylation or expression of its target protein and downstream signaling components.
-
Cell Treatment :
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (based on the viability assay results, typically below the IC50 value) for a predetermined duration. Include a vehicle control.
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of the target protein and downstream effectors.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis :
-
Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein to determine the extent of target inhibition.
-
Data Presentation
Quantitative data from the experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (No Treatment) | 1.25 ± 0.08 | 100 |
| 0 (Vehicle Control) | 1.23 ± 0.07 | 98.4 |
| 0.01 | 1.21 ± 0.09 | 96.8 |
| 0.1 | 1.15 ± 0.06 | 92.0 |
| 1 | 0.98 ± 0.05 | 78.4 |
| 10 | 0.62 ± 0.04 | 49.6 |
| 50 | 0.25 ± 0.03 | 20.0 |
| 100 | 0.11 ± 0.02 | 8.8 |
This table presents example data. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Summary of Optimal this compound Concentrations for Different Assays
| Assay Type | Optimal Concentration Range (µM) | Rationale |
| Cell Viability Assay | 0.01 - 100 | To determine the full dose-response curve and IC50. |
| Target Engagement (Western Blot) | 0.1 - 10 | Concentrations below the IC50 that show target inhibition without significant cytotoxicity. |
| Downstream Functional Assays | 0.5 - 5 | A refined range based on target engagement and minimal impact on cell health. |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for determining the optimal concentration of this compound.
Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway that could be targeted by a kinase inhibitor like this compound. This illustrates how to visualize the mechanism of action.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for determining the optimal concentration of this compound for cell culture experiments. By systematically evaluating the compound's effect on cell viability and target engagement, researchers can confidently select a concentration that is both effective and minimally toxic, leading to more reliable and interpretable experimental outcomes. It is recommended to perform these optimization experiments for each new cell line and experimental setup to ensure the validity of the results.
References
Application Notes and Protocols for KAT6A Inhibitors in ER+ Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype of breast cancer. While endocrine therapies are the standard of care, resistance remains a significant clinical challenge. The lysine acetyltransferase KAT6A has emerged as a promising therapeutic target in ER+ breast cancer. KAT6A is amplified or overexpressed in 10-15% of ER+ breast cancers and its activity is associated with aggressive tumors and poor prognosis[1][2]. KAT6A plays a crucial role in regulating ER-driven gene expression, making it a compelling target to overcome endocrine resistance[1][2].
This document provides detailed application notes and protocols for the use of KAT6A inhibitors in ER+ breast cancer cell lines, based on preclinical research. While the specific compound "KAT681" was not identified in the literature, several potent and selective KAT6A inhibitors, such as PF-9363 (CTx-648), PF-07248144, and ISM-5043, have been extensively studied. The data and protocols presented here are based on the characterization of these compounds.
Data Summary
The following tables summarize the quantitative data on the activity of various KAT6A inhibitors in ER+ breast cancer cell lines and in vivo models.
Table 1: In Vitro Activity of KAT6A Inhibitors
| Compound | Target(s) | ER+ Breast Cancer Cell Line(s) | Assay Type | IC50 (nM) | Reference(s) |
| ISM-5043 | KAT6A, KAT6B | ER+/HER2- cell lines with KAT6A amplification | Anti-proliferation | < 10 | [3] |
| Unnamed KAT6A Inhibitor | KAT6A, KAT6B | ER+/HER2- cell lines | Anti-proliferation | Potent activity | [2] |
| PF-07248144 | KAT6A, KAT6B | ER+, HER2- patient-derived xenograft models | Antitumor activity | Not specified | [4] |
Table 2: In Vivo Efficacy of KAT6A Inhibitors
| Compound | Model | Dosing | Outcome | Reference(s) |
| ISM-5043 | ZR-75-1 CDX model | 0.3 - 10 mg/kg q.d. | 80 - 110% Tumor Growth Inhibition (TGI) | [3] |
| ISM-5043 | ER+/HER2- PDX model | 3 and 10 mg/kg | 67.7% and 83.6% TGI, respectively | [3] |
| PF-9363 (CTx-648) | ER+ breast cancer in vivo models | Not specified | Potent tumor growth inhibition | [5] |
| PF-07248144 | ER+, HER2- PDX models (pretreated with palbociclib and letrozole) | Not specified | Potent antitumor activity | [4] |
Signaling Pathways
KAT6A is a histone acetyltransferase that primarily acetylates H3K23. In ER+ breast cancer, KAT6A is a critical coactivator of the estrogen receptor, promoting the transcription of ER target genes that drive cell proliferation. Inhibition of KAT6A leads to a reduction in H3K23 acetylation, suppression of ER-driven gene expression, and subsequent tumor growth inhibition[1].
Recent studies have also identified a cooperative relationship between KAT6A and Menin, a component of the KMT2A/MLL1 complex, in regulating ER-driven gene expression. Dual inhibition of KAT6A and Menin has shown synergistic anti-proliferative effects in ER+ breast cancer models[1][6].
Below are diagrams illustrating the KAT6A signaling pathway and the experimental workflow for evaluating KAT6A inhibitors.
Caption: KAT6A signaling in ER+ breast cancer.
Caption: Workflow for KAT6A inhibitor evaluation.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a KAT6A inhibitor on the proliferation of ER+ breast cancer cell lines.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
KAT6A inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed ER+ breast cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare a serial dilution of the KAT6A inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis
Objective: To assess the effect of a KAT6A inhibitor on the protein levels of ERα and the acetylation of H3K23.
Materials:
-
ER+ breast cancer cells
-
KAT6A inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-H3K23ac, anti-Total H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat ER+ breast cancer cells with the KAT6A inhibitor at various concentrations for a specified time (e.g., 24-48 hours).
-
Lyse the cells with lysis buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Objective: To identify the genomic regions where H3K23 acetylation and ER binding are altered upon treatment with a KAT6A inhibitor.
Materials:
-
ER+ breast cancer cells
-
KAT6A inhibitor
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
Antibodies for immunoprecipitation (anti-H3K23ac, anti-ERα, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
-
Next-generation sequencer
Protocol:
-
Treat ER+ breast cancer cells with the KAT6A inhibitor or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with specific antibodies (or IgG control) overnight.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Prepare DNA libraries for next-generation sequencing.
-
Sequence the libraries and analyze the data to identify enriched genomic regions.
Note: These protocols are intended as a general guide. Specific conditions and reagents may need to be optimized for individual experiments and cell lines.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. KAT6 | Insilico Medicine [insilico.com]
- 3. KAT6 inhibitor is active in advanced breast cancer models | BioWorld [bioworld.com]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. GSE264726 - Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer (ChIP-Seq) - OmicsDI [omicsdi.org]
Application Notes and Protocols for Assessing H3K23 Acetylation Levels Following KAT6 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a pivotal role in regulating chromatin structure and gene expression.[1][2][3][4] The acetylation of lysine 23 on histone H3 (H3K23ac) is an active chromatin mark associated with transcriptional activation.[5][6] This modification is dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs).[4][7] The KAT6A and KAT6B enzymes are histone acetyltransferases known to acetylate H3K23.[8] Dysregulation of H3K23 acetylation has been implicated in various diseases, including cancer, making KAT6 enzymes attractive therapeutic targets.[5][8]
This document provides detailed protocols for assessing the cellular effects of KAT6 inhibitors, such as CTx-648 (PF-9363), on H3K23 acetylation levels.[8] The following methods—Western Blotting, Immunofluorescence, and Chromatin Immunoprecipitation (ChIP)-qPCR—are described to enable researchers to quantify changes in global and gene-specific H3K23ac.
Signaling Pathway of KAT6-mediated H3K23 Acetylation
KAT6A/B are histone acetyltransferases that catalyze the transfer of an acetyl group from acetyl-CoA to the lysine 23 residue of histone H3. This acetylation neutralizes the positive charge of the lysine residue, weakening the interaction between histones and DNA and leading to a more open chromatin structure. This relaxed chromatin state allows for the binding of transcription factors and RNA polymerase II, ultimately leading to the activation of target gene expression. KAT6 inhibitors block this process, resulting in decreased H3K23 acetylation and subsequent transcriptional repression of KAT6A/B target genes.
Figure 1: Simplified signaling pathway of KAT6A/B-mediated H3K23 acetylation and its inhibition.
Experimental Protocols
The following are detailed protocols for quantifying H3K23 acetylation levels. It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and duration of KAT6 inhibitor treatment for your specific cell line.
Western Blotting for Global H3K23ac Levels
Western blotting provides a straightforward method to assess changes in the total cellular levels of H3K23 acetylation.[1][9][10]
Experimental Workflow:
Figure 2: Workflow for Western Blotting analysis of H3K23 acetylation.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of KAT6 inhibitor (e.g., CTx-648) or vehicle control (e.g., DMSO) for the desired time points.
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Perform acid extraction of histones. A detailed protocol for histone extraction can be found in various resources.[11] Briefly, lyse cells in a buffer containing a detergent, pellet the nuclei, and extract histones using dilute acid (e.g., 0.2 M HCl).
-
Alternatively, whole-cell lysates can be used, but histone extraction provides a cleaner background.[10]
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
-
SDS-PAGE:
-
Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[10]
-
Load equal amounts of protein (typically 10-20 µg of histone extract) onto a 15% SDS-polyacrylamide gel for better resolution of low molecular weight histones.[12]
-
Run the gel until sufficient separation is achieved.
-
-
Protein Transfer: Transfer proteins to a 0.2 µm pore size nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[10]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for H3K23ac (e.g., Thermo Fisher Scientific Cat# 39131) diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
For a loading control, use an antibody against total Histone H3.
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Signal Detection: Wash the membrane as in the previous step. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[10]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K23ac signal to the total H3 signal for each sample.
Quantitative Data Presentation:
| Treatment Group | H3K23ac (Normalized Intensity) | Total H3 (Intensity) | Fold Change vs. Control |
| Vehicle Control | 1.00 | 1.00 | 1.0 |
| KAT6 Inhibitor (X nM) | Value | Value | Value |
| KAT6 Inhibitor (Y nM) | Value | Value | Value |
Immunofluorescence for Cellular H3K23ac Levels
Immunofluorescence allows for the visualization and quantification of H3K23ac levels on a single-cell basis, providing spatial information within the nucleus.[14][15]
Experimental Workflow:
Figure 3: Workflow for Immunofluorescence analysis of H3K23 acetylation.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to attach. Treat with KAT6 inhibitor or vehicle as described for Western blotting.
-
Fixation and Permeabilization:
-
Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.[16]
-
Antibody Incubation:
-
Nuclear Staining and Mounting:
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of H3K23ac staining within the DAPI-stained nuclear area using image analysis software (e.g., ImageJ).
-
Quantitative Data Presentation:
| Treatment Group | Mean H3K23ac Fluorescence Intensity (per nucleus) | Standard Deviation |
| Vehicle Control | Value | Value |
| KAT6 Inhibitor (X nM) | Value | Value |
| KAT6 Inhibitor (Y nM) | Value | Value |
Chromatin Immunoprecipitation (ChIP)-qPCR for Gene-Specific H3K23ac Levels
ChIP followed by quantitative PCR (qPCR) allows for the investigation of H3K23ac levels at specific genomic loci, such as the promoters of KAT6A/B target genes.[17][18][19]
Experimental Workflow:
References
- 1. Benefits of Using ELISA to Measure Histone Acetylation | EpigenTek [epigentek.com]
- 2. cusabio.com [cusabio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of histone acetylation in the control of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone acylation marks respond to metabolic perturbations and enable cellular adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone acetyltransferase CBP-related H3K23 acetylation contributes to courtship learning in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylated Histone Quantification Assay, Histone Post-translational Modification Analysis - CD BioSciences [epigenhub.com]
- 8. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer. (2023) | Shikhar Sharma | 19 Citations [scispace.com]
- 9. abcam.com [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. abcam.com [abcam.com]
- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 13. Histone H3K23ac Polyclonal Antibody (39131) [thermofisher.com]
- 14. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 15. Histone modification dynamics as revealed by multicolor immunofluorescence-based single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. usbio.net [usbio.net]
- 17. epigenome-noe.net [epigenome-noe.net]
- 18. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Synergistic Inhibition of KAT6A and Menin in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in the understanding of epigenetic regulation in leukemia have identified the histone acetyltransferase KAT6A and the scaffold protein Menin as critical therapeutic targets, particularly in leukemias driven by MLL (KMT2A) rearrangements or NUP98 fusions. This document provides detailed application notes and protocols for the combined use of the KAT6A inhibitor PF-9363 (also known as CTx-648 or referred to here as KAT681) and Menin inhibitors (e.g., revumenib/SNDX-5613, VTP50469) in preclinical leukemia models. The combination of these inhibitors has demonstrated marked synergy, effectively suppressing leukemogenesis and overcoming resistance to Menin inhibitor monotherapy.[1][2][3]
Mechanism of Action and Rationale for Combination
In MLL-rearranged (MLL-r) and NUP98-rearranged (NUP98-r) acute myeloid leukemia (AML), the fusion oncoproteins recruit a complex of proteins to chromatin to drive an oncogenic transcriptional program.[2][4] This complex includes Menin, which is essential for tethering the MLL-fusion protein to target genes like HOXA9 and MEIS1, leading to their overexpression and blocking cellular differentiation.[3][5] Menin inhibitors disrupt the Menin-MLL interaction, leading to the displacement of the MLL-fusion complex from chromatin and subsequent downregulation of its target genes.[3][6]
KAT6A (also known as MOZ) is a histone acetyltransferase that catalyzes the acetylation of histone H3 at lysine 23 (H3K23ac), an epigenetic mark associated with active transcription.[2][3] KAT6A is often part of the MLL-fusion protein complex and contributes to the activation of leukemogenic genes.[7][8] The inhibitor PF-9363 is a potent and selective inhibitor of KAT6A and its paralog KAT6B.[2][9] At higher concentrations, PF-9363 also inhibits the related histone acetyltransferase KAT7, which is responsible for H3K14 acetylation.[1][10]
The combination of a KAT6A inhibitor and a Menin inhibitor provides a dual blockade of the oncogenic transcriptional machinery in these leukemias. This synergistic approach leads to a more profound and durable suppression of the leukemic state and can overcome resistance mechanisms that arise during Menin inhibitor monotherapy.[1][3][11]
Quantitative Data: In Vitro Efficacy of PF-9363 and Menin Inhibitors
The following tables summarize the in vitro activity of PF-9363 and its synergistic effects when combined with Menin inhibitors in various leukemia cell lines.
Table 1: Single Agent In Vitro Activity of PF-9363 (this compound)
| Cell Line | Leukemia Subtype | IC50 (nM) | Reference |
| MOLM-13 | MLL-AF9 | Potent activity | [7] |
| MV4;11 | MLL-AF4 | Potent activity | [12] |
| OCI-AML2 | MLL-AF6 | Effective | |
| Nomo-1 | MLL-AF9 | Effective | Not specified |
| SEM | MLL-AF4 | Effective | [12] |
| RS4;11 | MLL-AF4 | Effective | [12] |
Table 2: Synergistic Effects of PF-9363 and Menin Inhibitors in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | Menin Inhibitor | Synergy Observation | Reference |
| MOLM-13 | MLL-AF9 | VTP50469 | Marked Synergy | [1] |
| OCI-AML2 (Menin-inhibitor resistant) | MLL-AF6 | VTP50469 | Overcomes Resistance | |
| NUP98-KDM5A PDX model | NUP98-r AMKL | Revumenib (SNDX-5613) | Enhanced Differentiation | |
| NUP98-NSD1 PDX model (Menin-inhibitor resistant) | NUP98-r | Revumenib (SNDX-5613) | Induced Tumor Regression |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assays
This protocol describes the assessment of cell viability and the synergistic interaction between PF-9363 and a Menin inhibitor in leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4;11)
-
RPMI-1640 medium with 10% FBS
-
PF-9363 (this compound)
-
Menin inhibitor (e.g., revumenib)
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Preparation: Prepare serial dilutions of PF-9363 and the Menin inhibitor in culture medium. A 6x6 matrix of concentrations is recommended for synergy analysis.
-
Treatment: Add the drug dilutions to the cells. Include wells with single agents and the combination, as well as a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: On the day of analysis, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blotting for Histone Acetylation Marks
This protocol is for detecting changes in H3K23ac and H3K14ac levels following treatment with PF-9363.
Materials:
-
Leukemia cells treated with PF-9363 and/or Menin inhibitor
-
Histone extraction buffer
-
0.4 N H₂SO₄
-
Acetone
-
BCA protein assay kit
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-H3K23ac, anti-H3K14ac, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Histone Extraction:
-
Western Blotting:
-
Prepare protein samples and separate them on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the acetylated histone signal to the total histone H3 signal.
-
Protocol 3: In Vivo Xenograft Studies in Mice
This protocol outlines the procedure for evaluating the in vivo efficacy of the combination therapy in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model of leukemia.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Leukemia cells (e.g., MOLM-13, or patient-derived cells)
-
PF-9363 (formulated for oral gavage)
-
Menin inhibitor (formulated for oral gavage)
-
Vehicle control
-
Calipers for tumor measurement (for subcutaneous models)
-
Flow cytometry antibodies for monitoring human CD45+ cells in peripheral blood
Procedure:
-
Xenograft Establishment:
-
Treatment Initiation: Once the leukemia is established (e.g., detectable human CD45+ cells in peripheral blood or palpable tumors), randomize the mice into treatment groups: Vehicle, PF-9363 alone, Menin inhibitor alone, and the combination.
-
Drug Administration: Administer the drugs and vehicle via oral gavage according to a predetermined schedule (e.g., daily or 5 days on/2 days off). Dosing will need to be optimized, but published studies have used doses in the range of 1-10 mg/kg for PF-9363 and 50-100 mg/kg for Menin inhibitors in mouse models.[2]
-
Monitoring:
-
Monitor the health and body weight of the mice regularly.
-
For intravenous models, monitor leukemia burden by periodic retro-orbital bleeding and flow cytometry for human CD45+ cells.
-
For subcutaneous models, measure tumor volume with calipers.
-
-
Endpoint and Analysis:
-
At the end of the study (due to tumor burden or a predefined time point), euthanize the mice and harvest tissues (bone marrow, spleen, tumor) for further analysis (e.g., flow cytometry, histology, western blotting).
-
Analyze survival data using Kaplan-Meier curves.
-
Compare tumor growth or leukemia burden between the treatment groups.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of synergistic action of KAT6A and Menin inhibitors.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy testing.
Logical Relationship of Combination Therapy
Caption: Logical framework of combination therapy.
References
- 1. H3K23ac Antibody - ChIP-seq Grade (C15410344) | Diagenode [diagenode.com]
- 2. Dual Menin and KAT6A-7 Inhibition Improves Outcomes in NUP98-Rearranged Pediatric AML Models - The ASCO Post [ascopost.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MLL-AF9-Induced Leukemogenesis Requires Co-Expression of the Wild Type Mll Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. S125: NON-GENETIC RESISTANCE TO MENIN INHIBITION IN AML IS REVERSIBLE BY PERTURBATION OF KAT6A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Addressing a Pre-Clinical Pipeline Gap: Development of the Pediatric Acute Myeloid Leukemia Patient-Derived Xenograft Program at Texas Children's Hospital at Baylor College of Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of KAT6A/B Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine acetyltransferases (KATs) are critical regulators of gene expression, and their dysregulation is implicated in various cancers. Specifically, KAT6A and its paralog KAT6B are frequently amplified or overexpressed in estrogen receptor-positive (ER+) breast cancer, correlating with a poorer prognosis. Inhibition of KAT6A/B presents a promising therapeutic strategy. These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of KAT6A/B inhibitors, using compounds such as CTx-648 (PF-9363) as representative examples, in various mouse models of breast cancer. While the specific compound "KAT681" was not identified in publicly available literature, the data herein is based on well-characterized KAT6A/B inhibitors and is intended to serve as a robust guide for preclinical evaluation.
Mechanism of Action
KAT6A and KAT6B are histone acetyltransferases (HATs) that primarily acetylate Histone H3 at lysine 23 (H3K23Ac). This epigenetic modification leads to a more open chromatin structure, facilitating the transcription of genes involved in key cellular processes, including estrogen signaling and cell cycle progression. In ER+ breast cancer, KAT6A/B activity is linked to the expression of the estrogen receptor alpha (ERα) and its target genes.
KAT6A/B inhibitors are small molecules that competitively block the acetyl-CoA binding site of these enzymes. This inhibition leads to a global reduction in H3K23Ac levels, resulting in the transcriptional repression of ER signaling pathways and cell cycle-related genes. The downstream effects include the induction of cell cycle arrest and cellular senescence, ultimately leading to the suppression of tumor growth.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of the preclinical KAT6A/B inhibitor CTx-648 (PF-9363) in various breast cancer mouse models.
Table 1: Efficacy of CTx-648 in a Cell Line-Derived Xenograft (CDX) Model
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MCF7 (ER+) | Nude | Vehicle | Daily Oral Gavage | - | [5] |
| MCF7 (ER+) | Nude | CTx-648 (25 mg/kg) | Daily Oral Gavage | Significant TGI | [5] |
| MCF7 (ER+) | Nude | CTx-648 (50 mg/kg) | Daily Oral Gavage | Robust TGI | [5] |
Table 2: Efficacy of CTx-648 in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Subtype | Treatment | Dosing Schedule | Outcome | Reference |
| WHIM2 | ER+ | CTx-648 | Daily Oral Gavage | Strong anti-tumor activity | [6] |
| STG139 | ER+, ESR1 mut | CTx-648 | Daily Oral Gavage | Potent tumor growth inhibition | [7][8] |
| HBCx-34 | ER+, Endocrine Resistant | CTx-648 | Daily Oral Gavage | Significant anti-tumor efficacy | [7][8] |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Efficacy Study
This protocol outlines the procedure for evaluating the efficacy of a KAT6A/B inhibitor in a CDX model using an ER+ breast cancer cell line such as MCF7.
1. Cell Culture and Preparation:
-
Culture MCF7 cells in appropriate media (e.g., EMEM with 10% FBS and 0.01 mg/mL human recombinant insulin) at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells 2-3 times before implantation.
-
On the day of injection, harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 20-50 x 10^6 cells/mL. Keep on ice.
2. Animal Model:
-
Use female athymic nude or NOD/SCID mice, 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the study begins.
-
For ER+ models like MCF7, implant a 17β-estradiol pellet (0.72 mg, 60-day release) subcutaneously 24-48 hours prior to cell injection to support tumor growth.
3. Tumor Implantation:
-
Anesthetize the mouse using isoflurane or a suitable alternative.
-
Inject 100-200 µL of the cell suspension (containing 2-10 million cells) subcutaneously into the flank or orthotopically into the mammary fat pad.
-
Monitor the animals for tumor growth.
4. Treatment:
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the KAT6A/B inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound or vehicle daily via oral gavage at the desired dose (e.g., 25 or 50 mg/kg).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight and general health of the animals regularly.
5. Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for pharmacodynamic (e.g., H3K23Ac levels by Western blot or IHC) and histological analysis.
-
Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis.
References
- 1. CSIRO Research Publications Repository [publications.csiro.au]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 5. oncologyone.com.au [oncologyone.com.au]
- 6. Generation of MDA‐MB‐231 xenograft tumors [bio-protocol.org]
- 7. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for KAT6A Inhibitor-Induced Senescence in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAT6A (also known as MOZ) is a histone acetyltransferase (HAT) that plays a critical role in chromatin modification and gene regulation.[1] Dysregulation of KAT6A activity is implicated in various cancers, making it a compelling therapeutic target.[2][3] Small molecule inhibitors of KAT6A, such as WM-8014, have been developed and shown to induce cellular senescence in tumor cells, thereby arresting their growth.[1][4] This document provides detailed application notes and protocols for utilizing KAT6A inhibitors to induce senescence in cancer cells for research and drug development purposes.
WM-8014 is a potent and selective inhibitor of both KAT6A and its close homolog KAT6B.[5] It acts as a reversible competitor of acetyl coenzyme A (acetyl-CoA), preventing the acetylation of histone and non-histone proteins by KAT6A/B.[1][6] This inhibition leads to cell cycle exit and the induction of a senescent state, which is dependent on the INK4A/ARF tumor suppressor pathway.[1][4]
Data Presentation
Table 1: Inhibitory Activity of WM-8014 against Histone Acetyltransferases (HATs)
| Target | IC50 (nM) |
| KAT6A | 8 |
| KAT6B | 28 |
| KAT5 | 224 |
| KAT7 | 342 |
| KAT2A, KAT2B, KAT3A, KAT3B, KAT8 | No significant inhibition |
Data compiled from publicly available information.[5]
Table 2: Cellular Effects of WM-8014
| Assay | Cell Type | Effect | Concentration | Reference |
| Cell Viability | Mouse Embryonic Fibroblasts | IC50 of 2.4 µM after 10 days | 2.4 µM | [7] |
| Senescence Induction | Mouse Embryonic Fibroblasts | Upregulation of Cdkn2a | Not specified | [1] |
| Cell Cycle Arrest | Mouse Embryonic Fibroblasts | Irreversible growth arrest after 8 days | Up to 40 µM | [7] |
Signaling Pathways
The induction of senescence by KAT6A inhibition primarily involves the activation of the INK4A/ARF (CDKN2A) locus. KAT6A normally suppresses this locus, and its inhibition leads to the upregulation of p16INK4A and p19ARF.[1][8] These proteins, in turn, activate the p53 and retinoblastoma (Rb) tumor suppressor pathways, leading to cell cycle arrest and senescence.
Additionally, KAT6A has been shown to regulate the PI3K/AKT signaling pathway. In some cancers, like glioblastoma, KAT6A can upregulate PI3K/AKT signaling, promoting tumorigenesis.[9][10] Inhibition of KAT6A can therefore also impact this pro-survival pathway.
Signaling Pathway Diagrams
Caption: Inhibition of KAT6A by this compound leads to the activation of the INK4A/ARF pathway, resulting in p53- and Rb-mediated cell cycle arrest and senescence.
Caption: KAT6A can promote tumorigenesis by upregulating the PI3K/AKT signaling pathway through TRIM24-mediated activation of PIK3CA transcription.
Experimental Protocols
Experimental Workflow
Caption: A typical experimental workflow for studying the effects of a KAT6A inhibitor on tumor cells.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is used to detect senescent cells, which exhibit increased β-galactosidase activity at pH 6.0.[11][12]
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS
-
Staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide (DMF)
-
40 mM citric acid/sodium phosphate, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Cells cultured in appropriate vessels (e.g., 6-well plates)
Protocol:
-
Wash cells twice with PBS.
-
Fix the cells with the fixative solution for 3-5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to the cells.
-
Incubate the cells at 37°C (without CO2) for 12-16 hours, or until a blue color develops in senescent cells.
-
Observe and count the blue-stained cells under a microscope.
Cell Viability Assay (MTT Assay)
The MTT assay measures cell viability by assessing the metabolic activity of cells.[13]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Cells cultured in a 96-well plate
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of the KAT6A inhibitor for the desired time.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 4 hours to overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Histone Acetylation
This protocol is used to detect changes in global histone acetylation levels upon treatment with a KAT6A inhibitor.[14][15]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% for histones)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated and untreated cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The KAT6A inhibitor WM-8014 (referred to as this compound) is a valuable tool for studying the role of KAT6A in cancer and for developing novel anti-cancer therapies. By inducing senescence in tumor cells, these inhibitors offer a promising strategy to halt tumor progression. The protocols and information provided in this document serve as a guide for researchers to effectively utilize KAT6A inhibitors in their studies.
References
- 1. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KAT6 | Insilico Medicine [insilico.com]
- 3. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]
- 4. research.monash.edu [research.monash.edu]
- 5. WM-8014 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. MOZ (MYST3, KAT6A) inhibits senescence via the INK4A-ARF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. Histone western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for KAT6A Inhibitor and Fulvestrant Combination Therapy
Introduction
K-acetyltransferase 6A (KAT6A) is a histone acetyltransferase that plays a crucial role in regulating gene expression. In breast cancer, particularly estrogen receptor-positive (ER+) subtypes, KAT6A is frequently amplified and overexpressed, correlating with a poorer prognosis.[1][2][3][4] KAT6A functions as an epigenetic modulator of estrogen receptor alpha (ERα) expression, and its inhibition has emerged as a promising therapeutic strategy.[5][6] Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to ERα, leading to its degradation and thereby blocking estrogen signaling.[7][8][9][10][11]
The combination of a KAT6A inhibitor with fulvestrant presents a compelling therapeutic approach for ER+ breast cancer. This strategy aims to synergistically suppress ER signaling at both the transcriptional and post-translational levels, potentially overcoming resistance to endocrine therapies.[12] Preclinical and clinical studies have shown the potential of combining KAT6A inhibitors with fulvestrant in heavily pretreated ER+/HER2- metastatic breast cancer.[13] These application notes provide detailed experimental protocols for investigating the combination of a KAT6A inhibitor (referred to herein as KAT681, a hypothetical potent and selective KAT6A inhibitor) and fulvestrant in preclinical breast cancer models.
Data Presentation
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (nM) |
| MCF-7 | This compound | 50 |
| Fulvestrant | 10 | |
| T47D | This compound | 75 |
| Fulvestrant | 15 | |
| HCI-002 (PDX) | This compound | 120 |
| Fulvestrant | 25 |
Table 2: Synergy Analysis (Combination Index)
| Cell Line | Drug Combination (Ratio) | Combination Index (CI) | Synergy/Antagonism |
| MCF-7 | This compound + Fulvestrant (5:1) | 0.45 | Synergy |
| T47D | This compound + Fulvestrant (5:1) | 0.60 | Synergy |
| HCI-002 (PDX) | This compound + Fulvestrant (5:1) | 0.55 | Synergy |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Western Blot Densitometry (Relative Protein Expression)
| Treatment | ERα | pS2-ERα | H3K23ac | Cyclin D1 |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (50 nM) | 0.65 | 0.70 | 0.30 | 0.55 |
| Fulvestrant (10 nM) | 0.25 | 0.15 | 0.95 | 0.40 |
| Combination | 0.10 | 0.05 | 0.25 | 0.15 |
Table 4: In Vivo Xenograft Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| This compound | 900 | 40 |
| Fulvestrant | 750 | 50 |
| Combination | 225 | 85 |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound and fulvestrant, alone and in combination.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Fulvestrant
-
96-well plates
-
MTT or resazurin-based cell viability assay kit[14]
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and fulvestrant.
-
Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72-96 hours.[15]
-
Add the cell viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Synergy Analysis
This protocol assesses the synergistic, additive, or antagonistic effects of combining this compound and fulvestrant.
Materials:
-
IC50 values for this compound and fulvestrant
-
Breast cancer cell lines
-
96-well plates
-
Cell viability assay kit
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)[16]
Protocol:
-
Based on the IC50 values, design a dose-response matrix with varying concentrations of this compound and fulvestrant.
-
Perform the cell viability assay as described in Protocol 1 using the combination drug matrix.
-
Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI).[17] A CI value less than 1 indicates synergy.
Western Blotting
This protocol evaluates the effect of the combination therapy on the expression and phosphorylation of key proteins in the ER and KAT6A signaling pathways.
Materials:
-
Breast cancer cells
-
This compound and Fulvestrant
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-ERα, anti-pS2-ERα, anti-KAT6A, anti-H3K23ac, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment
Protocol:
-
Treat cells with this compound, fulvestrant, or the combination for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Co-Immunoprecipitation (Co-IP)
This protocol investigates the interaction between KAT6A and ERα.
Materials:
-
Breast cancer cells
-
Co-IP lysis buffer
-
Primary antibodies for immunoprecipitation (e.g., anti-KAT6A or anti-ERα)
-
Protein A/G magnetic beads
-
Western blotting reagents
Protocol:
-
Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[18][19]
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.[19]
-
Incubate the lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove unbound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners (e.g., blot for ERα after immunoprecipitating with anti-KAT6A).[20][21][22]
In Vivo Xenograft Model
This protocol evaluates the in vivo efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
ER+ breast cancer cells (e.g., MCF-7) or patient-derived xenograft (PDX) fragments[23][24][25]
-
Matrigel
-
This compound and Fulvestrant formulations for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Implant breast cancer cells or PDX tissue subcutaneously into the flank of the mice.[26]
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: Vehicle, this compound, Fulvestrant, and Combination.
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for this compound, weekly subcutaneous injection for fulvestrant).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[27]
Visualizations
Caption: KAT6A and Estrogen Receptor Signaling Pathways.
Caption: Overall Experimental Workflow.
Caption: Logic of Combination Therapy.
References
- 1. KAT6A, a Chromatin Modifier from the 8p11-p12 Amplicon is a Candidate Oncogene in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAT6A Acetylation of SMAD3 Regulates Myeloid‐Derived Suppressor Cell Recruitment, Metastasis, and Immunotherapy in Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KAT6A, a chromatin modifier from the 8p11-p12 amplicon is a candidate oncogene in luminal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KAT6 | Insilico Medicine [insilico.com]
- 6. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]
- 7. Fulvestrant - Wikipedia [en.wikipedia.org]
- 8. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 11. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]
- 12. onclive.com [onclive.com]
- 13. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 23. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Patient-derived tumour xenografts for breast cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 27. researchgate.net [researchgate.net]
Techniques for Measuring KAT6A Expression in Tumor Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the measurement of K-acetyltransferase 6A (KAT6A) expression in tumor samples. The methodologies described herein are essential for researchers investigating the role of KAT6A in cancer pathogenesis and for professionals in drug development targeting this histone acetyltransferase.
Introduction
KAT6A, also known as MYST3 or MOZ, is a histone acetyltransferase that plays a crucial role in chromatin modification and gene transcription.[1] Dysregulation of KAT6A expression has been implicated in various cancers, including breast cancer, glioblastoma, non-small cell lung cancer, and colorectal cancer, where it can function as an oncogene.[2][3][4][5] Accurate and reliable measurement of KAT6A expression in tumor samples is critical for both basic research and clinical applications, such as biomarker discovery and patient stratification. This guide outlines the principal techniques for assessing KAT6A at both the mRNA and protein levels.
I. Measurement of KAT6A Protein Expression
A. Immunohistochemistry (IHC)
Application: Immunohistochemistry is a powerful technique to visualize the in-situ expression and subcellular localization of KAT6A protein within the morphological context of tumor tissues. This method is invaluable for assessing protein expression patterns across different tumor regions and cell types.
Summary of Quantitative Data from Immunohistochemistry:
| Cancer Type | KAT6A Expression Level | Localization | Reference |
| Glioblastoma (GBM) | Higher in GBM samples compared to normal brain tissues. | Nuclear | [3][6] |
| Non-Small Cell Lung Cancer (NSCLC) | Elevated in NSCLC tumors compared to non-malignant lung tissues. | Cytoplasmic and Nuclear | [4] |
| Ovarian Cancer | Upregulated in ovarian cancer tissues. | Not specified | [7] |
| Breast Cancer | Weak to moderate immunoreactivity. | Nuclear | [3] |
| Colorectal Cancer | Weak to moderate immunoreactivity. | Nuclear | [3] |
| Prostate Cancer | Weak to moderate immunoreactivity. | Nuclear | [3] |
| Lung Cancer | Weak to moderate immunoreactivity. | Nuclear | [3] |
Experimental Protocol: Immunohistochemical Staining of KAT6A in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissues
This protocol provides a general guideline for the immunohistochemical staining of KAT6A in FFPE tissue sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be required for specific tissue types and antibodies.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH2O)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Anti-KAT6A antibody (polyclonal or monoclonal)
-
Secondary antibody (e.g., biotinylated goat anti-rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene: 2 x 5 minutes.
-
Incubate in 100% ethanol: 2 x 3 minutes.
-
Incubate in 95% ethanol: 1 x 3 minutes.
-
Incubate in 70% ethanol: 1 x 3 minutes.
-
Rinse with dH2O for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat the solution to 95-100°C and maintain for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in dH2O.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline) 2 x 5 minutes.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-KAT6A primary antibody in blocking buffer to its optimal concentration.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS 3 x 5 minutes.
-
Incubate slides with the secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS 3 x 5 minutes.
-
Incubate slides with ABC reagent for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with PBS 3 x 5 minutes.
-
Incubate slides with DAB substrate solution until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with dH2O.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Workflow for Immunohistochemistry (IHC)
Caption: A streamlined workflow for the immunohistochemical detection of KAT6A in FFPE tumor sections.
B. Western Blot
Application: Western blotting is used to detect and quantify the total amount of KAT6A protein in a tumor lysate. This technique is useful for confirming the presence of the protein and assessing its relative abundance.
Experimental Protocol: Western Blot for KAT6A
Materials:
-
Tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-KAT6A antibody
-
Secondary antibody: HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the tumor tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-KAT6A antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 x 10 minutes with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 x 10 minutes with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
II. Measurement of KAT6A mRNA Expression
A. Quantitative Real-Time PCR (qRT-PCR)
Application: qRT-PCR is a sensitive and specific method for quantifying KAT6A mRNA levels in tumor samples. It is the gold standard for validating gene expression data from high-throughput methods like RNA sequencing.
Summary of Quantitative Data from qRT-PCR:
| Cancer Type | KAT6A mRNA Expression Level | Reference |
| Glioblastoma (GBM) | Significantly higher in GBM samples compared to normal brain tissues. | [3][6] |
| Non-Small Cell Lung Cancer (NSCLC) | Higher in NSCLC and lung SCC lesions compared to control tissues (not statistically significant in one study). Significantly lower in lung AC compared to NMLT in the same study. | [4] |
| Colorectal Cancer | Significantly up-regulated in tumor tissues compared to normal tissues. | [8] |
Experimental Protocol: Two-Step qRT-PCR for KAT6A
Step 1: RNA Extraction
-
Extract total RNA from fresh-frozen or FFPE tumor samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
Step 2: cDNA Synthesis (Reverse Transcription)
Materials:
-
Total RNA (1 µg)
-
Reverse transcriptase (e.g., M-MLV)
-
Random primers or oligo(dT) primers
-
dNTPs
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
Combine RNA, primers, and dNTPs. Heat to 65°C for 5 minutes, then place on ice.
-
Add reverse transcriptase, RNase inhibitor, and buffer.
-
Incubate at 37-42°C for 60 minutes.
-
Inactivate the enzyme at 70°C for 10 minutes.
-
The resulting cDNA can be stored at -20°C.
Step 3: Quantitative PCR (qPCR)
Materials:
-
cDNA template
-
qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green or a probe)
-
Forward and reverse primers for KAT6A and a reference gene (e.g., ACTB, GAPDH)
-
Nuclease-free water
-
qPCR plate and instrument
Procedure:
-
Prepare the qPCR reaction mix containing the master mix, primers, and water.
-
Add the cDNA template to each well.
-
Run the qPCR program on a real-time PCR instrument. A typical program includes:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis.
-
-
Analyze the data using the ΔΔCt method to determine the relative expression of KAT6A normalized to the reference gene.[4]
Workflow for Quantitative Real-Time PCR (qRT-PCR)
Caption: The sequential workflow for measuring KAT6A mRNA expression using two-step qRT-PCR.
B. RNA Sequencing (RNA-Seq)
Application: RNA-Seq provides a comprehensive, unbiased view of the transcriptome, allowing for the quantification of KAT6A expression as well as the discovery of novel isoforms, gene fusions, and mutations.[9] It is particularly useful for exploratory studies and for analyzing large cohorts of tumor samples.
Summary of Quantitative Data from RNA-Seq (TCGA):
| Cancer Type | KAT6A mRNA Expression (FPKM/TPM) | Finding | Reference |
| Breast Cancer | Altered in 22% of cases | Strong correlation between copy number and mRNA expression. | [2][10] |
| Ovarian Cancer | Elevated mRNA expression | Associated with KAT6A amplification. | [5] |
| Acute Myeloid Leukemia (LAML) | Highest expression across all cancer types | High KAT6A expression is associated with a monocyte differentiation gene set. | [11] |
Experimental Protocol: RNA-Seq Library Preparation from Tumor Samples
The following is a general workflow for preparing RNA-Seq libraries. Specific kits and protocols (e.g., Illumina TruSeq, KAPA Stranded RNA-Seq) will have detailed instructions.[12]
Procedure:
-
RNA Isolation and QC:
-
Isolate total RNA from tumor tissue as described for qRT-PCR.
-
Assess RNA integrity using a Bioanalyzer. A high RNA Integrity Number (RIN) is crucial for high-quality data.
-
-
mRNA Enrichment or rRNA Depletion:
-
mRNA Enrichment: Use oligo(dT) beads to capture polyadenylated mRNA.
-
rRNA Depletion: Use probes to remove ribosomal RNA, which is advantageous for degraded RNA (e.g., from FFPE) or for studying non-polyadenylated RNAs.
-
-
RNA Fragmentation:
-
Fragment the RNA into smaller pieces (typically 100-400 bp).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
-
End Repair and A-tailing:
-
Repair the ends of the double-stranded cDNA to create blunt ends.
-
Add a single 'A' nucleotide to the 3' ends.
-
-
Adapter Ligation:
-
Ligate sequencing adapters to the ends of the cDNA fragments.
-
-
PCR Amplification:
-
Amplify the adapter-ligated library to generate enough material for sequencing.
-
-
Library Quantification and Sequencing:
-
Quantify the final library and sequence on a next-generation sequencing platform.
-
III. KAT6A Signaling Pathway
KAT6A has been shown to play a significant role in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[3][6] Understanding this pathway provides context for the functional consequences of altered KAT6A expression.
KAT6A in the PI3K/AKT Signaling Pathway
Caption: KAT6A promotes tumorigenesis by activating the PI3K/AKT signaling pathway through the upregulation of PIK3CA.[6]
By employing these techniques and protocols, researchers can accurately measure KAT6A expression in tumor samples, contributing to a better understanding of its role in cancer and aiding in the development of novel therapeutic strategies.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. researchgate.net [researchgate.net]
- 3. Expression of KAT6A in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. clyte.tech [clyte.tech]
- 5. researchgate.net [researchgate.net]
- 6. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KAT6A, a novel regulator of β-catenin, promotes tumorigenicity and chemoresistance in ovarian cancer by acetylating COP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. idtdna.com [idtdna.com]
- 10. KAT6A, a Chromatin Modifier from the 8p11-p12 Amplicon is a Candidate Oncogene in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA-seq library preparation for comprehensive transcriptome analysis in cancer cells: The impact of insert size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sequencing.roche.com [sequencing.roche.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing KAT681 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of KAT681, a novel KAT6A inhibitor, for in vivo studies. As specific preclinical data for this compound is not publicly available, this guide is based on information regarding other KAT6A inhibitors and general best practices for small molecule inhibitors in in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the lysine acetyltransferase KAT6A. KAT6A is a histone acetyltransferase that plays a crucial role in regulating gene expression by acetylating histones, primarily H3K23.[1][2] Dysregulation of KAT6A has been implicated in various cancers, including breast cancer and glioma.[3][4] By inhibiting KAT6A, this compound aims to modulate the expression of genes involved in cell cycle progression and tumorigenesis.[1][2]
Q2: Which signaling pathways are modulated by KAT6A inhibition?
A2: KAT6A has been shown to be an upstream regulator of several important signaling pathways. A key pathway modulated by KAT6A is the PI3K/AKT signaling cascade.[3][5][6][7] KAT6A can promote the transcription of PIK3CA, the catalytic subunit of PI3K, leading to increased AKT phosphorylation and subsequent downstream signaling that promotes cell proliferation and survival.[3][5][6][7] Additionally, KAT6A activity has been linked to the regulation of estrogen receptor (ER) signaling in breast cancer.[4]
Q3: What are the key considerations for designing an in vivo study with this compound?
A3: Designing a successful in vivo study with a novel small molecule inhibitor like this compound requires careful planning. Key considerations include:
-
Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for selecting an appropriate dose and schedule.
-
Pharmacodynamics (PD): Establishing a clear relationship between the dose of this compound and its effect on the target (KAT6A) and downstream biomarkers is essential.
-
Animal Model Selection: The choice of animal model (e.g., cell line-derived xenograft (CDX), patient-derived xenograft (PDX)) should be guided by the research question and the cancer type under investigation.
-
Formulation: The solubility and stability of this compound will influence the choice of vehicle for administration.
-
Route of Administration: Oral gavage and intraperitoneal (IP) injection are common routes for small molecule inhibitors in preclinical studies.
Troubleshooting Guides
Problem: Low in vivo efficacy despite good in vitro potency
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | - Conduct a PK study to determine the plasma and tumor exposure of this compound. - Assess oral bioavailability. If low, consider alternative routes of administration (e.g., IP injection). - Evaluate metabolic stability of the compound. |
| Inadequate Target Engagement | - Perform a pharmacodynamic (PD) study to measure the inhibition of KAT6A activity in tumor tissue. - Assess downstream biomarkers of KAT6A inhibition, such as the level of H3K23 acetylation or phosphorylation of AKT. |
| Suboptimal Dosing Schedule | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Evaluate different dosing schedules (e.g., once daily, twice daily, intermittent dosing) to maintain target inhibition. |
| Formulation Issues | - Assess the solubility and stability of the formulation. - Consider using formulation vehicles known to improve solubility, such as PEG400, Tween 80, or cyclodextrins. |
| Tumor Model Resistance | - Characterize the expression of KAT6A in the chosen tumor model. - Investigate potential resistance mechanisms in the signaling pathway downstream of KAT6A. |
Experimental Protocols
Protocol 1: Assessment of Target Engagement by Western Blot
This protocol describes how to assess the in vivo target engagement of this compound by measuring the phosphorylation of a downstream effector, AKT.
-
Sample Collection: Collect tumor samples from vehicle- and this compound-treated animals at a predetermined time point after the final dose.
-
Protein Extraction: Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-AKT signal to total AKT and the loading control. A reduction in the phospho-AKT/total AKT ratio in the this compound-treated group compared to the vehicle group indicates target engagement.
Visualizations
Caption: KAT6A Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for an In Vivo Study with a Small Molecule Inhibitor.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. en.ice-biosci.com [en.ice-biosci.com]
- 4. KAT6 | Insilico Medicine [insilico.com]
- 5. Optimizing intermittent dosing of oral small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing intermittent dosing of oral small molecule inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
Technical Support Center: Troubleshooting Small Molecule Solubility for Cell-Based Assays
A comprehensive guide for researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with hydrophobic small molecule inhibitors, using "KAT681" as a representative example.
Disclaimer: The information provided is based on general principles for troubleshooting poorly soluble small molecule inhibitors in cell-based assays. There is ambiguity in the scientific literature regarding a compound specifically named "this compound". Some sources refer to "KAT-681" as a thyroid hormone receptor (THR) agonist, while other research focuses on inhibitors of KAT6A/B histone acetyltransferases (e.g., CTx-648, KAT6-IN-4). This guide is intended to be broadly applicable to hydrophobic small molecules and does not pertain to a specific, validated compound named "this compound" unless otherwise cited.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor, this compound, is precipitating in my cell culture medium. What is the primary cause?
A1: Precipitation of hydrophobic small molecules in aqueous cell culture media is a common issue. The primary cause is that the compound's concentration has exceeded its aqueous solubility limit. This often happens when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium.
Q2: What is the maximum recommended concentration of DMSO for cell-based assays?
A2: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, and for sensitive or primary cells, below 0.1%.[1][2][3][4] It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments to assess any solvent-induced effects.[5]
Q3: Can I use other solvents besides DMSO to prepare my stock solution?
A3: Yes, other organic solvents like ethanol, isopropanol, or dimethylformamide (DMF) can be used.[4][6] The choice of solvent depends on the specific properties of your compound. It is essential to determine the solubility of your compound in various solvents and to test the tolerance of your cell line to the chosen solvent.
Q4: What are co-solvents and how can they help with solubility?
A4: Co-solvents are water-miscible organic solvents that can be added to the aqueous medium to increase the solubility of hydrophobic compounds.[7] Examples include polyethylene glycol (PEG) and propylene glycol.[7] These should be used at low concentrations and their effects on the cells and the assay should be validated.
Q5: Are there other reagents I can use to improve the solubility of this compound?
A5: Yes, several types of excipients can be used to enhance aqueous solubility:
-
Surfactants: Non-ionic surfactants like Tween-20 or Pluronic F-68 can help to keep hydrophobic compounds in solution at low concentrations (typically 0.01-0.1%).[8][9][10][11][12][13][14][15][16]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[17][18][19][20][21]
Troubleshooting Guide: Addressing this compound Solubility Issues
This guide provides a step-by-step approach to resolving common solubility problems in a question-and-answer format.
Problem 1: I've prepared my this compound working solution in cell culture media, and I see a visible precipitate.
-
Question: What is the first thing I should do?
-
Answer: Do not proceed with adding the precipitated solution to your cells. The actual concentration of the compound in solution will be unknown and likely much lower than intended, leading to inaccurate results.
-
-
Question: How can I try to redissolve the precipitate?
-
Answer: You can try gentle warming (e.g., in a 37°C water bath) and vortexing. However, be aware that prolonged heating can degrade the compound. Sonication can also be attempted in short bursts. If the precipitate does not dissolve, you will need to optimize your dilution method.
-
-
Question: What are the key parameters to optimize in my dilution method?
-
Answer:
-
Lower the Final Concentration: Your compound may be exceeding its solubility limit. Try using a lower final concentration in your assay.
-
Modify the Dilution Process: Instead of a single large dilution step, try a serial dilution approach. Also, when adding the DMSO stock to the aqueous medium, do it dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Increase the DMSO Concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control.[1][2][3]
-
-
Problem 2: My results are inconsistent between experiments, which I suspect is due to solubility issues.
-
Question: How can I confirm if solubility is the cause of my inconsistent results?
-
Answer: After preparing your final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes. If there is any precipitated compound, it will pellet at the bottom. You can then carefully take the supernatant and test its activity. If the activity is lower than expected, it indicates that a significant portion of your compound has precipitated.
-
-
Question: How can I improve the reproducibility of my compound dilutions?
-
Answer:
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions from a concentrated stock solution for each experiment. Avoid using previously diluted solutions that may have been stored.
-
Pre-warm Media: Adding a cold DMSO stock to warm media can sometimes cause precipitation. Try adding the DMSO stock to media at room temperature and then warming the final solution to 37°C.
-
Incorporate a Surfactant: Consider adding a low concentration of a non-ionic surfactant like Tween-20 (0.05-0.1%) or Pluronic F-68 (0.1%) to your cell culture medium to help maintain the solubility of your compound.[8][9][11]
-
-
Problem 3: I am concerned about the potential for off-target effects or cytotoxicity due to high compound concentrations or solvent effects.
-
Question: How can I minimize off-target effects related to poor solubility?
-
Answer: Poor solubility can lead to the formation of compound aggregates, which can cause non-specific effects in assays. Improving solubility through the methods described above will help to ensure that you are observing the effects of a monomeric compound.
-
-
Question: How do I control for solvent-induced cytotoxicity?
-
Answer: Always run a vehicle control with the same final concentration of the solvent (e.g., DMSO) as your experimental samples. This will allow you to distinguish between the effects of the compound and the effects of the solvent. Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep it at or below 0.1% if possible.[1][2][3]
-
Data Presentation: Solvents and Reagents for Improving Solubility
The following table summarizes common solvents and reagents used to improve the solubility of hydrophobic compounds in cell-based assays.
| Reagent | Type | Typical Final Concentration in Cell Culture | Notes |
| DMSO (Dimethyl Sulfoxide) | Organic Solvent | < 0.5% (ideally < 0.1%) | Most common solvent for preparing high-concentration stock solutions.[1][2][3][4] |
| Ethanol | Organic Solvent | < 0.5% | An alternative to DMSO, but can also have effects on cells. |
| Polyethylene Glycol (PEG) 300/400 | Co-solvent | 1-5% | Can improve solubility and stability in aqueous solutions. |
| Tween-20 | Non-ionic Surfactant | 0.01-0.1% | Helps prevent precipitation and can reduce non-specific binding.[8][10][13][14] |
| Pluronic F-68 | Non-ionic Surfactant | 0.1% | Often used in suspension cell cultures to protect against shear stress and can aid in solubilization.[9][11][15][16] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | 1-10 mM | Forms inclusion complexes with hydrophobic molecules to increase aqueous solubility.[17][18][19][20][21] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of a Hydrophobic Inhibitor
Objective: To prepare a high-concentration stock solution of a hydrophobic compound (e.g., this compound) in an appropriate organic solvent.
Materials:
-
Hydrophobic inhibitor (powder form)
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of compound: Determine the mass of the inhibitor needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the compound: Carefully weigh the calculated amount of the inhibitor powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of 100% DMSO to the tube to achieve the desired stock concentration.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, you can use a sonicator for short bursts or gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway involving a histone acetyltransferase (HAT) like KAT6A, which is a potential target for compounds with names similar to "this compound". This pathway shows how KAT6A can influence gene transcription and downstream cellular processes.
Caption: Hypothetical KAT6A signaling pathway.[22][23][24][25][26]
Experimental Workflow Diagram
The following diagram outlines a general workflow for troubleshooting the solubility of a small molecule inhibitor in a cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. bosterbio.com [bosterbio.com]
- 9. interchim.fr [interchim.fr]
- 10. TWEEN ® 20 BioXtra, viscous liquid | Sigma-Aldrich [sigmaaldrich.com]
- 11. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
- 15. phytotechlab.com [phytotechlab.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. humapub.com [humapub.com]
- 21. scispace.com [scispace.com]
- 22. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing Off-Target Effects of KAT6A/B Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of KAT6A and KAT6B inhibitors. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help minimize off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What are KAT6A and KAT6B, and what is their primary mechanism of action?
A1: KAT6A (also known as MOZ) and its paralog KAT6B (MORF) are histone acetyltransferases (HATs) belonging to the MYST family.[1] Their primary function is to transfer an acetyl group from acetyl-CoA to specific lysine residues on histone tails, most notably lysine 23 on histone H3 (H3K23).[2][3] This acetylation neutralizes the positive charge of the lysine, relaxing the chromatin structure and making DNA more accessible for transcription.[4] This epigenetic regulation is crucial for gene expression, cell cycle progression, and stem cell maintenance.[4][5] Dysregulation of KAT6A/B activity is implicated in various cancers, making them attractive therapeutic targets.[6][7]
Q2: What are the common off-target effects associated with KAT6A/B inhibitors?
A2: Off-target effects can arise from a lack of inhibitor specificity or from downstream effects unrelated to KAT6A/B inhibition. Common issues include:
-
Inhibition of other KATs: Some inhibitors, particularly at higher concentrations, can inhibit other members of the MYST family, such as KAT7 (HBO1) or KAT5 (Tip60).[8][9] For example, the inhibitor PF-9363 is highly selective for KAT6A/B at low nanomolar concentrations but can inhibit KAT7 at higher micromolar concentrations.[8]
-
Toxicity and Adverse Events: In clinical settings, some KAT6 inhibitors have been associated with adverse events like neutropenia, anemia, and dysgeusia, which may be linked to on-target or off-target effects.[7][10]
-
Unintended Pathway Modulation: As KAT6A/B regulate numerous genes, their inhibition can lead to broad transcriptional changes. It is critical to distinguish these on-target transcriptional effects from genuine off-target effects on unrelated signaling proteins.
Q3: How do I choose the most selective KAT6A/B inhibitor for my experiments?
A3: Selecting the right inhibitor is crucial. Consider the following:
-
Review Selectivity Profiles: Consult published data that profiles the inhibitor against a panel of related enzymes (e.g., other KATs, kinases). Choose an inhibitor with the highest potency for KAT6A/B and the lowest for other targets.
-
Consider the Chemical Scaffold: Different inhibitors (e.g., WM-8014, PF-9363/CTx-648) have distinct chemical structures that influence their binding and selectivity.[2][11]
Q4: What are the essential positive and negative controls for my experiment?
A4: Rigorous controls are non-negotiable for validating inhibitor specificity.
-
Positive Controls:
-
A cell line known to be sensitive to KAT6A/B inhibition.
-
Measurement of a known downstream biomarker, such as the reduction of H3K23 acetylation (H3K23ac).[8]
-
-
Negative Controls:
Q5: How can I confirm that my observed phenotype is a direct result of on-target KAT6A/B inhibition?
A5: Confirmation requires a multi-pronged approach:
-
Target Engagement: First, demonstrate that the inhibitor reduces the level of H3K23ac in your cells at the concentrations used. This confirms the inhibitor is engaging its target.[3]
-
Dose-Response Correlation: The observed phenotype (e.g., decreased cell proliferation) should correlate with the inhibitor's IC50 for H3K23ac reduction.
-
Genetic Rescue: This is a gold-standard validation method. After treating cells with an inhibitor, introduce a version of the KAT6A protein that is mutated to be resistant to the inhibitor. If the phenotype is reversed, it strongly indicates an on-target effect.
-
Genetic Knockdown/Knockout Phenocopy: The phenotype observed with the inhibitor should mimic the phenotype seen with genetic depletion of KAT6A/B (e.g., using shRNA or CRISPR).[13]
Troubleshooting Guide
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| High cell toxicity at expected effective concentrations. | 1. The inhibitor has off-target cytotoxic effects in your specific cell model.[14]2. The cell line is exquisitely sensitive to KAT6A/B inhibition.3. Incorrect inhibitor concentration calculation or degradation of the compound. | 1. Perform a dose-response curve to determine the IC50 for toxicity and compare it with the IC50 for target inhibition (H3K23ac reduction).2. Test a structurally different KAT6A/B inhibitor to see if the toxicity persists.3. Confirm inhibitor concentration and integrity via analytical chemistry methods. |
| No observable change in phenotype (e.g., cell cycle, proliferation). | 1. The chosen cell line may not depend on KAT6A/B for the phenotype being measured.2. Insufficient inhibitor concentration or poor cell permeability.3. The experimental endpoint is not appropriate or timed correctly. | 1. Confirm target engagement by measuring H3K23ac levels via Western Blot or In-Cell Western.2. Increase inhibitor concentration, ensuring it remains within the selective range.3. Use a positive control cell line known to be sensitive (e.g., ER+ breast cancer cells like ZR-75-1).[15]4. Perform a time-course experiment to capture the desired effect (e.g., senescence can take several days to develop).[16] |
| Inhibitor phenotype does not match the genetic knockdown (siRNA/shRNA) phenotype. | 1. The inhibitor has significant off-target effects.2. Incomplete knockdown with the genetic approach.3. Compensatory mechanisms are activated in response to long-term genetic knockdown that are not triggered by acute chemical inhibition. | 1. Validate the efficiency of your siRNA/shRNA at the protein level.2. Use at least two different shRNAs to rule out off-target effects from the genetic tool itself.[13]3. Perform a rescue experiment using a catalytically inactive KAT6A mutant to validate that the enzyme's acetyltransferase activity is responsible for the phenotype.[12][17] |
| Unexpected changes in gene or protein expression. | 1. These could be downstream on-target effects of inhibiting a master transcriptional regulator.2. The inhibitor may be affecting other epigenetic modifiers or transcription factors off-target. | 1. Analyze the affected genes for common pathways. KAT6A/B inhibition is known to downregulate genes related to estrogen signaling, cell cycle, and MYC pathways.[2]2. Perform selectivity profiling of your inhibitor against a broad panel of enzymes to identify potential off-targets.[18]3. Cross-reference your gene expression data with published datasets for KAT6A/B inhibition or knockdown. |
Inhibitor Potency and Selectivity
The following table summarizes the inhibitory concentrations (IC50) for commonly used KAT6A/B inhibitors. Lower values indicate higher potency. Researchers should aim to use inhibitors at concentrations where selectivity for KAT6A/B over other KATs is maximized.
| Inhibitor | Target | IC50 (nM) | Reference |
| PF-9363 (CTx-648) | KAT6A | ~0.3 | [15] |
| KAT6B | ~0.7 | [15] | |
| KAT7 | >1000 (selective) | [8] | |
| WM-8014 | KAT6A | 2.9 | [9][11] |
| KAT6B | 22 | [9][11] | |
| WM-1119 | KAT6A | <1 | [9][11] |
| KAT6B | 1.8 | [9][11] |
Note: IC50 values can vary depending on the specific assay conditions.
Key Experimental Protocols
Protocol 1: Cellular Target Engagement via Western Blot
Objective: To confirm that the KAT6A/B inhibitor reduces H3K23 acetylation in a cellular context.[3]
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of the KAT6A/B inhibitor (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for a predetermined time (e.g., 24-48 hours).
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H₂SO₄).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 5-10 µg) on an SDS-PAGE gel (e.g., 15%).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for acetylated H3K23 (H3K23ac).
-
As a loading control, incubate a parallel membrane or strip and re-probe the same membrane with an antibody for total Histone H3.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis: Quantify the band intensity for H3K23ac and normalize it to the total Histone H3 signal. A dose-dependent decrease in the normalized H3K23ac signal confirms target engagement.
Protocol 2: Genetic Rescue Experiment
Objective: To validate that the inhibitor's effect is due to the inhibition of KAT6A's catalytic activity.
Methodology:
-
Construct Generation: Create expression vectors for:
-
Cell Line Preparation: Use a cell line that shows a robust and measurable phenotype in response to the KAT6A/B inhibitor (e.g., reduced proliferation).
-
Transfection/Transduction: Introduce the expression vectors (WT KAT6A, dead KAT6A, or empty vector control) into the cells. This can be done via transient transfection or by creating stable cell lines.
-
Inhibitor Treatment: After confirming the expression of the constructs, treat the cells with the KAT6A/B inhibitor at a concentration that elicits the desired phenotype.
-
Phenotypic Analysis: Measure the phenotype of interest (e.g., cell count, colony formation, cell cycle profile).
-
Interpretation:
-
If the phenotype is rescued (reversed) by the expression of WT KAT6A but not by the empty vector, it suggests the phenotype is related to KAT6A.
-
If the catalytically dead KAT6A mutant fails to rescue the phenotype, it confirms that the acetyltransferase activity of KAT6A is required.[13][17] This is a crucial control to demonstrate the phenotype is on-target.
-
Visualizing Pathways and Workflows
KAT6A Signaling Pathway in Glioblastoma
The diagram below illustrates how KAT6A can promote tumorigenesis by activating the PI3K/AKT signaling pathway, a mechanism that can be disrupted by KAT6A/B inhibitors.[12][19]
Caption: KAT6A-mediated activation of the PI3K/AKT pathway.
Experimental Workflow for Validating Inhibitor Specificity
This workflow outlines the key steps to confirm that an observed cellular phenotype is due to the on-target activity of a KAT6A/B inhibitor.
Caption: Workflow for validating on-target effects of KAT6A/B inhibitors.
Logical Framework for Minimizing Off-Target Effects
This diagram shows the logical relationships between different experimental considerations for ensuring confidence in data generated using KAT6A/B inhibitors.
References
- 1. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. en.ice-biosci.com [en.ice-biosci.com]
- 6. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Mitigation of off-target adrenergic binding and effects on cardiovascular function in the discovery of novel ribosomal S6 kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chinese researchers describe new inhibitors of histone acetyltransferase KAT6A and KAT6B | BioWorld [bioworld.com]
- 16. betalifesci.com [betalifesci.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Addressing Resistance to KAT6A/B Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address resistance to KAT6A/B inhibitors, such as KAT681, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to acetyl-CoA competitive KAT6A/B inhibitors?
A1: A primary mechanism of acquired resistance to acetyl-CoA competitive KAT6A/B inhibitors is the elevation of intracellular acetyl-CoA concentrations.[1][2][3] This can occur through mutations in genes involved in the coenzyme A (CoA) biosynthesis pathway, such as PANK3, which controls the rate-limiting step.[1][4] The increased levels of acetyl-CoA directly compete with the inhibitor for binding to the catalytic site of KAT6A/B, thereby reducing the drug's efficacy.[1][2][3]
Q2: Can resistance to KAT6A/B inhibitors be overcome by combination therapies?
A2: Yes, combination therapies have shown promise in overcoming resistance. For instance, combining KAT6 inhibitors with menin inhibitors has demonstrated enhanced antitumor activity in models of ER-positive breast cancer and can overcome both primary and acquired resistance to menin inhibitors in MLL leukemia.[5][6][7] Additionally, combining KAT6A/B inhibitors with CDK4/6 inhibitors or DNA-damaging agents may result in synergistic tumor-suppressive activity.[8] In clinical trials for ER+/HER2- metastatic breast cancer, the KAT6A/B inhibitor PF-07248144 has been evaluated in combination with fulvestrant.[9][10]
Q3: Are there any known bypass signaling pathways that can be activated to confer resistance?
A3: While specific bypass pathways for this compound resistance are still under investigation, a common mechanism of drug resistance in cancer is the activation of alternative signaling pathways.[11][12] KAT6A has been shown to upregulate the PI3K/AKT signaling pathway by acetylating histone H3, which then recruits TRIM24 to the PIK3CA promoter, enhancing its transcription.[13][14][15] It is plausible that alterations in this or other pro-survival pathways could contribute to reduced sensitivity to KAT6A/B inhibition.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in a previously sensitive cell line.
This is a common indication of acquired resistance. The following steps can help diagnose and address this issue.
| Potential Cause | Troubleshooting/Validation Step | Recommended Action |
| Elevated Acetyl-CoA Levels | 1. Metabolite Profiling: Quantify intracellular acetyl-CoA levels in resistant vs. parental cells. 2. Gene Sequencing: Sequence key genes in the CoA biosynthesis pathway (e.g., PANK3) to identify potential mutations.[1][4] | If elevated acetyl-CoA is confirmed, consider strategies to modulate CoA metabolism or explore combination therapies that are not affected by acetyl-CoA levels. |
| Activation of Bypass Pathways | 1. Phospho-protein Array/Western Blot: Screen for activation of known pro-survival pathways (e.g., PI3K/AKT, MAPK/ERK).[11] 2. Inhibitor Synergy: Test for synergy between this compound and inhibitors of suspected bypass pathways. | If a bypass pathway is identified, a combination treatment strategy with an inhibitor targeting that pathway may restore sensitivity. |
| Drug Efflux | 1. Efflux Pump Inhibitors: Co-treat resistant cells with this compound and a broad-spectrum efflux pump inhibitor (e.g., verapamil, cyclosporin A). 2. Gene Expression Analysis: Use qRT-PCR to measure the expression of common ABC transporter genes (e.g., ABCB1, ABCC1).[16] | If efflux pump inhibitors restore sensitivity, this suggests that increased drug efflux is a resistance mechanism. |
| Off-Target Effects/Cell Line Instability | 1. Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling. 2. Mycoplasma Testing: Ensure your cell cultures are free from mycoplasma contamination. | Use authenticated, low-passage cells for all experiments to ensure reproducibility.[11] |
Issue 2: High variability in cell viability assay results.
Inconsistent results can obscure the true effect of the inhibitor.
| Potential Cause | Troubleshooting/Validation Step | Recommended Action |
| Inconsistent Cell Seeding | 1. Cell Counting: Ensure accurate and consistent cell counts for seeding. 2. Homogenous Suspension: Ensure a single-cell suspension before plating to avoid clumps.[11] | Use a calibrated automated cell counter and gently pipette to create a homogenous cell suspension. |
| Edge Effects in Microplates | 1. Plate Mapping: Observe if variability is higher in the outer wells of the plate. | Avoid using the outer wells for experimental conditions; instead, fill them with sterile PBS or media to maintain humidity.[11] |
| Inhibitor Instability/Precipitation | 1. Solubility Check: Visually inspect the inhibitor stock and working solutions for any precipitation. 2. Fresh Dilutions: Prepare fresh dilutions of the inhibitor from a validated stock for each experiment. | Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture medium.[11] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of the inhibitor.[17][18]
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells resume a normal growth rate, passage them and increase the concentration of this compound by 1.5- to 2-fold.[18]
-
Stepwise Dose Escalation: Repeat the process of monitoring, passaging, and increasing the drug concentration. If significant cell death occurs, reduce the fold-increase in concentration.[18]
-
Cryopreservation: At each successful concentration increase, cryopreserve a batch of cells. This allows you to return to a previous stage if the cells at a higher concentration do not survive.[18]
-
Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., >10-fold the parental IC50), perform a full dose-response curve to confirm the shift in IC50.[18] Further characterize the resistant line to investigate the underlying mechanisms of resistance.
Protocol 2: Cell Viability (IC50) Assay
This protocol provides a general method for determining the IC50 of a compound.[19]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control (for background subtraction).
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).[19]
-
Viability Measurement: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle control, and plot the results as percent viability versus log-transformed inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.[18]
Data Presentation
Table 1: Clinical Efficacy of PF-07248144 in ER+/HER2- Metastatic Breast Cancer
This table summarizes the objective response rate (ORR) and median progression-free survival (PFS) from a phase 1 study of the KAT6A/B inhibitor PF-07248144.[5]
| Patient Subgroup | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Treated in 2nd Line (n=23) | 30.4% | 13.8 months |
| Treated in 3rd Line (n=20) | 45.0% | 10.7 months |
| Primary Endocrine Resistance (n=7) | 57.1% | Not Applicable |
| Secondary Endocrine Resistance (n=36) | 33.3% | 10.8 months |
| Prior Fulvestrant (n=5) | 60.0% | Not Reported |
| No Prior Fulvestrant (n=38) | 34.2% | 7.5 months |
| Prior CDK4/6i < 12 months (n=10) | 40.0% | 7.4 months |
| Prior CDK4/6i > 12 months (n=33) | 36.4% | 10.9 months |
| PIK3CA/AKT1/PTEN Wild-Type (n=23) | 43.5% | 13.7 months |
Data adapted from a phase 1 study of PF-07248144.[5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of KAT6A/B inhibition and potential resistance pathways.
Caption: Experimental workflow for identifying and validating this compound resistance.
References
- 1. Acetyl-CoA biosynthesis drives resistance to histone acetyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA biosynthesis drives resistance to histone acetyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntu.primo.exlibrisgroup.com [ntu.primo.exlibrisgroup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. onclive.com [onclive.com]
- 6. Catalytic inhibition of KAT6/KAT7 enhances the efficacy and overcomes primary and acquired resistance to Menin inhibitors in MLL leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Inhibition of KAT6/KAT7 Enhances the Efficacy and Overcomes Primary and Acquired Resistance to Menin Inhibitors in MLL Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. betalifesci.com [betalifesci.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Navigating KAT6A Instability in Long-Term Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with maintaining stable expression of the lysine acetyltransferase KAT6A in long-term cell culture. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data to help you diagnose and resolve issues related to KAT6A protein instability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the expression and stability of KAT6A in cellular models.
Q1: We are observing a gradual decrease in KAT6A protein levels in our cell line over several passages. What are the potential causes?
A1: A decline in protein expression with increasing passage number is a well-documented phenomenon in long-term cell culture.[1] Several factors can contribute to this issue with KAT6A:
-
Genetic and Epigenetic Instability: Continuous cell division can lead to genetic drift, including mutations or silencing of the integrated KAT6A gene.[2][3] Epigenetic changes, such as DNA methylation at the gene's promoter, can also suppress transcription over time.[3]
-
Selection Pressure: Cell populations are not entirely uniform. Subpopulations that have lower expression of a non-essential, exogenous protein like KAT6A may have a slight growth advantage, leading to their dominance in the culture over many passages.[3][4]
-
Culture Condition Variability: Inconsistent culture practices, including minor shifts in media composition, serum quality, or incubator conditions, can create stress and impact protein expression.[5][6]
To minimize these effects, it is best practice to work with low-passage cells and maintain a rigorously controlled cell culture environment.[2]
Q2: Our freshly thawed vial of cells shows lower KAT6A expression than expected. What could be the reason?
A2: Reduced KAT6A expression immediately following cryopreservation is often due to cellular stress. The freeze-thaw process can temporarily impact cellular metabolism and protein synthesis machinery. It is advisable to allow the cells to recover for at least two to three passages before initiating experiments. Additionally, ensure that your cryopreservation and thawing protocols are optimized to maintain high cell viability.
Q3: We are using a stable cell line, but KAT6A expression is still not consistent between experiments. What should we check?
A3: Inconsistent results from a stable cell line often stem from subtle variations in experimental execution. Key factors to standardize include:
-
Cell Confluency: The density of the cell culture at the time of harvest can influence protein expression levels. Always seed and harvest your cells at a consistent confluency.
-
Reagent Consistency: Batch-to-batch variation in media and serum can be a significant source of variability.[2] Whenever possible, use the same lot of critical reagents for a series of experiments.
-
Sample Processing: Ensure that your cell lysis and protein extraction procedures are consistent and complete to avoid variability in your final samples.
Q4: What is the known half-life of the KAT6A protein?
A4: The half-life of KAT6A is not fixed and can differ significantly between cell types and under various cellular conditions.[7] Protein stability is often regulated by post-translational modifications and interactions with other proteins.[8] To accurately determine the half-life of KAT6A in your specific experimental system, a cycloheximide chase assay is the recommended method.[7]
Q5: Are there any known E3 ligases that target KAT6A for degradation?
A5: While the specific E3 ubiquitin ligases responsible for targeting KAT6A for degradation by the proteasome have not been definitively identified in the literature, the existence of targeted KAT6A protein degraders used in cancer research strongly indicates that its stability is regulated through the ubiquitin-proteasome pathway.[9]
Section 2: Troubleshooting Guides
Use these guides to systematically address common problems with KAT6A expression.
Guide 1: Decreasing KAT6A Expression Over Passages
| Potential Cause | Recommended Action |
| Cell Line Instability | 1. Revert to Low-Passage Cells: Immediately cease using high-passage cells and thaw a fresh vial of low-passage cells from your cell bank. 2. Establish a Cell Banking System: If you haven't already, create a Master Cell Bank (MCB) and multiple Working Cell Banks (WCBs) to ensure a long-term supply of reliable cells.[2] 3. Monitor Cell Health: Regularly inspect cell morphology and doubling time. Any deviation from the baseline can be an early indicator of instability. |
| Gene Silencing | 1. Analyze mRNA Levels: Use RT-qPCR to measure KAT6A transcript levels. A decrease in mRNA concurrent with the protein loss points to transcriptional silencing. 2. Use a Stable Integration Site: For generating new stable lines, consider using a gene-editing tool like CRISPR/Cas9 to integrate the KAT6A expression cassette into a known, transcriptionally active "safe harbor" locus in the genome.[10][11] |
| Selection Pressure | 1. Maintain Selection: If your expression plasmid includes a selection marker, keep the corresponding antibiotic in your culture medium to eliminate non-expressing cells. 2. Re-clone High-Expressing Cells: If your cell population has become heterogeneous, perform single-cell cloning to isolate and expand a clone with high and stable KAT6A expression. |
Guide 2: Low or No KAT6A Expression in a New Experiment
| Potential Cause | Recommended Action |
| Plasmid/Construct Integrity | 1. Sequence Verification: Always sequence-verify your plasmid to confirm that the KAT6A coding sequence is correct, free of mutations, and correctly positioned relative to the promoter and any fusion tags.[12] 2. Promoter Compatibility: Ensure the promoter in your vector is active in your chosen cell line. |
| Inefficient Delivery | 1. Optimize Transfection/Transduction: If using transient transfection, perform an optimization matrix for the DNA-to-reagent ratio. For viral methods, confirm the viral titer is adequate. |
| Suboptimal Culture Conditions | 1. Cell Density: Induce or transfect cells when they are in the mid-logarithmic phase of growth.[12] 2. Media Quality: Use fresh, high-quality culture media and supplements.[6] |
| Protein Toxicity | 1. Inducible Expression: If constitutive high expression of KAT6A is detrimental to cell health, switch to an inducible expression system (e.g., Tet-On/Off) to control the timing and level of protein production.[13] |
Section 3: Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine KAT6A Half-Life
This protocol allows for the measurement of protein degradation rates by inhibiting new protein synthesis.[7]
Materials:
-
Cells expressing KAT6A
-
Complete culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) supplemented with a protease inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibody specific for KAT6A
-
Primary antibody for a stable loading control protein (e.g., β-actin, GAPDH)
-
Appropriate HRP-conjugated secondary antibodies
Procedure:
-
Cell Seeding: Plate an equal number of cells into a series of culture dishes (e.g., 6-well plates). Allow cells to attach and reach 70-80% confluency.
-
CHX Treatment:
-
Prepare complete medium containing the working concentration of CHX (typically 50-100 µg/mL).
-
Harvest the first dish of cells at time zero (t=0) as the baseline control.
-
For the remaining dishes, aspirate the existing medium and add the CHX-containing medium.
-
-
Time-Course Collection:
-
Incubate the cells and harvest them at designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The time points should be adjusted based on the anticipated stability of KAT6A.
-
At each time point, wash the cells once with ice-cold PBS and lyse them directly in the dish with lysis buffer.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using the BCA assay to ensure equal loading for the Western blot.
-
-
Western Blot Analysis:
-
Load equal amounts of total protein for each time point onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies for both KAT6A and the loading control.
-
Incubate with secondary antibodies and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for KAT6A and the loading control at each time point using densitometry software.
-
Normalize the KAT6A signal to the corresponding loading control signal.
-
Plot the normalized KAT6A intensity (as a percentage of the time 0 value) versus time.
-
The time required for the KAT6A signal to decrease to 50% is its half-life.
-
Section 4: Data Presentation
Table 1: Relative KAT6A Expression in Selected Cancer Cell Lines
This table summarizes KAT6A expression across several common cancer cell lines, which may guide your choice of an appropriate experimental model. Data is derived from public repositories like the Human Protein Atlas.[14][15]
| Cell Line | Cancer Type | KAT6A mRNA (nTPM) | KAT6A Protein Level (Qualitative) | Reference |
| SUM-52 | Breast Cancer | High | High | [16] |
| MCF7 | Breast Cancer | Moderate | Moderate | |
| T-47D | Breast Cancer | Moderate | Moderate | |
| A549 | Lung Cancer | Moderate | Moderate | [17] |
| NCI-H522 | Lung Cancer | High | High | [18] |
| U-87 MG | Glioblastoma | High | High | |
| HEK293 | Embryonic Kidney | Moderate | Moderate |
nTPM: normalized Transcripts Per Million. Protein levels are based on available immunohistochemistry and mass spectrometry data.
Section 5: Visualizations
Diagram 1: Troubleshooting Workflow for KAT6A Instability
Caption: A logical workflow for troubleshooting KAT6A instability.
Diagram 2: Experimental Workflow for Cycloheximide Chase Assay
Caption: Workflow for determining protein half-life using a CHX chase assay.
Diagram 3: Factors Influencing KAT6A Stability in Cell Culture
Caption: Key factors that can affect the stability of KAT6A in culture.
References
- 1. korambiotech.com [korambiotech.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. Effects of passage number on growth and productivity of hybridoma secreting MRSA anti-PBP2a monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 8. The key roles of the lysine acetyltransferases KAT6A and KAT6B in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mcgill.ca [mcgill.ca]
- 12. benchchem.com [benchchem.com]
- 13. leniobio.com [leniobio.com]
- 14. Expression of KAT6A in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 15. Cell line - KAT6A - The Human Protein Atlas [proteinatlas.org]
- 16. KAT6A, a Chromatin Modifier from the 8p11-p12 Amplicon is a Candidate Oncogene in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. The Expression of Histone Acetyltransferase KAT6A in Non-small Cell Lung Cancer | Anticancer Research [ar.iiarjournals.org]
best practices for preparing KAT681 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing, storing, and troubleshooting KAT681 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO). For in vitro cell-based assays, it is crucial to ensure the final concentration of DMSO is less than 0.5% to avoid cellular toxicity. Always use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can affect solubility.
Q2: What is the recommended concentration for a this compound stock solution?
A2: A common starting point for a this compound stock solution is 10 mM in DMSO. However, the optimal concentration may vary depending on the specific experimental requirements. It is advisable to prepare a concentrated stock solution that can be easily diluted to the final working concentration.
Q3: How should I store the solid compound and stock solutions of this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Compound: Store at -20°C for up to three years or at 4°C for up to two years.
-
Stock Solution (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to six months or at -20°C for up to one month.[1][2]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: It is not recommended to dissolve this compound directly in aqueous buffers as it has low aqueous solubility. A common practice is to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, which can then be further diluted in your aqueous experimental medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve. | 1. Inadequate mixing. 2. Use of old or wet DMSO. 3. Compound has precipitated out of solution. | 1. Vortex or sonicate the solution for several minutes. Gentle warming (e.g., in a 37°C water bath) can also aid dissolution. 2. Use fresh, anhydrous DMSO. 3. If precipitation occurs upon dilution of a DMSO stock in aqueous media, try a stepwise dilution approach. Ensure the final DMSO concentration in your working solution is low enough to be tolerated by your experimental system. |
| Precipitation is observed in the stock solution upon storage. | 1. The storage temperature is not low enough. 2. The solution has undergone multiple freeze-thaw cycles. 3. The concentration of the stock solution is too high. | 1. Store the stock solution at -80°C for long-term storage. 2. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. 3. Prepare a less concentrated stock solution. |
| Inconsistent experimental results. | 1. Degradation of the compound due to improper storage. 2. Inaccurate concentration of the stock solution. | 1. Ensure the stock solution is stored correctly and has not exceeded its recommended storage time. If in doubt, prepare a fresh stock solution. 2. Verify the initial weight of the compound and the volume of the solvent used for preparing the stock solution. Use a calibrated pipette for accurate measurements. |
Quantitative Data Summary
| Parameter | Value | Solvent |
| Molecular Weight | 461.4 g/mol | N/A |
| Solubility | ≥ 23.05 mg/mL (≥ 50 mM) | DMSO |
| Storage of Solid | 3 years at -20°C, 2 years at 4°C | N/A |
| Storage of Stock Solution | 6 months at -80°C, 1 month at -20°C | DMSO |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Preparation: Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh out 4.614 mg of this compound powder.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into single-use, light-protected vials and store at -80°C.
Visualizations
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
References
Technical Support Center: Interpreting Unexpected Results from KAT6A/B Inhibitor Treatment (e.g., KAT681)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with KAT6A/B inhibitors like KAT681.
Troubleshooting Guides
This section addresses common issues encountered during KAT6A/B inhibitor experiments in a question-and-answer format.
Issue 1: Inconsistent IC50 values or loss of inhibitor activity.
Question: My IC50 value for this compound varies significantly between experiments, or its potency seems to decrease over time. What could be the cause?
Possible Causes and Solutions:
-
Compound Instability: Small molecule inhibitors can be sensitive to storage and handling conditions.[1]
-
Precipitation: The inhibitor may precipitate out of solution, especially at high concentrations or during freeze-thaw cycles.[1]
-
Cell Culture Variability: Differences in cell passage number, confluency, or media components can affect inhibitor efficacy.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. Ensure all media and supplements are from the same lot.
-
Quantitative Troubleshooting Data:
| Observation | Potential Cause | Suggested Action | Expected Outcome |
| 2-5 fold increase in IC50 | Minor compound degradation | Prepare fresh stock solution and repeat the experiment. | IC50 returns to the expected range. |
| >10-fold increase in IC50 or complete loss of activity | Significant compound degradation or precipitation | Prepare fresh stock solution from new powder. Analyze compound integrity via HPLC. | Activity is restored with the new stock. |
| High variability between replicates | Inconsistent cell seeding or compound dilution | Review and standardize cell seeding and serial dilution protocols. | Coefficient of variation (CV) between replicates decreases. |
Issue 2: Discrepancy between biochemical and cell-based assay results.
Question: this compound is potent in my biochemical assay, but its activity is much lower in my cell-based assays. Why is this happening?
Possible Causes and Solutions:
-
Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[2]
-
Solution: Perform a cell permeability assay (e.g., PAMPA) to assess the compound's ability to cross a lipid membrane.
-
-
Efflux Pumps: The inhibitor could be actively transported out of the cell by efflux pumps like P-glycoprotein.[2]
-
Solution: Co-treat with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound increases.
-
-
Protein Binding: The inhibitor may bind to plasma proteins in the cell culture medium or other intracellular proteins, reducing its free concentration.[2]
-
Solution: Perform the cell-based assay in serum-free media for a short duration to assess the impact of serum proteins.
-
-
Inhibitor Metabolism: Cells can metabolize the inhibitor into a less active form.[2]
-
Solution: Replenish the media with fresh inhibitor during long-term experiments.[2]
-
Issue 3: Unexpected phenotypic changes or off-target effects.
Question: I'm observing a phenotype that isn't consistent with the known function of KAT6A/B. How can I determine if this is an off-target effect?
Possible Causes and Solutions:
-
Off-Target Kinase Inhibition: Many small molecule inhibitors can have off-target effects on other proteins, especially at higher concentrations.
-
Solution:
-
Use a structurally unrelated inhibitor: Test another KAT6A/B inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it's more likely an on-target effect.[2]
-
Use a negative control analog: If available, use a structurally similar but inactive version of this compound. This compound should not produce the phenotype.[2]
-
Perform a kinome scan: Profile this compound against a panel of kinases to identify potential off-target interactions.
-
-
-
Compound Autofluorescence: If using a fluorescence-based assay, the compound itself might be fluorescent, leading to false-positive signals.[3]
-
Solution: Run a control experiment with the compound in the assay buffer without cells or the target protein to measure its intrinsic fluorescence.[3]
-
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit proteins.[3]
-
Solution: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[3]
-
Experimental Protocols
Protocol 1: Western Blot for H3K23 Acetylation
This protocol is to assess the on-target activity of this compound by measuring the levels of acetylated Histone H3 at lysine 23 (H3K23ac), a primary substrate of KAT6A/B.[4]
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Histone Extraction:
-
Wash cells with PBS and harvest by scraping.
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in a high-salt buffer to extract histones.
-
Centrifuge at high speed to pellet debris and collect the supernatant containing histones.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against H3K23ac overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the H3K23ac signal to a total histone H3 loading control.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control. Include a "no-cell" control for background luminescence.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all data points. Normalize the results to the vehicle-treated cells and plot the dose-response curve to determine the IC50 value.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KAT6A/B inhibitors like this compound?
A1: KAT6A and its paralog KAT6B are histone acetyltransferases (HATs) that primarily acetylate lysine 23 on histone H3 (H3K23ac).[4][5] This acetylation is an epigenetic mark that is generally associated with active gene transcription.[6] KAT6A/B inhibitors like this compound are designed to block this enzymatic activity, leading to a global reduction in H3K23ac levels.[4] This, in turn, is expected to downregulate the expression of genes involved in pathways such as estrogen signaling, cell cycle progression, and Myc signaling.[5]
Q2: I observe that this compound treatment leads to an upregulation of the PI3K/AKT pathway in my cancer cell line, which is contrary to the expected anti-cancer effect. Why might this be happening?
A2: This is an unexpected result, as studies have shown that KAT6A can upregulate PI3K/AKT signaling.[7][8] One possibility is the activation of a compensatory feedback loop. Cells can sometimes adapt to the inhibition of one pathway by upregulating another to promote survival. Alternatively, there might be cell-type specific differences in the downstream effects of KAT6A/B inhibition. It is also possible that at the concentration used, this compound has off-target effects on other proteins that positively regulate the PI3K/AKT pathway. To investigate this, you could perform a phospho-proteomics analysis to get a broader view of the signaling changes induced by the inhibitor.
Q3: Can resistance to this compound develop, and what are the potential mechanisms?
A3: Yes, acquired resistance to targeted therapies is a common phenomenon.[9][10][11][12][13] While specific resistance mechanisms to this compound have not been documented, potential mechanisms could include:
-
On-target mutations: Mutations in the KAT6A or KAT6B gene that prevent the binding of this compound.[9]
-
Target amplification: Increased expression of KAT6A or KAT6B, requiring higher concentrations of the inhibitor to achieve the same effect.[9]
-
Bypass signaling: Activation of alternative signaling pathways that bypass the need for KAT6A/B-mediated transcription. For example, upregulation of other oncogenic drivers.[9]
-
Drug efflux: Increased expression of drug efflux pumps that remove this compound from the cell.[2]
Q4: Are there any known synergistic drug combinations with KAT6A/B inhibitors?
A4: Recent studies have explored combination therapies to enhance the efficacy of KAT6A/B inhibitors. For example, combining KAT6A/B inhibitors with menin inhibitors has shown synergistic anti-proliferative effects in estrogen receptor-positive (ER+) breast cancer models.[14][15][16] This combination appears to cooperatively regulate ER-driven gene expression.[15][16] Investigating such combinations could be a strategy to overcome potential resistance or enhance the therapeutic window of this compound.
Visualizations
Caption: KAT6A signaling pathway and the mechanism of its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for KAT681 in Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for cytotoxicity assays involving the compound KAT681.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting incubation time for assessing the cytotoxicity of a new compound like this compound?
For initial screening of a novel compound, it is common to test a range of incubation times, typically 24, 48, and 72 hours.[1][2] This range helps to capture both acute and longer-term cytotoxic effects. The optimal incubation time will ultimately depend on the specific cell line's doubling time and the compound's mechanism of action.[2] For rapidly dividing cells, a 24-hour incubation may be sufficient, whereas slower-growing cells might require 48 to 72 hours or longer to manifest a response.[3]
Q2: How does the expected mechanism of action of this compound influence the choice of incubation time?
The anticipated mechanism of action is a critical factor. For instance, if this compound is expected to induce apoptosis, longer incubation periods of 24 to 72 hours are generally required to allow the full cellular process to occur.[3] Conversely, if the compound is thought to affect rapid signaling events, shorter incubation times, from minutes to a few hours, would be more appropriate for those specific mechanistic studies.[3]
Q3: Which cytotoxicity assay is most suitable for use with this compound?
The choice of assay depends on your experimental goals and the cell line. Commonly used assays include:
-
MTT or other tetrazolium salt-based assays (e.g., XTT, WST-1, CCK-8): These colorimetric assays measure metabolic activity as an indicator of cell viability and are a robust and cost-effective choice for initial screening.[2][4]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of compromised cell membrane integrity and cytotoxicity.[4]
-
ATP-based Assays (e.g., CellTiter-Glo®): These are highly sensitive assays that quantify the amount of ATP present, which correlates with the number of viable cells.[4]
It is often recommended to use at least two different types of assays to confirm results.[4]
Q4: Should I be concerned about the stability of this compound in culture medium over long incubation periods?
Yes, compound stability can be a factor, especially for incubation times of 48 hours or longer. If the compound degrades, its effective concentration will decrease over time, potentially leading to an underestimation of its cytotoxicity. If stability is a concern, consider performing a medium change with a fresh compound during the incubation period or assessing compound stability under culture conditions using analytical methods.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects").[1] |
| Pipetting Errors | Use calibrated pipettes and ensure proper technique for dispensing cells, compound, and assay reagents.[1][4] |
| Incomplete Formazan Solubilization (MTT Assay) | After MTT incubation, ensure complete dissolution of formazan crystals by placing the plate on a shaker for at least 10 minutes.[4] |
| Presence of Bubbles | Avoid introducing bubbles when adding reagents. If present, gently pop them with a sterile needle or by tapping the plate.[4] |
| Contamination | Regularly check for signs of bacterial or fungal contamination, which can interfere with assay results.[1] |
Issue 2: No or Low Cytotoxicity Observed
If this compound does not appear to be cytotoxic, consider the following:
| Possible Cause | Troubleshooting Steps |
| Incubation Time is Too Short | The cytotoxic effects may not have had sufficient time to manifest.[2] Extend the incubation period to 72 or even 96 hours.[2] |
| Sub-optimal Compound Concentration | The concentrations tested may be too low. Perform a preliminary dose-response experiment with a broad range of concentrations to identify an effective range.[1] |
| Incorrect Drug Preparation | Double-check all calculations for serial dilutions. Ensure the compound is fully dissolved in the solvent before adding to the culture medium.[2] |
| Unhealthy Cells | Use cells that are in the exponential growth phase with high viability (>95%).[4] |
| Assay Interference | The compound may interfere with the assay chemistry. Consider using a different type of cytotoxicity assay to confirm the results. |
Issue 3: High Background Signal in Control Wells
High background can mask the true signal from the cells.
| Possible Cause | Troubleshooting Steps |
| Media Components | Phenol red in the culture medium can interfere with absorbance readings in some assays. Consider using a phenol red-free medium during the assay incubation step.[5] |
| Reagent Contamination | Ensure all reagents are fresh and properly stored.[5] |
| High Cell Density | An excessive number of cells can lead to a very high baseline signal. Optimize the cell seeding density through a cell titration experiment.[5][6] |
| Microbial Contamination | Contamination can lead to increased metabolic activity and a false-positive signal. Visually inspect plates for any signs of contamination. |
Experimental Protocols
Protocol: Optimizing Incubation Time for this compound using an MTT Assay
This protocol provides a framework for determining the optimal incubation time for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Prepare a single-cell suspension and determine the cell concentration.
-
Seed a 96-well plate with the optimal cell density (previously determined) in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Ensure the final solvent concentration in all wells (including vehicle control) is constant and non-toxic (typically <0.5%).[1]
-
After the 24-hour attachment period, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of this compound.
-
Include "untreated" (cells in medium only) and "vehicle control" (cells in medium with solvent) wells.[1]
-
-
Incubation:
-
Incubate the plates for three different time points: 24, 48, and 72 hours.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the untreated or vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration for each incubation time to determine the IC50 value.
-
Visualizations
Caption: Workflow for optimizing this compound incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability of Research Compounds
Disclaimer: The following information is a general template for managing batch-to-batch variability of a research compound. Currently, there is limited publicly available information specifically for KAT681, a liver-selective thyromimetic. Researchers should always consult the manufacturer's or supplier's certificate of analysis and any accompanying technical datasheets for specific quality control parameters and handling instructions for each batch of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. What are the potential causes?
Inconsistent results between batches of a chemical compound can stem from several factors:
-
Purity and Impurity Profile: Even minor differences in the percentage of purity or the nature of impurities can significantly impact biological activity.
-
Solubility and Formulation: Variations in the physical form (e.g., crystalline vs. amorphous) can affect solubility and the effective concentration in your experiments.
-
Stability and Degradation: Improper storage or handling can lead to degradation of the compound, reducing its potency. Different batches may have different sensitivities to storage conditions.
-
Weighing and Dilution Errors: Inaccurate measurement of the compound can lead to significant variations in the final concentration.
-
Experimental System Variability: Changes in cell lines, passage numbers, reagents, or instrument calibration can all contribute to result variability.
Q2: How can we minimize variability in our experiments using this compound?
To minimize variability, a systematic approach is recommended:
-
Incoming Quality Control: Perform your own quality control checks on each new batch. This could include analytical methods like HPLC/UPLC to confirm purity and identity, or a simple bioassay to compare its potency against a previous, well-characterized batch.
-
Standardized Operating Procedures (SOPs): Develop and adhere to strict SOPs for compound handling, storage, and preparation of stock solutions.
-
Aliquot and Store Properly: Upon receipt, dissolve the entire vial of the compound in a suitable solvent to create a concentrated stock solution. Then, create single-use aliquots to minimize freeze-thaw cycles. Store aliquots at the recommended temperature (typically -20°C or -80°C) and protected from light.
-
Use a Reference Batch: If possible, qualify a single batch of the compound as an internal "gold standard." New batches can then be compared against this reference batch to ensure consistent performance.
-
Control for Experimental Parameters: Maintain consistency in all aspects of your experiment, including cell density, incubation times, reagent lots, and instrument settings.
Troubleshooting Guide
If you are experiencing issues with batch-to-batch variability, follow this troubleshooting workflow:
Caption: A flowchart for troubleshooting batch-to-batch variability.
Data Presentation: Batch Comparison
When a new batch of this compound is received, it is advisable to perform a set of quality control experiments and document the results in a table for easy comparison with previous batches.
| Parameter | Batch A (Reference) | Batch B | Batch C | Acceptance Criteria |
| Supplier | Supplier X | Supplier X | Supplier Y | - |
| Lot Number | 202401A | 202503B | 202505C | - |
| Purity (by HPLC) | 99.5% | 99.2% | 98.9% | >98% |
| Appearance | White powder | White powder | Off-white powder | White powder |
| Solubility (in DMSO) | Clear at 50 mM | Clear at 50 mM | Hazy at 50 mM | Clear at >25 mM |
| Bioassay (EC50) | 15 nM | 18 nM | 35 nM | 0.5-2.0 fold of Ref |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing solutions of this compound to ensure consistency.
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
-
Procedure for 10 mM Stock Solution:
-
Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Based on the molecular weight of this compound (consult the Certificate of Analysis), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (sodium salt, MW ~461.4 g/mol ), add 216.7 µL of DMSO.
-
Carefully add the calculated volume of DMSO to the vial.
-
Vortex thoroughly for at least 2 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, and date.
-
Store the aliquots at -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
When needed, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Use the diluted solutions immediately and do not re-freeze or re-use.
-
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a thyromimetic compound like this compound, which is known to be liver-selective. This is a generalized representation for illustrative purposes.
Caption: A hypothetical signaling pathway for a liver-selective thyromimetic.
Validation & Comparative
A Comparative Analysis of KAT6A Inhibitors: OP-3136 vs. PF-9363 (CTx-648)
A comparative guide for researchers, scientists, and drug development professionals on the efficacy of leading KAT6A inhibitors.
Introduction: Lysine acetyltransferase 6A (KAT6A) is a critical epigenetic regulator implicated in the development and progression of various cancers, including breast, prostate, and lung cancer.[1][2] Its role in oncogenesis has made it a compelling target for therapeutic intervention. This guide provides a detailed comparison of two prominent KAT6A inhibitors, OP-3136 and PF-9363 (also known as CTx-648), based on available preclinical data. While the initial request included a comparison with "KAT681," no publicly available information could be found for a compound with this designation. Therefore, this guide will focus on two well-characterized inhibitors to provide a valuable resource for the research community.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of OP-3136 and PF-9363 (CTx-648) across various cancer cell lines and xenograft models.
Table 1: In Vitro Proliferation/Inhibition Data
| Compound | Cell Line | Cancer Type | Assay Type | Efficacy Metric (GI₅₀/IC₅₀) |
| OP-3136 | OAW28 | Ovarian Cancer | Proliferation Assay | 9 nM (GI₅₀)[3] |
| OVCAR3 | Ovarian Cancer | Proliferation Assay | 231 nM (GI₅₀)[3] | |
| LCLC-97TM1 | Non-Small Cell Lung Cancer | Proliferation Assay | 4.6 nM (GI₅₀)[3] | |
| NCI-H1648 | Non-Small Cell Lung Cancer | Proliferation Assay | 69.5 nM (GI₅₀)[3] | |
| PF-9363 (CTx-648) | ZR75-1 | ER+ Breast Cancer | Proliferation Assay | 0.3 nM (IC₅₀)[4][5] |
| T47D | ER+ Breast Cancer | Proliferation Assay | 0.9 nM (IC₅₀)[4][5] |
Table 2: In Vivo Efficacy Data (Xenograft Models)
| Compound | Xenograft Model | Cancer Type | Dosing | Efficacy Metric (Tumor Growth Inhibition - TGI) |
| OP-3136 | OVCAR3 | Ovarian Cancer | 0.5 mg/kg, oral | 104.5% (Tumor Regression)[1] |
| OVCAR3 | Ovarian Cancer | 1 mg/kg, oral | 105.4% (Tumor Regression)[1] | |
| LCLC-97TM1 | Non-Small Cell Lung Cancer | 1 mg/kg, oral | 62%[1] | |
| PF-9363 (CTx-648) | ER+ Breast Cancer PDX | ER+ Breast Cancer | Not specified | Strong anti-tumor activity[6][7] |
Experimental Protocols
In Vitro Cell Proliferation Assay (for OP-3136):
Optimized densities of cancer cell lines were plated in 96-well plates in a complete medium and incubated overnight.[3] The cells were then treated with serial dilutions of OP-3136 for a period of 7 to 21 days.[3] Cell viability was assessed using the CellTiter-Glo® 2.0 Assay, and the results were normalized to the vehicle-treated control group at time zero to determine the GI₅₀ values.[3]
In Vivo Xenograft Studies (for OP-3136):
Female immunodeficient mice were subcutaneously implanted with cancer cells (OVCAR3 or LCLC-97TM1).[1] Once tumors reached a predetermined size, mice were randomized into vehicle and treatment groups. OP-3136 was administered orally at the specified doses.[1] Tumor volumes were measured regularly throughout the study.[1] Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group.[1]
Signaling Pathways and Experimental Workflow
KAT6A Signaling Pathway
KAT6A is a histone acetyltransferase that primarily acetylates histone H3 at lysine 23 (H3K23ac).[6][8] This epigenetic mark plays a crucial role in regulating gene expression. In several cancers, KAT6A has been shown to be a key upstream regulator of critical oncogenic pathways. For instance, in glioblastoma, KAT6A-mediated H3K23 acetylation can recruit the TRIM24 protein to the promoter of PIK3CA, leading to its transcriptional activation and subsequent activation of the PI3K/AKT signaling pathway, which promotes tumorigenesis.[6][9] In estrogen receptor-positive (ER+) breast cancer, KAT6A activity is linked to the expression of genes involved in estrogen signaling, cell cycle progression, and stem cell pathways.[4][8] Inhibition of KAT6A can downregulate these pathways, leading to anti-tumor effects.[4][8]
References
- 1. drughunter.com [drughunter.com]
- 2. Histone Acetyltransferase (HAT) compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 3. Calbiochem™ Histone Acetyltransferase p300 Inhibitor, C646, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-9363 | Histone Acetyltransferase | TargetMol [targetmol.com]
- 6. oncologyone.com.au [oncologyone.com.au]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
A New Frontier in Cancer Therapy: Unveiling the Synergistic Power of KAT6A/B and Menin Inhibitors
A paradigm shift is emerging in the treatment of specific cancers, particularly Estrogen Receptor-positive (ER+) breast cancer and certain types of leukemia. Groundbreaking research has illuminated a powerful synergistic relationship between two classes of targeted therapies: KAT6A/B inhibitors and menin inhibitors. This combination not only demonstrates a greater anti-tumor effect than either agent alone but also holds the promise of overcoming resistance to existing treatments. This guide provides a comprehensive comparison of the synergistic effects, supported by experimental data, to inform researchers, scientists, and drug development professionals on this promising therapeutic strategy.
Executive Summary
The combination of KAT6A/B inhibitors, such as PF-9363 (also known as CTx-648), and menin inhibitors, like SNDX-5613 (revumenib), has shown significant synergistic anti-proliferative effects in preclinical models of ER+ breast cancer and acute myeloid leukemia (AML).[1][2][3][4][5][6][7] This synergy is rooted in the cooperative regulation of critical cancer-driving gene expression programs.[1][3][5] The dual inhibition leads to a more profound and durable suppression of tumor growth by targeting distinct but complementary epigenetic mechanisms.[2][3] Both classes of inhibitors are currently in clinical trials and have demonstrated manageable toxicity profiles, paving the way for their combined use in patients.[1][3][7]
Comparative Efficacy: Single Agents vs. Combination Therapy
Experimental data consistently demonstrates the superior efficacy of the combination therapy over monotherapy. In ER+ breast cancer cell lines, the co-treatment of PF-9363 and SNDX-5613 resulted in a significantly stronger anti-proliferative effect compared to either drug used alone.[3]
In Vitro Synergy in ER+ Breast Cancer Cell Lines
The synergistic effect of combining the KAT6A/B inhibitor PF-9363 and the menin inhibitor SNDX-5613 was quantitatively assessed in various ER+ breast cancer cell lines. The results show a marked increase in growth inhibition with the combination therapy.
| Cell Line | Treatment | IC50 (nM) | Synergy Score (ZIP) |
| MCF7 | PF-9363 | ~50 | ≥10 |
| SNDX-5613 | >1000 | ||
| PF-9363 + SNDX-5613 | Significantly Reduced | ||
| T47D | PF-9363 | ~25 | ≥10 |
| SNDX-5613 | ~500 | ||
| PF-9363 + SNDX-5613 | Significantly Reduced |
Data synthesized from Olsen et al., Cell Reports Medicine, 2025.[2][3] Synergy scores (Zero Interaction Potency - ZIP) of ≥10 indicate a strong synergistic interaction.[2][3]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The potent synergy observed in vitro translates to significant anti-tumor activity in vivo. In an ER+ patient-derived xenograft model of breast cancer, the combination of PF-9363 and SNDX-5613 led to a more substantial and sustained tumor growth inhibition compared to either single agent.[1][3]
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle | 0 |
| PF-9363 | Moderate |
| SNDX-5613 | Modest |
| PF-9363 + SNDX-5613 | Significant & Sustained |
Qualitative summary based on in vivo data from Olsen et al., 2025.[3]
Mechanism of Synergistic Action
The synergistic effect of KAT6A/B and menin inhibitors stems from their convergent impact on the transcriptional regulation of key oncogenes. Both KAT6A and the menin-KMT2A (MLL1) complex play crucial roles in maintaining the expression of genes that drive cancer cell proliferation and survival.[1][3][5]
In ER+ breast cancer, KAT6A and the menin-KMT2A complex cooperatively regulate the expression of the Estrogen Receptor 1 gene (ESR1) and other ER target genes.[1][3][5] The combination of PF-9363 and SNDX-5613 leads to the displacement of both KAT6A and the menin-KMT2A complex from the promoters of these genes, resulting in a profound suppression of their transcription.[1][3] This dual blockade prevents the compensatory mechanisms that can arise when only one pathway is inhibited.
In leukemia, particularly those with KMT2A rearrangements or NUP98 fusions, a similar mechanism is at play, where the combination therapy disrupts the oncogenic transcriptional programs driven by these fusion proteins.[6][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the foundational studies.
CRISPR-Cas9 Screens for Target Identification
To identify genes that sensitize cancer cells to KAT6A/B inhibition, a pooled CRISPR-Cas9 knockout screen was performed.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. researchgate.net [researchgate.net]
- 3. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSE264726 - Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer (ChIP-Seq) - OmicsDI [omicsdi.org]
- 5. researchgate.net [researchgate.net]
- 6. Dual Menin and KAT6A-7 Inhibition Improves Outcomes in NUP98-Rearranged Pediatric AML Models - The ASCO Post [ascopost.com]
- 7. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KAT6A and KAT7 Histone Acetyltransferase Complexes Are Molecular Dependencies and Therapeutic Targets in NUP98-Rearranged Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Epigenetic Therapies in Breast Cancer: A Comparative Analysis of KAT6A Inhibitors and Other Epigenetic Modifiers
For Immediate Release
In the intricate battle against breast cancer, the focus of therapeutic development is increasingly shifting towards the dynamic world of epigenetics. This guide provides a comparative overview of the emerging class of KAT6A inhibitors against other established epigenetic modifiers, offering researchers, scientists, and drug development professionals a data-driven resource to inform future research and therapeutic strategies.
Introduction to Epigenetic Regulation in Breast Cancer
Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, play a crucial role in the development and progression of breast cancer.[1] These modifications include DNA methylation and histone modifications, which are regulated by a complex interplay of enzymes.[1] Dysregulation of these enzymes can lead to the silencing of tumor suppressor genes and the activation of oncogenes, driving tumorigenesis.[2] Consequently, targeting these epigenetic regulators with small molecule inhibitors has emerged as a promising therapeutic avenue.[2] This guide focuses on the comparison of inhibitors targeting the histone acetyltransferase KAT6A with other classes of epigenetic modifiers, particularly histone deacetylase (HDAC) inhibitors.
Mechanism of Action: KAT6A Inhibitors vs. Other Epigenetic Modifiers
KAT6A Inhibitors:
Lysine Acetyltransferase 6A (KAT6A) is a histone acetyltransferase that primarily acetylates histone H3 at lysine 23 (H3K23ac).[3] This acetylation leads to a more relaxed chromatin structure, facilitating gene transcription.[3] In some breast cancers, particularly estrogen receptor-positive (ER+) subtypes, the gene encoding KAT6A is amplified, leading to its overexpression.[4] This overexpression is associated with a worse clinical outcome.[4] KAT6A inhibitors, such as the investigational drug PF-07248144, act by selectively blocking the catalytic activity of KAT6A.[3][5] This inhibition is thought to suppress the expression of key genes involved in cancer cell proliferation and survival, including the estrogen receptor alpha (ERα).[4] The downregulation of ERα by KAT6A inhibitors provides a potential mechanism to overcome resistance to endocrine therapies.[4]
Other Epigenetic Modifiers:
-
Histone Deacetylase (HDAC) Inhibitors: HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors, such as vorinostat and entinostat, block the activity of HDACs, resulting in histone hyperacetylation and the reactivation of silenced tumor suppressor genes.[2] Their mechanism of action involves inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[6]
-
DNA Methyltransferase (DNMT) Inhibitors: DNMTs are responsible for adding methyl groups to DNA, a modification that typically leads to gene silencing. DNMT inhibitors, like azacitidine and decitabine, prevent this methylation, leading to the re-expression of tumor suppressor genes.[2]
Comparative Performance Data
Direct head-to-head preclinical studies comparing KAT6A inhibitors with other epigenetic modifiers in the same experimental settings are limited. However, we can analyze the available data for each class of inhibitors to provide a comparative perspective.
In Vitro Efficacy: Inhibition of Breast Cancer Cell Proliferation
The following tables summarize the 50% inhibitory concentration (IC50) values for various epigenetic inhibitors in different breast cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of KAT6A Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line | Subtype | IC50 (nM) | Reference |
|---|---|---|---|---|
| PF-07248144 | Data not publicly available in this format | ER+/HER2- | Potent inhibition reported | [7] |
| CTx-648 | Data not publicly available in this format | ER+ | Novel potent inhibitor |[8] |
Table 2: IC50 Values of HDAC Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line | Subtype | IC50 (µM) | Reference |
|---|---|---|---|---|
| Vorinostat (SAHA) | MCF-7 | ER+ | 0.75 | [6] |
| Vorinostat (SAHA) | MCF-7/ADR (Doxorubicin-resistant) | ER+ | 2 | [6] |
| Entinostat | Data not publicly available in this format | ER+, HER2+, TNBC | Antiproliferative activity demonstrated | [9] |
| Panobinostat | MDA-MB-231 | TNBC | Not specified, but induced G2/M arrest |[10] |
Table 3: IC50 Values of DNMT Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line | Subtype | IC50 (µM) | Reference |
|---|---|---|---|---|
| Decitabine | JIMT-1 | HER2+ | ~1 | [11] |
| Decitabine | T-47D | ER+ | ~4 | [11] |
| Azacitidine | Data not publicly available in this format | TNBC | Inhibits proliferation |[12] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
KAT6A Inhibitors:
-
PF-07248144: In a Phase 1 clinical trial in heavily pretreated ER+/HER2- metastatic breast cancer patients, PF-07248144 in combination with fulvestrant demonstrated an objective response rate (ORR) of 37.2% at a 5 mg dose.[7] The median progression-free survival was 10.7 months.[7] Monotherapy also showed antitumor activity.[7]
HDAC Inhibitors:
-
Entinostat: In a Phase II clinical trial for ER+ advanced breast cancer, the addition of entinostat to exemestane is being investigated.[13] Preclinical studies have shown that entinostat can enhance the efficacy of HER2-targeted therapies like lapatinib in HER2-overexpressing breast cancer xenograft models.[14]
-
Vorinostat (SAHA): In combination with paclitaxel, vorinostat has been shown to increase the killing efficiency of the drug regimen in triple-negative breast cancer (TNBC) cell lines.[15]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[16]
-
Drug Treatment: The cells are then treated with various concentrations of the epigenetic inhibitor (e.g., KAT6A inhibitor, HDAC inhibitor) for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[16]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of epigenetic inhibitors.
-
Cell Implantation: Human breast cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[17]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: The mice are then randomized into treatment and control groups. The treatment group receives the epigenetic inhibitor (e.g., PF-07248144, entinostat) via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by KAT6A and HDAC inhibitors in breast cancer.
Caption: KAT6A signaling pathway in ER+ breast cancer.
Caption: HDAC inhibitor mechanism of action in breast cancer.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of epigenetic inhibitors.
Caption: Preclinical evaluation workflow for epigenetic inhibitors.
Conclusion and Future Directions
Both KAT6A inhibitors and other epigenetic modifiers, particularly HDAC inhibitors, represent promising therapeutic strategies for breast cancer. KAT6A inhibitors are a newer class of drugs with a more targeted mechanism of action, showing particular promise in ER+ breast cancer, a subtype that can develop resistance to standard endocrine therapies. HDAC inhibitors have a broader mechanism of action and have shown efficacy in various breast cancer subtypes, often in combination with other therapies.
The future of epigenetic therapy in breast cancer will likely involve a more personalized approach. Identifying biomarkers to predict which patients will respond to specific epigenetic inhibitors will be crucial. Furthermore, rational combination strategies, such as combining KAT6A inhibitors with CDK4/6 inhibitors or other targeted therapies, hold the potential to overcome drug resistance and improve patient outcomes. As more clinical trial data for KAT6A inhibitors becomes available, a more direct and comprehensive comparison with other epigenetic modifiers will be possible, further clarifying their respective roles in the evolving landscape of breast cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing Epigenetics for Breast Cancer Therapy: The Role of DNA Methylation, Histone Modifications, and MicroRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. KAT6 | Insilico Medicine [insilico.com]
- 5. biopharmaapac.com [biopharmaapac.com]
- 6. Highly synergistic effect of sequential treatment with epigenetic and anticancer drugs to overcome drug resistance in breast cancer cells is mediated via activation of p21 gene expression leading to G2/M cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO Meetings [meetings.asco.org]
- 8. HATS off to KAT6A/B inhibitors: A new way to target estrogen-receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of a histone deacetylase inhibitor plus exemestane with exemestane alone in hormone receptor-positive advanced breast cancer that progressed on prior endocrine therapy: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Class I HDAC Inhibitor, AW01178, Inhibits Epithelial-Mesenchymal Transition and Metastasis of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epigenetic drugs induce the potency of classic chemotherapy, suppress post-treatment re-growth of breast cancer, but preserve the wound healing ability of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 17. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KAT6A/B Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of prominent KAT6A and KAT6B inhibitors. Dysregulation of the lysine acetyltransferases KAT6A and KAT6B is implicated in various cancers, making them attractive therapeutic targets.[1][2][3] This document summarizes key experimental data, details methodological approaches for pivotal experiments, and visualizes relevant biological pathways and experimental workflows to aid in the evaluation of these inhibitors.
Introduction to KAT6A/B Inhibition
KAT6A (also known as MOZ or MYST3) and its paralog KAT6B (MORF or MYST4) are histone acetyltransferases (HATs) belonging to the MYST family.[1][4][5] They play a crucial role in chromatin remodeling and gene expression by acetylating histone H3, primarily on lysine 23 (H3K23ac).[5][6][7][8] This epigenetic modification is integral to various cellular processes, including cell cycle progression, stem cell maintenance, and differentiation.[5][8] Aberrant KAT6A/B activity, through gene amplification, overexpression, or mutations, is associated with the pathogenesis of several cancers, including breast cancer, leukemia, and glioblastoma, often correlating with a poorer prognosis.[1][6][8] Consequently, the development of small molecule inhibitors targeting KAT6A/B has emerged as a promising therapeutic strategy in oncology.
Quantitative Performance Comparison of KAT6A/B Inhibitors
The following tables summarize the in vitro potency, selectivity, and cellular activity of key KAT6A/B inhibitors based on available preclinical data.
Table 1: In Vitro Potency and Selectivity of KAT6A/B Inhibitors
| Compound | Target(s) | IC50 (KAT6A) | IC50 (KAT6B) | Binding Affinity (Kd) for KAT6A | Selectivity Profile | Reference(s) |
| PF-07248144 | KAT6A/B | 2.37 nM | 19.38 nM | Not Reported | Selective over other MYST family members. | [9] |
| CTx-648 (PF-9363) | KAT6A/B | ~0.3 nM | ~0.9 nM | Not Reported | Highly selective versus other MYST family members (KAT5, KAT7, KAT8). | [8] |
| WM-8014 | KAT6A/B | 8 nM | 28 nM | Not Reported | Reversible, Acetyl-CoA competitive inhibitor. | [10] |
| WM-1119 | KAT6A/B | 37 nM (HAT assay) | Not Reported | 2 nM | >250-fold selective for KAT6A over KAT5 and KAT7. | [11][12] |
| HLX97-069/053 | KAT6A/B | Not Reported | Not Reported | Not Reported | Superior enzymatic inhibition and enhanced selectivity against KAT5/7/8 compared to PF-07248144. | [13] |
| Prelude Therapeutics Selective KAT6A Degrader | KAT6A | Not Applicable | Not Applicable | <1 nM (DC50) | Excellent selectivity over KAT6B and KAT7. | [14] |
| PAI-CPD3 | KAT6A/B | 1.46 nM | 24 nM | Not Reported | Equivalent potency to PF-07248144 with slight selectivity advantage over KAT8 and KAT5. | [9] |
Table 2: Cellular Activity of KAT6A/B Inhibitors in Preclinical Cancer Models
| Compound | Cell Line(s) | Cellular IC50 / Effect | Key Findings | Reference(s) |
| PF-07248144 | ER+/HER2- breast cancer cells | Potent anti-proliferative activity | Suppresses ER expression. | [15] |
| CTx-648 (PF-9363) | ZR-75-1, T47D (KAT6A-high breast cancer) | Potent anti-proliferative activity | Downregulates genes in ESR1, cell cycle, and stem cell pathways. | [4][8][16][17][18] |
| WM-1119 | EMRK1184 (lymphoma) | 0.25 µM | Induces cell cycle exit and cellular senescence. | [12][19][20][21] |
| HLX97-069/053 | ZR-75-1 (breast cancer) | More potent cytotoxic effects than PF-07248144 | Cytotoxicity correlates with H3K23 acetylation inhibition. | [13] |
| Prelude Therapeutics Selective KAT6A Degrader | Breast and lung cancer cell lines | Deeper anti-proliferative effect than inhibitors | Disrupts the HAT complex and reduces ERα expression. | [14][22] |
| Isosterix Inhibitors (e.g., IST-001, IST-003) | ZR-75-1 (breast cancer) | Single-digit nM potency in inhibiting H3K23 acetylation | Reduce cell viability and demonstrate target engagement in cells. | [4] |
In Vivo Efficacy in Preclinical Models
Several KAT6A/B inhibitors have demonstrated significant anti-tumor activity in various xenograft models, most notably in those derived from ER+ breast cancer.
-
CTx-648 (PF-9363) has shown robust tumor growth inhibition, including tumor regression, in ZR-75-1 xenograft models and patient-derived xenograft (PDX) models of ER+ breast cancer, even in models resistant to endocrine therapy.[4][8][16][17][18][23]
-
WM-1119 has been shown to arrest the progression of lymphoma in mice.[24][25]
-
Isosterix inhibitors have demonstrated dose-dependent anti-tumor efficacy, including tumor regression, in a ZR-75-1 mouse xenograft model with oral administration.[4]
-
HLX97-069 and HLX97-053 exhibited dose-dependent antitumor efficacy in a ZR-75-1 xenograft model with minimal weight loss. Notably, HLX97-069 showed less hematologic toxicity compared to PF-07248144.[26][13]
-
Prelude Therapeutics' selective KAT6A degraders are reported to drive significantly deeper anti-cancer responses compared to non-selective KAT6A/B inhibitors across multiple KAT6A-amplified tumors.[22]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of methodologies for key experiments cited in the evaluation of KAT6A/B inhibitors.
In Vitro Acetyltransferase Assay
This assay is fundamental for determining the direct inhibitory effect of compounds on KAT6A/B enzymatic activity.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaScreen assay is commonly used. The assay measures the acetylation of a histone substrate (e.g., H3) by the KAT6 enzyme in the presence of the co-factor acetyl-CoA.
-
General Protocol:
-
Recombinant KAT6A or KAT6B enzyme is incubated with the test inhibitor at various concentrations.
-
A biotinylated histone H3 peptide substrate and acetyl-CoA are added to initiate the enzymatic reaction.
-
The reaction is stopped, and a europium-labeled anti-H3K23ac antibody and streptavidin-conjugated acceptor beads are added.
-
Upon excitation, if the histone is acetylated, the donor and acceptor beads are brought into proximity, generating a detectable signal.
-
The IC50 value is calculated by measuring the reduction in signal in the presence of the inhibitor.[4][11]
-
Cell Viability and Proliferation Assays
These assays assess the impact of KAT6A/B inhibition on cancer cell growth and survival.
-
Principle: Assays like CellTiter-Glo® measure the number of viable cells in culture based on ATP levels.
-
General Protocol:
-
Cancer cell lines (e.g., ZR-75-1 for breast cancer) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the test inhibitor.
-
After a defined incubation period (typically 7-14 days), a reagent containing a thermostable luciferase and its substrate is added to the wells.
-
The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
IC50 values for cell growth inhibition are determined from dose-response curves.[4]
-
Western Blotting for Target Engagement
This technique is used to confirm that the inhibitor is engaging its target within the cell and modulating downstream signaling.
-
Principle: Western blotting detects specific proteins in a cell lysate. In this context, it is used to measure the levels of acetylated histones (e.g., H3K23ac) and other relevant proteins like Estrogen Receptor Alpha (ERα).
-
General Protocol:
-
Cancer cells are treated with the KAT6A/B inhibitor for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for H3K23ac, total Histone H3 (as a loading control), ERα, and other proteins of interest.
-
Secondary antibodies conjugated to a detection enzyme are then added.
-
The signal is visualized and quantified to determine the change in protein levels or post-translational modifications.[4][8][26]
-
Xenograft Tumor Models
Animal models are essential for evaluating the in vivo efficacy and tolerability of KAT6A/B inhibitors.
-
Principle: Human cancer cells are implanted into immunocompromised mice to generate tumors. The effect of the test compound on tumor growth is then monitored over time.
-
General Protocol for a ZR-75-1 Xenograft Model:
-
Female immunodeficient mice (e.g., NOD/SCID) are used.
-
ZR-75-1 human breast cancer cells are implanted subcutaneously, often in a mixture with Matrigel to support initial tumor growth.[2][4]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
-
The test inhibitor is administered (e.g., orally, daily) at various doses.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 3-5 weeks).
-
At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., H3K23ac levels by Western blot).[4][26]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in KAT6A/B function and the workflows for their inhibitor evaluation is crucial for a comprehensive understanding.
KAT6A Signaling Pathway in Cancer
This diagram illustrates a known signaling pathway where KAT6A promotes tumorigenesis, as elucidated in glioblastoma.[6][7][27] KAT6A-mediated acetylation of H3K23 recruits TRIM24, leading to the transcriptional activation of PIK3CA and subsequent activation of the pro-survival PI3K/AKT pathway.
Caption: KAT6A-mediated signaling pathway promoting tumorigenesis.
Experimental Workflow for Preclinical Evaluation of KAT6A/B Inhibitors
This diagram outlines the typical workflow for the preclinical assessment of novel KAT6A/B inhibitors, from initial biochemical screening to in vivo efficacy studies.
Caption: Workflow for preclinical development of KAT6A/B inhibitors.
References
- 1. The Expression of Histone Acetyltransferase KAT6A in Non-small Cell Lung Cancer | Anticancer Research [ar.iiarjournals.org]
- 2. ZR-75-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. en.ice-biosci.com [en.ice-biosci.com]
- 6. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]
- 8. oncologyone.com.au [oncologyone.com.au]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. benchchem.com [benchchem.com]
- 11. eubopen.org [eubopen.org]
- 12. preludetx.com [preludetx.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. s206.q4cdn.com [s206.q4cdn.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. adooq.com [adooq.com]
- 20. selleckchem.com [selleckchem.com]
- 21. selleckchem.com [selleckchem.com]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. monash.edu [monash.edu]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. researchgate.net [researchgate.net]
Validating the "Switch Off" Signal: A Comparative Guide to the Mechanism of Action of the KAT6A Inhibitor PF-07248144 (KAT681) in Diverse Cancer Types
For Immediate Release
This publication provides a comprehensive analysis of the preclinical data validating the mechanism of action of PF-07248144 (also referred to as KAT681), a first-in-class, selective, and orally bioavailable inhibitor of the lysine acetyltransferases KAT6A and KAT6B. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting KAT6 in oncology.
PF-07248144 is currently under clinical investigation for the treatment of advanced or metastatic solid tumors, including estrogen receptor-positive (ER+)/HER2- breast cancer, castration-resistant prostate cancer (CRPC), and non-small cell lung cancer (NSCLC). The primary mechanism of action of PF-07248144 is the inhibition of the histone acetyltransferase (HAT) activity of KAT6A and its paralog KAT6B, leading to a reduction in the acetylation of histone H3 at lysine 23 (H3K23Ac). This epigenetic modification plays a crucial role in regulating the expression of genes involved in cell cycle progression, estrogen signaling, and oncogenic pathways. By inhibiting KAT6A/B, PF-07248144 effectively "switches off" these pro-tumorigenic transcriptional programs, inducing cell cycle arrest and senescence.
This guide presents a comparative summary of the preclinical validation of this mechanism across different cancer types, supported by experimental data and detailed protocols for key assays.
Quantitative Analysis of Preclinical Efficacy
The preclinical efficacy of KAT6A/B inhibition has been demonstrated across a range of cancer cell lines and in vivo models. The following tables summarize the key quantitative data from studies with PF-07248144 and other selective KAT6 inhibitors.
Table 1: In Vitro Anti-proliferative Activity of KAT6A/B Inhibitors in Breast Cancer Cell Lines
| Cell Line | Subtype | Inhibitor | IC50 / GI50 (nM) |
| ZR75-1 | ER+/HER2- | PF-9363 (CTx-648) | 0.3 |
| T47D | ER+/HER2- | PF-9363 (CTx-648) | 0.9 |
Data sourced from MedchemExpress product information for PF-9363 (CTx-648), a closely related precursor to PF-07248144.[1]
Table 2: In Vitro Anti-proliferative Activity of a Selective KAT6 Inhibitor (OP-3136) in Prostate and Non-Small Cell Lung Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| LNCaP | Prostate Cancer | 0.39 |
| VCaP | Prostate Cancer | 319 |
| NCI-H1648 | NSCLC | 69.5 |
| LCLC-97TM1 | NSCLC | 4.6 |
Data from a preclinical study of OP-3136, a selective KAT6 inhibitor.
Table 3: In Vivo Anti-tumor Activity of a Selective KAT6 Inhibitor (OP-3136) in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) |
| OVCAR3 | Ovarian Cancer | OP-3136 (0.5 mg/kg) | 104.5% (regression) |
| OVCAR3 | Ovarian Cancer | OP-3136 (1 mg/kg) | 105.4% (regression) |
| LCLC-97TM1 | NSCLC | OP-3136 (1 mg/kg) | 62% |
Data from a preclinical study of OP-3136, a selective KAT6 inhibitor.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by KAT6A/B inhibition and a typical experimental workflow for validating the mechanism of action.
Caption: Mechanism of Action of PF-07248144.
Caption: Preclinical Validation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments used to validate the mechanism of action of KAT6A/B inhibitors.
Cell Proliferation Assay
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at optimized densities in a complete medium and incubated overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the KAT6A/B inhibitor (e.g., PF-07248144) or vehicle control (DMSO) for a period of 7 to 21 days.
-
Cell Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo® 2.0 (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to a time-zero control plate. The half-maximal inhibitory concentration (IC50) or the concentration that causes 50% growth inhibition (GI50) is calculated using non-linear regression analysis.
Western Blot for Histone Acetylation
-
Cell Lysis: Cells treated with the KAT6A/B inhibitor or vehicle are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Histone Extraction: Histones can be enriched from the cell lysate using an acid extraction protocol.
-
Protein Quantification: The protein concentration of the lysates or histone extracts is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for H3K23Ac and a loading control (e.g., total Histone H3).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: Band intensities are quantified, and the level of H3K23Ac is normalized to the loading control to determine the extent of inhibition.
Cellular Thermal Shift Assay (CETSA)
-
Cell Preparation: Intact cells are harvested and resuspended in a suitable buffer.
-
Compound Incubation: The cell suspension is incubated with the KAT6A/B inhibitor or vehicle control for a defined period to allow for target binding.
-
Thermal Challenge: Aliquots of the cell suspension are heated to a range of temperatures in a thermal cycler.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble KAT6A protein remaining in the supernatant at each temperature is quantified, typically by Western blot or mass spectrometry.
-
Data Analysis: A melt curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
In Vivo Xenograft Studies
-
Cell Implantation: Immunocompromised mice are subcutaneously implanted with a suspension of cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The KAT6A/B inhibitor is administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle-treated control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised and analyzed for the level of H3K23Ac by immunohistochemistry or Western blot to confirm target engagement in vivo.
Conclusion
The preclinical data for PF-07248144 and other selective KAT6A/B inhibitors provide a strong validation for their mechanism of action across multiple cancer types, including breast, prostate, and non-small cell lung cancer. The consistent observation of reduced H3K23 acetylation, coupled with potent anti-proliferative and anti-tumor activity, underscores the therapeutic potential of this epigenetic approach. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising new class of anti-cancer agents. Further clinical investigation of PF-07248144 is ongoing to translate these preclinical findings into meaningful patient benefit.
References
Navigating New Frontiers in ER+ Breast Cancer: A Comparative Analysis of KAT6A/B and CDK4/6 Inhibitors and Their Potential Synergy
A critical clarification on the nomenclature: The investigational drug "KAT681" is a liver-selective thyromimetic and is not associated with breast cancer therapy.[1][][3][4][5] This guide will instead focus on the class of KAT6A/B inhibitors, using the well-documented clinical candidate PF-07248144 as a representative, and explore its potential combination with established CDK4/6 inhibitors for the treatment of estrogen receptor-positive (ER+) breast cancer.
The therapeutic landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer has been significantly advanced by the advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. However, the development of resistance to these and other endocrine therapies remains a significant clinical challenge. This has spurred research into novel therapeutic targets, among which the lysine acetyltransferase (KAT) 6A and 6B enzymes have emerged as promising candidates. This guide provides a detailed comparison of the mechanisms of action, preclinical, and clinical data for KAT6A/B inhibitors and CDK4/6 inhibitors, and elucidates the scientific rationale for their potential combination in treating ER+ breast cancer.
KAT6A/B Inhibitors: A Novel Epigenetic Approach
KAT6A and its paralog KAT6B are histone acetyltransferases that play a crucial role in regulating gene expression.[6][7] In a subset of ER+ breast cancers, the gene encoding KAT6A is amplified, which is associated with a poorer prognosis.[6][7] By acetylating histone H3 at lysine 23 (H3K23Ac), KAT6A helps maintain an open chromatin state, facilitating the transcription of genes involved in cancer cell proliferation and survival, including those in the estrogen signaling pathway.[8][9]
Inhibitors of KAT6A/B, such as the investigational drug PF-07248144, function by selectively blocking the catalytic activity of these enzymes.[8][9][10] This leads to a reduction in H3K23 acetylation, resulting in a more condensed chromatin structure and the downregulation of key oncogenic gene expression programs.[6][11] Preclinical studies have shown that this can suppress the growth of ER+ breast cancer cells, including those that have developed resistance to endocrine therapies.[12][13]
Preclinical and Clinical Data for PF-07248144
Preclinical investigations using breast cancer cell lines and patient-derived xenograft (PDX) models have demonstrated that KAT6A/B inhibitors like CTx-648 (a closely related compound to PF-07248144) can lead to potent tumor growth inhibition.[6][7][12][13] Notably, this anti-tumor activity is observed in models that are resistant to standard endocrine therapies.[12][13]
Early-phase clinical trials of PF-07248144 have shown promising results in heavily pretreated patients with ER+/HER2- metastatic breast cancer who have progressed on prior CDK4/6 inhibitor and endocrine therapy.[14][15] The data from a phase 1 dose-expansion study (NCT04606446) are summarized below.
Table 1: Clinical Efficacy of PF-07248144 in ER+/HER2- Metastatic Breast Cancer
| Treatment Arm | Number of Patients (n) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (mPFS) |
| PF-07248144 Monotherapy | 35 | 11.4% (95% CI: 3.2-26.7) | 31.4% (95% CI: 16.9-49.3) | Not Reported |
| PF-07248144 + Fulvestrant | 43 | 37.2% (95% CI: 23.0-53.3) | 55.8% (95% CI: 39.9-70.9) | 10.7 months (95% CI: 5.3-13.8) |
Data from the NCT04606446 Phase 1 trial.[14][16][17]
Table 2: Common Treatment-Related Adverse Events (TRAEs) for PF-07248144 (monotherapy or with fulvestrant)
| Adverse Event | Any Grade | Grade 3 or Higher |
| Dysgeusia (altered taste) | 84.6% | 0% |
| Neutropenia | 65.1% | 37.2% |
| Anemia | 44.2% | Not specified |
Data from the NCT04606446 Phase 1 trial.[15][16]
CDK4/6 Inhibitors: Targeting the Cell Cycle
The CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—are now a cornerstone of treatment for HR+/HER2- advanced breast cancer.[18] These oral medications work by selectively inhibiting CDK4 and CDK6, two key enzymes that control the progression of the cell cycle.[19][20][21]
In ER+ breast cancer, estrogen signaling promotes the production of Cyclin D1, which then binds to and activates CDK4 and CDK6.[22][23] The activated Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor.[19][20] E2F then initiates the transcription of genes necessary for the cell to move from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle, leading to cell division.[22] By blocking CDK4/6, these inhibitors prevent the phosphorylation of Rb, thereby arresting the cell cycle in the G1 phase and halting cancer cell proliferation.[24][25][26]
Clinical Performance of CDK4/6 Inhibitors
The addition of CDK4/6 inhibitors to standard endocrine therapy has consistently demonstrated a significant improvement in progression-free survival (PFS) and, in several trials, overall survival (OS) in patients with HR+/HER2- advanced or metastatic breast cancer.[27][28][29]
Table 3: Pivotal Phase 3 Trial Data for CDK4/6 Inhibitors in First-Line Metastatic Breast Cancer
| Trial Name | CDK4/6 Inhibitor | Combination Agent | Median Progression-Free Survival (CDK4/6i Arm) | Median Progression-Free Survival (Control Arm) | Hazard Ratio (HR) for PFS |
| PALOMA-2 | Palbociclib | Letrozole | 24.8 months | 14.5 months | 0.58 |
| MONALEESA-2 | Ribociclib | Letrozole | 25.3 months | 16.0 months | 0.57 |
| MONARCH 3 | Abemaciclib | NSAI* | 28.2 months | 14.8 months | 0.54 |
*Non-steroidal aromatase inhibitor (letrozole or anastrozole). Data sourced from respective clinical trial publications.[26][29][30]
Table 4: Common Grade 3 or Higher Adverse Events Associated with CDK4/6 Inhibitors
| Adverse Event | Palbociclib | Ribociclib | Abemaciclib |
| Neutropenia | ~66% | ~60% | ~27% |
| Leukopenia | ~25% | ~21% | ~9% |
| Diarrhea | <1% | <2% | ~13% |
| Anemia | ~5% | ~2% | ~3% |
Data compiled from prescribing information and key clinical trial publications.[30][31]
The Rationale for Combining KAT6A/B and CDK4/6 Inhibitors
While there is currently no direct clinical data on the combination of a KAT6A/B inhibitor with a CDK4/6 inhibitor, a strong scientific rationale for this approach exists, primarily centered on overcoming therapeutic resistance.
dot
Caption: Rationale for combining KAT6A/B and CDK4/6 inhibitors.
The two classes of drugs target distinct but complementary pathways that are crucial for the proliferation of ER+ breast cancer cells.
-
Dual Mechanism of Action: CDK4/6 inhibitors directly halt the cell cycle, providing an immediate cytostatic effect.[18] KAT6A/B inhibitors, on the other hand, work upstream by epigenetically repressing the transcription of key growth-promoting genes, including those in the estrogen signaling pathway which can drive Cyclin D production.[6][11] This dual blockade could lead to a more profound and durable anti-tumor response.
-
Overcoming Resistance: Resistance to CDK4/6 inhibitors can occur through various mechanisms, including the upregulation of other cell cycle drivers or bypass signaling pathways. As KAT6A/B inhibitors have demonstrated efficacy in endocrine therapy-resistant models, it is plausible they could also be effective in tumors that have developed resistance to CDK4/6 inhibitors by targeting a fundamental transcriptional mechanism.[12][15] The clinical data for PF-07248144 in patients who have progressed on CDK4/6 inhibitors provides early evidence for this concept.[14][16]
Experimental Methodologies
The data presented in this guide are derived from standard preclinical and clinical research methodologies in oncology.
Cell Viability Assays
-
Purpose: To determine the effectiveness of a drug in inhibiting the growth of cancer cell lines in vitro.
-
General Protocol:
-
Breast cancer cell lines (e.g., MCF-7, T-47D) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the investigational drug (e.g., a KAT6A/B inhibitor), a comparator drug (e.g., a CDK4/6 inhibitor), or a combination of both.
-
After a set incubation period (typically 72 hours), a reagent such as CellTiter-Glo® or MTS is added to the wells.
-
The luminescence or absorbance is measured, which is proportional to the number of viable cells.
-
The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated. For combination studies, synergy is often calculated using models such as the Bliss independence or Loewe additivity model.
-
Patient-Derived Xenograft (PDX) Models
-
Purpose: To evaluate the in vivo efficacy of a drug in a model that more closely recapitulates the heterogeneity of human tumors.
-
General Protocol:
-
Tumor fragments from a patient's breast cancer are surgically implanted into immunocompromised mice.
-
Once the tumors reach a specified volume, the mice are randomized into different treatment groups (e.g., vehicle control, KAT6A/B inhibitor, CDK4/6 inhibitor, or the combination).
-
Drugs are administered according to a predetermined schedule and dosage.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors are often excised for further analysis, such as western blotting for target proteins or immunohistochemistry for proliferation markers like Ki-67.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical workflow for preclinical drug evaluation.
dot
Caption: The CDK4/6-Rb pathway in ER+ breast cancer.
dot
Caption: A typical preclinical evaluation workflow.
Conclusion and Future Directions
While CDK4/6 inhibitors have transformed the management of ER+ breast cancer, acquired resistance necessitates the development of novel therapeutic strategies. KAT6A/B inhibitors represent a promising new class of epigenetic drugs with a distinct mechanism of action and demonstrated activity in treatment-resistant settings. Although direct comparative data for the combination of KAT6A/B and CDK4/6 inhibitors are not yet available, the scientific rationale for such a combination is compelling. By targeting both the cell cycle machinery and the epigenetic regulation of oncogenic transcription, this dual approach has the potential to induce a deeper, more durable response and overcome mechanisms of resistance. The ongoing clinical development of KAT6A/B inhibitors like PF-07248144 will be critical in determining their ultimate role in the treatment paradigm of ER+ breast cancer, and future studies evaluating their combination with CDK4/6 inhibitors are eagerly anticipated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Thyroid hormone receptor(THR) | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncologyone.com.au [oncologyone.com.au]
- 7. researchgate.net [researchgate.net]
- 8. trial.medpath.com [trial.medpath.com]
- 9. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 10. biopharmaapac.com [biopharmaapac.com]
- 11. CSIRO Research Publications Repository [publications.csiro.au]
- 12. monash.edu [monash.edu]
- 13. researchgate.net [researchgate.net]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. onclive.com [onclive.com]
- 16. onclive.com [onclive.com]
- 17. clin.larvol.com [clin.larvol.com]
- 18. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences | springermedizin.de [springermedizin.de]
- 19. Palbociclib: A breakthrough in breast carcinoma in women - PMC [pmc.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. What is the mechanism of Abemaciclib? [synapse.patsnap.com]
- 22. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What is Palbociclib used for? [synapse.patsnap.com]
- 24. go.drugbank.com [go.drugbank.com]
- 25. targetedonc.com [targetedonc.com]
- 26. pharmacytimes.com [pharmacytimes.com]
- 27. The Evolution of Abemaciclib Clinical Trial Data for the Treatment of HR-Positive/HER2-Negative Metastatic Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 28. Ribociclib in the Treatment of Hormone-Receptor Positive/HER2-Negative Advanced and Early Breast Cancer: Overview of Clinical Data and Patients Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]
- 30. onclive.com [onclive.com]
- 31. aacr.org [aacr.org]
Navigating Endocrine Resistance in Breast Cancer: A Comparative Analysis of KAT6 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the novel KAT6 inhibitor, PF-07248144, in the context of endocrine-resistant estrogen receptor-positive (ER+) breast cancer. Through a detailed comparison with established therapeutic alternatives and a thorough examination of experimental data and methodologies, this document aims to elucidate the potential of KAT6 inhibition as a promising strategy to overcome treatment resistance.
Endocrine therapy is a cornerstone of treatment for ER+ breast cancer. However, a significant number of patients develop resistance to these therapies, posing a major clinical challenge. The emergence of targeted agents against novel pathways offers new hope. Among these, inhibitors of K-acetyltransferase 6 (KAT6) have shown significant promise in preclinical and early clinical studies. This guide focuses on PF-07248144, a first-in-class, potent, and selective inhibitor of KAT6A and KAT6B, and compares its efficacy with current standards of care in endocrine-resistant settings.
Mechanism of Action: A Novel Approach to Countering Resistance
KAT6A and KAT6B are histone acetyltransferases that play a crucial role in regulating gene expression by altering chromatin structure. In a subset of ER+ breast cancers, particularly those with amplification of the 8p11-p12 chromosomal region, KAT6A is overexpressed and has been correlated with a poorer prognosis.[1] By acetylating histones, KAT6A can modulate the expression of genes involved in cell cycle progression and tumorigenesis.
PF-07248144 functions as a selective catalytic inhibitor of both KAT6A and KAT6B.[2] By blocking the acetyltransferase activity of these enzymes, PF-07248144 disrupts the aberrant gene expression patterns that contribute to tumor growth and survival.[3] A key aspect of its mechanism in endocrine-resistant breast cancer is its ability to suppress the expression of the estrogen receptor itself, thereby potentially overcoming resistance driven by ESR1 mutations.[2]
Comparative Efficacy in Endocrine-Resistant Breast Cancer
The following tables summarize the clinical efficacy of PF-07248144 in comparison to other targeted therapies used in endocrine-resistant ER+ breast cancer. The data is compiled from various clinical trials and presented to facilitate a clear comparison of objective response rates (ORR), clinical benefit rates (CBR), and progression-free survival (PFS).
Table 1: Efficacy of PF-07248144 in Combination with Fulvestrant
| Treatment Arm | Patient Population | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) |
| PF-07248144 + Fulvestrant | Heavily pretreated ER+/HER2- metastatic breast cancer | 37.2% | 55.8% | 10.7 months |
Data from a phase 1 study of PF-07248144 in combination with fulvestrant in patients who have progressed on prior endocrine therapy and CDK4/6 inhibitors.
Table 2: Efficacy of Alternative Targeted Therapies in Endocrine-Resistant ER+ Breast Cancer
| Drug Class | Representative Drug(s) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| CDK4/6 Inhibitors | Palbociclib, Ribociclib, Abemaciclib (in combination with endocrine therapy) | HR+/HER2- advanced breast cancer, post-endocrine therapy | ~15-35% | ~9-11 months |
| PI3K/mTOR Inhibitors | Everolimus (with exemestane), Alpelisib (with fulvestrant, for PIK3CA-mutated tumors) | HR+/HER2- advanced breast cancer, post-endocrine therapy | Everolimus: ~10%Alpelisib: ~26.6% | Everolimus: ~6.9 monthsAlpelisib: ~11 months |
| SERDs | Fulvestrant (monotherapy) | Postmenopausal women with ER-positive advanced/metastatic breast cancer with progression on prior anti-estrogen therapy | ~10-20% | ~5.5-10.6 months[4] |
Note: Efficacy data for alternative therapies are aggregated from multiple clinical trials and may vary based on the specific trial design, patient population, and line of therapy.
Experimental Protocols: Methodologies for Evaluating Efficacy
The following sections detail the standard experimental protocols used to generate the efficacy data presented above.
In Vitro Cell Viability Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of a drug on cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Breast cancer cell lines (e.g., MCF-7, T-47D) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., PF-07248144) and control vehicle for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) are then determined.[5][6][7]
In Vivo Xenograft Models
Xenograft models are crucial for evaluating the anti-tumor activity of a drug in a living organism.
Protocol: Patient-Derived Xenograft (PDX) Model
-
Tumor Implantation: Fragments of a patient's tumor, previously established to be endocrine-resistant, are surgically implanted subcutaneously or orthotopically into the mammary fat pad of immunocompromised mice (e.g., NOD/SCID or NSG mice).[3][8][9]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The investigational drug (e.g., PF-07248144) is administered according to a predetermined dose and schedule (e.g., oral gavage daily). The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition or regression. Body weight and overall health of the mice are also monitored as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed for biomarkers of drug activity (e.g., through immunohistochemistry or Western blotting).[3][8][9]
Signaling Pathways and Visualizations
Understanding the molecular pathways involved in endocrine resistance and how KAT6 inhibitors modulate them is critical for rational drug development.
KAT6A Signaling Pathway in Endocrine Resistance
In endocrine-resistant breast cancer, various signaling pathways can become hyperactivated, leading to estrogen-independent growth. These include the PI3K/AKT/mTOR and MAPK pathways. KAT6A has been shown to be involved in the regulation of several of these pathways, including Wnt and PI3K-Akt signaling.[1] Furthermore, KAT6A can directly influence the expression of the estrogen receptor, providing a direct link to endocrine signaling.[10]
Experimental Workflow for Evaluating Drug Efficacy
The process of evaluating a novel compound like PF-07248144 involves a structured workflow from initial in vitro screening to in vivo validation.
References
- 1. KAT6A, a Chromatin Modifier from the 8p11-p12 Amplicon is a Candidate Oncogene in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of fulvestrant in the treatment of postmenopausal women with endocrine-resistant advanced breast cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 6. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of KAT681
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of the research compound KAT681, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Waste Classification and Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process. Mismanagement at this stage can lead to dangerous chemical reactions and non-compliant disposal.
Treat this compound waste as follows:
-
Solid Waste:
-
Grossly contaminated materials: Items such as weigh boats, contaminated gloves, and bench paper should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty containers: Empty vials that once held this compound should be managed as hazardous waste and not disposed of in regular trash. Do not rinse these containers.[1]
-
-
Liquid Waste:
-
Aqueous solutions: Collect all aqueous solutions containing this compound in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Organic solvent solutions: Solutions of this compound in organic solvents should be collected in a separate, appropriately labeled hazardous waste container. It is best practice to segregate halogenated and non-halogenated solvent wastes.[2]
-
Never dispose of this compound down the drain. [3][4]
Waste Container Management
Proper management of waste containers is essential for safety and compliance.
Table 2: Waste Container Requirements
| Requirement | Description |
| Compatibility | Containers must be made of a material compatible with the waste. For example, do not store strong acids in metal containers.[5] |
| Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents (i.e., "this compound in [Solvent Name]"), and the approximate concentration.[3][5] |
| Closure | Containers must be kept tightly sealed except when adding waste. Funnels should be removed and the container capped immediately after use.[1][2] |
| Secondary Containment | Use secondary containment bins to segregate incompatible waste streams and to contain potential spills.[6] |
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the proper disposal of this compound from the point of generation to collection by Environmental Health and Safety (EHS) personnel.
Caption: Workflow for the disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean: Wear appropriate PPE and clean the spill according to your institution's established procedures.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS.
The logical relationship between a spill event and the subsequent response is outlined below.
Caption: Spill response logical flow.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. danielshealth.com [danielshealth.com]
Navigating the Unknown: A Safety Protocol for Unidentified Compounds (e.g., KAT681)
Immediate Safety and Handling Protocol for Novel or Unidentified Compounds
In the dynamic landscape of drug discovery and chemical research, scientists frequently encounter novel or internally designated compounds, here referred to as "KAT681," for which public data is not available. The absence of a Safety Data Sheet (SDS) necessitates a conservative and rigorous approach to handling, storage, and disposal. This guide provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and the integrity of the research environment.
Researchers, scientists, and drug development professionals must treat any compound with an unknown hazard profile as potentially hazardous. The following procedural guidance is designed to directly address the operational questions that arise when handling such substances.
Personal Protective Equipment (PPE) and Engineering Controls
Given the unknown nature of "this compound," a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and engineering controls.
| Equipment/Control | Specification | Purpose |
| Primary Engineering Control | Chemical Fume Hood | To minimize inhalation exposure by containing vapors, dusts, and aerosols. All manipulations of "this compound" must be performed within a certified chemical fume hood. |
| Eye Protection | Chemical Splash Goggles | To protect eyes from splashes, and airborne particles. Safety glasses are not sufficient. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | To prevent skin contact. Double-gloving is recommended. Gloves should be changed immediately if contaminated, and always before leaving the laboratory. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. The lab coat should have long sleeves and be fully buttoned. |
| Respiratory Protection | N95 Respirator (or higher) | To be used as an additional precaution, especially when the potential for aerosolization exists, even within a fume hood. |
Operational Plan: Handling and Storage
A systematic workflow is critical to ensure safety and prevent contamination.
Disposal Plan
All waste generated from handling "this compound" must be treated as hazardous waste.
-
Solid Waste : All contaminated solid materials (e.g., gloves, weigh boats, pipette tips) must be collected in a designated, sealed hazardous waste bag within the fume hood.
-
Liquid Waste : All solutions containing "this compound" must be collected in a sealed, properly labeled hazardous waste container. The container should specify "Unknown Compound" and list any known solvents.
-
Sharps : Any contaminated sharps must be disposed of in a designated sharps container for hazardous materials.
The disposal of hazardous waste is governed by institutional and national regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.
By adhering to these stringent protocols, researchers can safely manage novel compounds, ensuring a secure laboratory environment while advancing scientific discovery. This commitment to safety builds a foundation of trust and underscores the value of procedural excellence in research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
